Chk1-IN-9
Description
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Properties
Molecular Formula |
C19H18F2N8O |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-[[5-(2,2-difluoroethyl)-6-oxopyrido[3,2-d]pyrimidin-2-yl]amino]-3-(pyrrolidin-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H18F2N8O/c20-17(21)10-29-16-9-25-19(28-13(16)1-2-18(29)30)27-12-5-14(15(6-22)24-8-12)26-11-3-4-23-7-11/h1-2,5,8-9,11,17,23,26H,3-4,7,10H2,(H,25,27,28) |
InChI Key |
SIJZFZFUKHLAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=C(N=CC(=C2)NC3=NC=C4C(=N3)C=CC(=O)N4CC(F)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Chk1-IN-9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints. In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair. A significant proportion of human cancers exhibit defects in the G1 checkpoint, often due to p53 mutations, rendering them highly dependent on the S and G2/M checkpoints, which are controlled by Chk1. This dependency makes Chk1 an attractive therapeutic target. Inhibition of Chk1 in such cancer cells abrogates the cell cycle arrest, forcing premature entry into mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis. This concept, known as synthetic lethality, is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents.
Chk1-IN-9 is a potent and orally active inhibitor of Chk1. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of Chk1 kinase. This inhibition disrupts the downstream signaling cascade that governs cell cycle progression in response to DNA damage. The primary mechanism involves the abrogation of the S and G2/M checkpoints, leading to uncontrolled entry into mitosis and subsequent cell death, particularly when combined with DNA-damaging chemotherapy.
Signaling Pathway of Chk1 and its Inhibition by this compound
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key upstream activator of Chk1 in response to single-strand DNA breaks or replication stress. Once activated by ATR-mediated phosphorylation, Chk1 phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C). Phosphorylation of Cdc25 proteins by Chk1 leads to their inactivation and/or degradation. Cdc25 phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to the premature activation of CDKs and an untimely transition into mitosis.
Quantitative Data
The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Cell Line / System | Reference |
| IC50 | 0.55 nM | Biochemical Kinase Assay | Purified Chk1 enzyme | [MedChemExpress Data Sheet][1] |
| IC50 | 202 nM | Cell Proliferation Assay | MV-4-11 (Leukemia) | [MedChemExpress Data Sheet][1] |
| IC50 (alone) | 1166.5 nM | Cell Proliferation Assay | HT-29 (Colon Cancer) | [MedChemExpress Data Sheet][1] |
| IC50 (+Gemcitabine) | 63.53 nM | Cell Proliferation Assay | HT-29 (Colon Cancer) | [MedChemExpress Data Sheet][1] |
| Tumor Growth Inhibition (TGI) (alone) | 20.6% | In Vivo Xenograft Model | HT-29 (Colon Cancer) | [MedChemExpress Data Sheet][1] |
| TGI (+Gemcitabine) | 42.8% | In Vivo Xenograft Model | HT-29 (Colon Cancer) | [MedChemExpress Data Sheet][1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Biochemical Chk1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies Chk1 kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing kinase assay buffer, ATP (final concentration typically at or below the Km for ATP), and Chk1 substrate.
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the master mix and this compound dilutions to the wells of the assay plate.
-
Initiate the reaction by adding the Chk1 enzyme. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the Chk1 kinase activity.
-
Cell Viability Assay (In Combination with Gemcitabine)
This assay determines the effect of this compound, alone and in combination with a DNA-damaging agent like gemcitabine, on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
Gemcitabine
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
96-well clear or opaque-walled cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a matrix of concentrations of this compound and gemcitabine. Include single-agent and combination treatments, as well as a vehicle control.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the appropriate signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate IC50 values for each agent alone and in combination. Combination effects can be further analyzed for synergy using models such as the Bliss independence or Loewe additivity model.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to ~60-70% confluency and treat with this compound at various concentrations and time points.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data on the PI fluorescence.
-
Use appropriate software to model the cell cycle distribution from the DNA content histogram.
-
Immunofluorescence Staining for γH2AX
γH2AX is a marker of DNA double-strand breaks. This assay visualizes the induction of DNA damage following Chk1 inhibition.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat with this compound as required.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Staining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
-
In Vivo Xenograft Model
This model assesses the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cell line (e.g., HT-29)
-
Matrigel (optional)
-
This compound formulation for oral or intravenous administration
-
Chemotherapeutic agent (e.g., gemcitabine)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, gemcitabine alone, this compound + gemcitabine).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule. For example, gemcitabine might be given intraperitoneally once a week, while this compound is given orally daily for a set number of days.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a certain size, or after a fixed duration.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a potent inhibitor of Chk1 kinase with a clear mechanism of action centered on the abrogation of DNA damage-induced cell cycle checkpoints. Its efficacy, particularly in combination with DNA-damaging agents, highlights the therapeutic potential of targeting Chk1 in cancers with defective G1 checkpoint control. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other Chk1 inhibitors, from initial biochemical characterization to in vivo efficacy studies. Further investigation into the selectivity profile, pharmacokinetic properties, and predictive biomarkers will be crucial for the successful clinical development of this class of inhibitors.
References
The Structure-Activity Relationship of 2-Aminothiazole Derivatives as Potent Chk1 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of 2-aminothiazole derivatives as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1). Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, making it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. This document summarizes the quantitative SAR data, details the experimental protocols for key biological assays, and provides visual representations of the Chk1 signaling pathway and a typical SAR workflow.
Core Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro Chk1 inhibitory activity and the anti-proliferative effects against MV-4-11 and Z-138 cancer cell lines for a series of 2-aminothiazole derivatives. The core scaffold and substitution points (R1, R2, and R3) are depicted below.
Core Scaffold:
Table 1: Chk1 Inhibitory Activity and Anti-proliferative Effects of 2-Aminothiazole Derivatives[1]
| Compound | R1 | R2 | R3 | Chk1 IC50 (nM) | MV-4-11 IC50 (nM) | Z-138 IC50 (nM) |
| 8a | H | 4-fluorophenyl | 2-pyridyl | 15.3 ± 1.2 | 150 ± 12 | 89.5 ± 7.1 |
| 8b | H | 4-chlorophenyl | 2-pyridyl | 8.7 ± 0.7 | 98.2 ± 8.3 | 55.1 ± 4.6 |
| 8c | H | 4-bromophenyl | 2-pyridyl | 6.2 ± 0.5 | 75.4 ± 6.1 | 42.3 ± 3.8 |
| 8d | H | 4-methylphenyl | 2-pyridyl | 22.1 ± 1.8 | 210 ± 18 | 123 ± 11 |
| 8e | H | 4-methoxyphenyl | 2-pyridyl | 35.6 ± 2.9 | 340 ± 29 | 198 ± 17 |
| 8f | CH3 | 4-chlorophenyl | 2-pyridyl | 12.4 ± 1.1 | 135 ± 11 | 78.2 ± 6.5 |
| 8g | H | 4-chlorophenyl | 3-pyridyl | 25.8 ± 2.1 | 280 ± 23 | 165 ± 14 |
| 8h | H | 4-chlorophenyl | 4-pyridyl | 18.9 ± 1.5 | 195 ± 16 | 112 ± 9.8 |
| 8i | H | 4-chlorophenyl | pyrimidin-2-yl | 9.8 ± 0.8 | 110 ± 9.5 | 63.4 ± 5.7 |
| 8j | H | 3-chlorophenyl | 2-pyridyl | 11.5 ± 0.9 | 125 ± 10 | 71.3 ± 6.2 |
| 8k | H | 2-chlorophenyl | 2-pyridyl | 31.2 ± 2.5 | 320 ± 27 | 185 ± 16 |
| 8l | H | 4-chlorophenyl | H | >1000 | >10000 | >10000 |
| 8m | H | 4-chlorophenyl | phenyl | 45.1 ± 3.7 | 480 ± 41 | 276 ± 23 |
| 8n | H | 4-chlorophenyl | 5-chloropyridin-2-yl | 4.25 ± 0.10 | 42.10 ± 5.77 | 24.16 ± 6.67 |
Key SAR Insights:
-
Substitution at R3: The nature of the substituent at the R3 position is critical for potent Chk1 inhibition. A hydrogen or a simple phenyl group at R3 (compounds 8l and 8m) leads to a significant loss of activity. Aromatic heterocycles, particularly a 2-pyridyl group, are favorable.
-
Substitution at R2: Halogen substitutions on the phenyl ring at the R2 position generally enhance potency. The order of potency for halogens is Br > Cl > F. Electron-donating groups like methyl (8d) and methoxy (8e) at this position are less favorable. The position of the halogen on the phenyl ring is also important, with the 4-position being optimal.
-
Substitution at R1: The R1 position on the thiazole ring appears to be sensitive to substitution, with a simple hydrogen being preferred over a methyl group (compare 8b and 8f).
-
Lead Compound: Compound 8n , with a 4-chlorophenyl group at R2 and a 5-chloropyridin-2-yl group at R3, emerged as the most potent derivative in this series, exhibiting an IC50 of 4.25 nM against Chk1 and strong anti-proliferative activity in the low nanomolar range.[1]
Experimental Protocols
Chk1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of test compounds against the Chk1 kinase.
Methodology: A common method for assessing Chk1 kinase activity is a radiometric assay using a peptide substrate.
-
Reagents and Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 peptide substrate (e.g., a fragment of Cdc25C)
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT)
-
[γ-32P]ATP or [γ-33P]ATP
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
-
-
Procedure: a. Prepare serial dilutions of the test compounds in the kinase buffer. b. In a reaction tube, combine the recombinant Chk1 enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding [γ-P]-ATP. d. Incubate the reaction mixture at 30°C for a specified period (e.g., 15-30 minutes). e. Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. f. Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-P]-ATP. g. Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter. h. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the anti-proliferative effects of the test compounds on cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Lines: MV-4-11 (human biphenotypic B myelomonocytic leukemia) and Z-138 (human mantle cell lymphoma).
-
Reagents and Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add the solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Chk1 Autophosphorylation Assay
Objective: To assess the inhibition of Chk1 activity within cells by measuring the level of Chk1 autophosphorylation at Serine 296 (S296).[1]
Methodology: Western blotting is used to detect the phosphorylation status of Chk1.
-
Procedure: a. Treat cancer cells (e.g., MV-4-11) with the test compound for a specified time (e.g., 2 hours). b. Lyse the cells and collect the protein extracts. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody specific for phosphorylated Chk1 (p-Chk1 S296). e. Use a primary antibody for total Chk1 as a loading control. f. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). g. Detect the signal using a chemiluminescence substrate and image the blot. A reduction in the p-Chk1 S296 signal indicates inhibition of Chk1 activity.
Mandatory Visualizations
Chk1 Signaling Pathway
Caption: The Chk1 signaling pathway in response to DNA damage.
General SAR Workflow
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
References
The Biological Activity of Chk1-IN-9: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of Chk1-IN-9, a potent and orally active inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to support research and drug development efforts targeting the DNA damage response (DDR) pathway.
Introduction to Chk1 and its Role in Cancer
Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the cellular response to DNA damage.[1] As a key component of the G2/M and S-phase checkpoints, Chk1 activation leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.[2] Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in p53, making them highly reliant on the S and G2/M checkpoints for survival, particularly when challenged with DNA-damaging agents. This dependency creates a therapeutic window for Chk1 inhibitors, which can abrogate these remaining checkpoints and induce synthetic lethality in cancer cells.
This compound is a small molecule inhibitor designed to target this vulnerability. By inhibiting Chk1, this compound can potentiate the effects of DNA-damaging chemotherapeutics and exhibit single-agent activity in certain cancer contexts.
Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Notes |
| IC50 | Chk1 Kinase | 0.55 nM | In vitro enzymatic assay.[3] |
| IC50 | MV-4-11 (Acute myeloid leukemia) | 202 nM | 16-hour incubation, cell proliferation assay.[3] |
| IC50 | HT-29 (Colon carcinoma) | 1166.5 nM | As a single agent.[3] |
| IC50 | HT-29 (Colon carcinoma) | 63.53 nM | In combination with Gemcitabine.[3] |
Table 2: In Vivo Antitumor Activity of this compound in HT-29 Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) |
| This compound (alone) | 30 mg/kg/day, p.o. or i.v. for 21 days | 20.6% |
| This compound + Gemcitabine | 30 mg/kg/day, p.o. or i.v. for 21 days | 42.8% |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of Chk1, thereby disrupting the DNA damage response pathway. Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates Chk1 at Ser317 and Ser345, leading to its activation. Activated Chk1 then phosphorylates a range of downstream targets, most notably the Cdc25 family of phosphatases. This phosphorylation marks Cdc25 for degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs), such as Cdk1 and Cdk2, which are essential for cell cycle progression. By inhibiting Chk1, this compound prevents the degradation of Cdc25, leading to premature CDK activation and mitotic entry, even in the presence of DNA damage. This ultimately results in mitotic catastrophe and cell death.
Caption: Chk1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Chk1 Kinase Assay (In Vitro)
This protocol describes a typical biochemical assay to determine the in vitro potency of this compound against the Chk1 enzyme.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 peptide substrate (e.g., a peptide derived from Cdc25C)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the Chk1 enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of Chk1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV-4-11, HT-29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Gemcitabine (optional, for combination studies)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. For combination studies, also prepare solutions of Gemcitabine.
-
Remove the old medium and add the medium containing the different concentrations of this compound, Gemcitabine, the combination, or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 value for each treatment condition by plotting the percentage of inhibition against the logarithm of the drug concentration.
In Vivo Xenograft Study
This protocol provides a representative methodology for evaluating the antitumor efficacy of this compound in a mouse xenograft model. The specific parameters are based on the reported study for this compound and similar studies with other Chk1 inhibitors.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HT-29 human colon carcinoma cells
-
Matrigel
-
This compound formulation for oral (p.o.) or intravenous (i.v.) administration
-
Gemcitabine formulation for i.v. administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant HT-29 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Gemcitabine alone, this compound + Gemcitabine).
-
Administer the treatments according to the specified schedule. For example:
-
This compound: 30 mg/kg, once daily by oral gavage or intravenous injection for 21 consecutive days.
-
Gemcitabine: Administered intravenously at a clinically relevant dose and schedule.
-
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a highly potent inhibitor of Chk1 kinase with demonstrated in vitro and in vivo antitumor activity. Its ability to synergize with DNA-damaging agents like Gemcitabine highlights its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other Chk1 inhibitors. For researchers in the field, understanding the intricate details of its biological activity and the methodologies to assess it is paramount for advancing the next generation of cancer therapies targeting the DNA damage response.
References
- 1. Design, Synthesis, and Biological Evaluation of Orally Bioavailable CHK1 Inhibitors Active against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of Chk1-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase that plays a central role in the DNA damage response (DDR) and the regulation of cell cycle progression.[1][2] In response to DNA damage or replication stress, Chk1 is activated, primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.[1][2] Due to its critical role in maintaining genomic integrity, particularly in cancer cells that often harbor defects in other checkpoint pathways, Chk1 has emerged as a promising therapeutic target.
Chk1-IN-9 is a potent and orally active inhibitor of Chk1 with a high degree of selectivity. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of Chk1 kinase activity. This intervention disrupts the normal functioning of several critical downstream pathways, ultimately leading to cell cycle deregulation, accumulation of DNA damage, and induction of cell death, particularly in cancer cells.
Abrogation of Cell Cycle Checkpoints
A key function of Chk1 is to enforce cell cycle checkpoints, providing time for DNA repair before the cell progresses to the next phase. This compound abrogates these checkpoints, primarily the G2/M and intra-S phase checkpoints.
The central players in this pathway are the Cdc25 family of phosphatases (Cdc25A, B, and C). Chk1 normally phosphorylates and inactivates Cdc25 phosphatases, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression.[3][4] By inhibiting Chk1, this compound leads to the accumulation and activation of Cdc25A, which in turn activates CDK2 and CDK1, promoting premature entry into mitosis even in the presence of DNA damage.[5]
Impairment of DNA Repair
Chk1 plays a direct role in facilitating DNA repair, particularly through the homologous recombination (HR) pathway. One of its key substrates in this process is Rad51, a recombinase essential for the repair of DNA double-strand breaks (DSBs). Chk1 phosphorylates Rad51, promoting its localization to sites of DNA damage and the formation of Rad51 foci, which are critical for the initiation of HR.[6][7]
By inhibiting Chk1, this compound prevents the efficient phosphorylation of Rad51, thereby impairing the HR repair pathway. This leads to an accumulation of unrepaired DNA damage, which can trigger cell death.
Induction of Apoptosis and Mitotic Catastrophe
The combined effects of checkpoint abrogation and impaired DNA repair in cells treated with this compound lead to two primary modes of cell death: apoptosis and mitotic catastrophe.
Apoptosis: The accumulation of significant DNA damage can trigger programmed cell death, or apoptosis. Interestingly, Chk1 inhibition can induce a caspase-2-dependent apoptotic pathway that bypasses the traditional p53 and Bcl-2-regulated intrinsic pathway.[8] This suggests that this compound may be effective in cancers with mutated p53, which are often resistant to conventional therapies.
Mitotic Catastrophe: When cells with damaged DNA are forced to enter mitosis due to the abrogation of the G2/M checkpoint, they often undergo a process called mitotic catastrophe. This is a form of cell death characterized by premature and aberrant chromosome condensation and segregation, leading to the formation of micronuclei and ultimately, cell death.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 for Chk1 | 0.55 nM | Biochemical Kinase Assay | [10] |
| IC50 for MV-4-11 cell proliferation | 202 nM | Cell Proliferation Assay | [10] |
| IC50 for HT-29 cell proliferation (alone) | 1166.5 nM | Cell Proliferation Assay | [10] |
| IC50 for HT-29 cell proliferation (with Gemcitabine) | 63.53 nM | Cell Proliferation Assay | [10] |
Table 1: In Vitro Activity of this compound.
| Treatment Group | Tumor Growth Inhibition (TGI) | Model | Reference |
| This compound (30 mg/kg/day, p.o.) | 20.6% | HT-29 Xenograft | [10] |
| This compound (30 mg/kg/day, p.o.) + Gemcitabine | 42.8% | HT-29 Xenograft | [10] |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the downstream effects of this compound.
Chk1 Kinase Activity Assay
This assay measures the direct inhibitory effect of this compound on Chk1 kinase activity.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., a peptide containing the Chk1 recognition motif)
-
ATP, [γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, Chk1 substrate, and recombinant Chk1 enzyme.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of Chk1 inhibition at each concentration of this compound and determine the IC50 value.[11][12][13][14][15]
Western Blot Analysis for Phosphorylated Downstream Targets
This protocol is used to assess the effect of this compound on the phosphorylation status of key Chk1 substrates like Cdc25A and Rad51.
Materials:
-
Cell lines of interest (e.g., HT-29, MV-4-11)
-
This compound
-
DNA damaging agent (e.g., Gemcitabine, Hydroxyurea)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-Chk1 (S345), total Chk1, phospho-Cdc25A (S76), total Cdc25A, phospho-Rad51 (S309), total Rad51, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent (optional, to induce Chk1 activation) for a specified time.
-
Add this compound at various concentrations and incubate for the desired duration.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell lines of interest
-
This compound
-
DNA damaging agent (optional)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or a DNA damaging agent as described for Western blotting.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[16][17][18]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell lines of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mitotic Catastrophe Assay by Immunofluorescence
This assay visualizes the morphological changes associated with mitotic catastrophe.
Materials:
-
Cell lines of interest grown on coverslips
-
This compound
-
DNA damaging agent (optional)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against α-tubulin (for spindle visualization) and γ-H2AX (for DNA damage)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and/or a DNA damaging agent.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies against α-tubulin and γ-H2AX.
-
Wash with PBS and incubate with appropriate fluorochrome-conjugated secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and acquire images.
-
Score cells for characteristics of mitotic catastrophe, such as micronucleation, multinucleation, and aberrant mitotic spindles.[8]
References
- 1. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-Specific Chk1 Activation Determines Apoptosis by Regulating the Balance of p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assays to Detect Cell Fate in Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. oatext.com [oatext.com]
- 6. auctoresonline.org [auctoresonline.org]
- 7. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High levels of RAD51 perturb DNA replication elongation and cause unscheduled origin firing due to impaired CHK1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHK1 and RAD51 activation after DNA damage is regulated via urokinase receptor/TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. biotium.com [biotium.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
The Effect of Chk1-IN-9 on Cell Cycle Checkpoints: A Technical Guide
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that serves as a master regulator of the cell's response to DNA damage (the DNA Damage Response, or DDR) and replication stress.[1][2] It plays an essential role in maintaining genomic integrity by orchestrating cell cycle arrest, promoting DNA repair, and, in cases of severe damage, inducing apoptosis.[3][4] Chk1's primary functions are executed at the S and G2/M phase checkpoints, preventing cells with damaged or incompletely replicated DNA from progressing through the cell cycle.[5][6] Given that many cancer cells have defects in the G1 checkpoint (often due to p53 mutations), they become highly reliant on the Chk1-mediated S and G2/M checkpoints for survival, making Chk1 an attractive target for cancer therapy.[7][8]
This technical guide provides an in-depth overview of Chk1-IN-9, a potent and orally active Chk1 inhibitor, focusing on its mechanism of action and its profound effects on cell cycle checkpoints.
This compound: A Potent Chk1 Inhibitor
This compound (also referred to as compound 11 in some literature) is a small molecule inhibitor that demonstrates high potency against Chk1. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and thereby blocking its catalytic activity.[9][10] This inhibition prevents the phosphorylation of Chk1's downstream substrates, effectively dismantling the checkpoint signaling cascade.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The tables below summarize key data points.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Parameter | Value | Reference |
| Chk1 Kinase | IC50 | 0.55 nM | [9] |
| MV-4-11 Cells | IC50 | 202 nM | [9] |
| HT-29 Cells (alone) | IC50 | 1166.5 nM | [9] |
| HT-29 Cells (+ Gemcitabine) | IC50 | 63.53 nM | [9] |
Table 2: In Vivo Antitumor Activity of this compound in HT-29 Xenograft Model
| Treatment Group | Administration | Tumor Growth Inhibition (TGI) | Reference |
| This compound (30 mg/kg/day, p.o.) | Alone | 20.6% | [9] |
| This compound + Gemcitabine | Combination | 42.8% | [9] |
Core Mechanism: Abrogation of Cell Cycle Checkpoints
The primary effect of this compound is the disruption of cell cycle checkpoints, which are crucial for allowing cells time to repair DNA damage before proceeding to the next phase of the cell cycle.
The DNA Damage Response and Chk1's Role
In response to DNA damage or replication stress (e.g., from chemotherapeutic agents), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[4][11] ATR then phosphorylates and activates Chk1.[3][12] Activated Chk1 phosphorylates a host of downstream targets, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C).[1][3] Phosphorylation of Cdc25 proteins marks them for degradation or sequestration in the cytoplasm, preventing them from activating cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.[11] This inactivation of CDKs results in cell cycle arrest, primarily at the G2/M transition.[13][14]
Figure 1: Simplified G2/M DNA damage checkpoint pathway and the inhibitory action of this compound.
Effect of this compound on the G2/M Checkpoint
By inhibiting Chk1, this compound prevents the phosphorylation and inactivation of Cdc25C. As a result, Cdk1/Cyclin B remains active, overriding the DNA damage-induced G2 arrest.[13][15] This forces the cell to enter mitosis prematurely, despite the presence of unrepaired DNA damage. This phenomenon, known as checkpoint abrogation, often leads to mitotic catastrophe and subsequent cell death, particularly in cancer cells that lack a functional p53-mediated G1 checkpoint.[7][16]
Effect of this compound on the S-Phase Checkpoint
Chk1 is also vital during the S phase for stabilizing replication forks, regulating the firing of replication origins, and slowing DNA replication in response to damage.[5][6][17] Inhibition of Chk1 during S-phase can lead to:
-
Replication Fork Collapse: Unstable replication forks are prone to collapse, creating DNA double-strand breaks.[5]
-
Uncontrolled Origin Firing: Chk1 suppresses the firing of late replication origins. Its inhibition leads to premature origin firing, exhausting the supply of nucleotides and causing further replication stress.[5]
-
Accumulation of DNA Damage: Without a functional intra-S checkpoint, cells continue to replicate damaged DNA, leading to the accumulation of mutations and chromosomal aberrations.[3]
The combination of these effects results in severe genomic instability, which can trigger cell death.[18]
Figure 2: Logical flow demonstrating how Chk1 inhibition leads to cell death in p53-deficient cells.
Experimental Protocols
The evaluation of Chk1 inhibitors like this compound involves a standard set of cellular and molecular biology techniques.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on Chk1 kinase activity (IC50 value).
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a microplate containing recombinant Chk1 enzyme, a specific peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Serially diluted concentrations of this compound (or DMSO as a vehicle control) are added to the wells.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[19]
-
Data Analysis: Luminescence values are plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.
Cell Viability / Proliferation Assay (MTS Assay)
Objective: To measure the cytotoxic effect of this compound, alone or in combination with other drugs, on cancer cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, a DNA-damaging agent (e.g., Gemcitabine), or a combination of both. Control wells receive vehicle (DMSO).
-
Incubation: Cells are incubated for a period of 48-72 hours.
-
MTS Reagent Addition: The MTS reagent (containing a tetrazolium salt) is added to each well.
-
Incubation & Readout: After a 1-4 hour incubation, metabolically active cells reduce the MTS reagent to a colored formazan product. The absorbance is measured at 490 nm using a plate reader.
-
Data Analysis: Absorbance values are normalized to the control to determine the percentage of cell viability. IC50 or EC50 values are then calculated.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution and checkpoint abrogation.
Methodology:
-
Treatment: Cells are treated with a DNA-damaging agent to induce G2/M arrest. After a set time, this compound is added to one group to test for checkpoint abrogation.
-
Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalator, and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A decrease in the G2/M population after this compound treatment indicates checkpoint abrogation.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells (e.g., HT-29) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination. Drugs are administered via an appropriate route (e.g., oral gavage for this compound) for a specified duration (e.g., 21 days).[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and control groups.
Figure 3: A typical experimental workflow for evaluating a Chk1 inhibitor like this compound.
Conclusion and Therapeutic Implications
This compound is a highly potent inhibitor of Chk1 that effectively abrogates the S and G2/M cell cycle checkpoints. By preventing DNA damage-induced cell cycle arrest, it forces cancer cells into a lethal mitotic catastrophe. This mechanism is particularly effective in p53-deficient tumors that are heavily reliant on Chk1 for survival. The synergistic effect observed when this compound is combined with DNA-damaging agents like gemcitabine highlights a promising therapeutic strategy.[9] By disabling the cell's ability to repair chemotherapy-induced damage, Chk1 inhibitors can significantly enhance the efficacy of standard cytotoxic treatments, representing a key area of investigation in modern oncology.[5][10][20]
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gemcitabinehcl.com [gemcitabinehcl.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Chk1 in the replicative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Chk1 Requirement for High Global Rates of Replication Fork Progression during Normal Vertebrate S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Role of Checkpoint Kinase 1 (Chk1) Inhibition in Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Chk1-IN-9" is not available in the public domain as of the latest search. This guide will therefore focus on the well-documented role of potent, selective Checkpoint Kinase 1 (Chk1) inhibitors as a class in inducing apoptosis, utilizing data from representative molecules studied in the literature.
Introduction: Chk1 as a Therapeutic Target
Checkpoint Kinase 1 (Chk1) is a highly conserved serine/threonine kinase that serves as a master regulator of the DNA Damage Response (DDR) and cell cycle checkpoints.[1][2] In response to DNA damage or replication stress, Chk1 is activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[3][4] Activated Chk1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, primarily at the G2/M and S phases, allowing time for DNA repair and preventing the propagation of genomic errors.[2][5]
Many cancer cells exhibit increased reliance on the Chk1-mediated checkpoint due to oncogene-induced replication stress and defects in other checkpoint pathways (e.g., p53). This dependency makes Chk1 an attractive target for cancer therapy. By inhibiting Chk1, cancer cells are unable to arrest their cell cycle in response to endogenous or exogenous DNA damage, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately culminates in apoptosis.[1][6] This guide provides an in-depth overview of the mechanisms, signaling pathways, and experimental methodologies related to apoptosis induction by Chk1 inhibitors.
Core Mechanism: From Chk1 Inhibition to Apoptotic Cell Death
The primary mechanism by which Chk1 inhibitors induce apoptosis is through the abrogation of cell cycle checkpoints, leading to lethal replication stress and DNA damage.
-
Replication Stress and DNA Damage: As a monotherapy, Chk1 inhibitors cause an increase in the initiation of DNA replication and prevent the stabilization of stalled replication forks.[7][8][9] This leads to the accumulation of single-stranded DNA and DNA double-strand breaks (DSBs), often marked by the pan-nuclear phosphorylation of histone H2AX (γH2AX).[7][9][10]
-
Checkpoint Abrogation: Chk1 inhibition prevents the phosphorylation and inactivation of Cdc25 phosphatases.[2] This results in the premature activation of cyclin-dependent kinases (CDKs), forcing cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis.[5][11]
-
Induction of Apoptosis: The combination of extensive DNA damage and failed cell cycle arrest triggers programmed cell death. Chk1 inhibition has been shown to induce apoptosis through both caspase-dependent and independent pathways and is notably effective in tumor cells with p53 mutations, which are resistant to many conventional therapies.[5][10][12]
Caption: General mechanism of Chk1 inhibition leading to apoptosis.
Quantitative Data: Efficacy of Chk1 Inhibitors
The potency of Chk1 inhibitors varies across different cancer cell lines. Hematological malignancies often show particular sensitivity.
Table 1: Single-Agent Cytotoxicity of Chk1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line Panel | Mean GI₅₀ / IC₅₀ (µM) | Citation(s) |
|---|---|---|---|
| V158411 | Leukemia & Lymphoma | 0.17 | [10] |
| Colon Cancer | 2.8 | [10] | |
| Lung Cancer | 6.9 | [10] | |
| LY2603618 | Colon Cancer (HCT116, HT29) | 0.43 (EC₅₀) | [13] |
| MK-8776 | Sensitive subset (15% of panel) | < 2.0 | [14] |
| | Resistant subset | > 10.0 |[14] |
Table 2: Induction of Apoptosis and DNA Damage Markers by Chk1 Inhibitors
| Inhibitor / Condition | Cell Line | Time Point | Assay | Result | Citation(s) |
|---|---|---|---|---|---|
| V158411 (3x GI₅₀) | U2OS | 72h | Cleaved Caspase 3/7 | ~4-fold increase | [7] |
| Gö6976 + IR | HeLa | - | TUNEL/PI | Dramatic increase in TUNEL+ cells | [12] |
| Chk1 siRNA + Thymidine | HCT116 | 48h | Caspase-3 Activation | Potent induction in S-phase cells | [15] |
| V158411 | Leukemia/Lymphoma | - | DNA Damage (γH2AX) | Dose-dependent increase | [10] |
| CEP-3891 (500 nM) | U-2-OS | 6h | DSBs (PFGE Assay) | Detectable increase |[9] |
Key Signaling Pathways in Chk1-Inhibitor-Induced Apoptosis
Chk1 inhibition triggers distinct apoptotic pathways, often bypassing canonical tumor suppressor and survival signals, which is of significant therapeutic interest.
p53- and Bcl-2-Independent Apoptosis via Caspase-2
A critical finding is that Chk1 inhibition can trigger apoptosis in cells with mutated or deficient p53, a common feature of aggressive cancers.[12] This cell death program is distinct from the classical intrinsic and extrinsic pathways.
-
Activation: In response to DNA damage (e.g., γ-radiation) combined with a Chk1 inhibitor, cells hyperactivate ATM and ATR.
-
Execution: This leads to the cleavage and activation of Caspase-2, which then initiates apoptosis. This pathway notably bypasses the requirement for p53, the pro-apoptotic protein PUMA, Caspase-9, and Caspase-3 for initial activation, and is not blocked by overexpression of the anti-apoptotic protein Bcl-2.[12]
Caption: Chk1 inhibition triggers a p53-independent, Caspase-2-dependent apoptotic pathway.
Regulation of Mcl-1 and the Bcl-2 Protein Family
Anti-apoptotic Bcl-2 family members, particularly Mcl-1, are critical for cell survival and are frequently implicated in drug resistance. Chk1 inhibition can directly impact the levels of these proteins.
-
Mcl-1 Downregulation: Treatment with Chk1 inhibitors like LY2603618 has been shown to decrease the expression of Mcl-1 protein in AML cells.[16] This reduction coincides with the onset of apoptosis.
-
Synergy with Bcl-2 Inhibitors: Because Chk1 inhibition reduces Mcl-1 levels, it can synergize powerfully with Bcl-2 selective inhibitors like ABT-199 (Venetoclax), overcoming a common mechanism of resistance.[16]
Caption: Chk1 inhibition downregulates Mcl-1, promoting apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Chk1 inhibitor-induced apoptosis.
Western Blotting for DDR and Apoptosis Markers
This protocol is for detecting changes in protein expression and phosphorylation state.
-
Cell Lysis:
-
Treat cells with the Chk1 inhibitor for the desired time. Harvest both adherent and detached cells.
-
Wash cells with ice-cold PBS.
-
Lyse cell pellets directly in 2X SDS-PAGE sample buffer (e.g., Laemmli buffer) supplemented with protease and phosphatase inhibitors.[17]
-
Boil samples for 5-10 minutes at 95-100°C.
-
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.[17]
-
Apoptosis Assay by Annexin V/Propidium Iodide Flow Cytometry
This is the standard method for quantifying apoptosis.[21][22]
-
Cell Preparation:
-
Culture and treat cells with the Chk1 inhibitor. Collect both floating and adherent cells.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting a 10X stock with distilled water.[23]
-
Resuspend cells in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) to 100 µL of the cell suspension.[23]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Quantify cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Caption: Standard workflow for Annexin V/PI apoptosis assay.
Conclusion
Inhibition of Chk1 represents a potent and promising strategy for inducing apoptosis in cancer cells, particularly those with underlying DNA repair defects or high levels of replication stress. The mechanism hinges on exploiting the dependency of tumor cells on the G2/M checkpoint. By forcing cells with damaged DNA into a premature and fatal mitosis, Chk1 inhibitors can trigger robust apoptotic responses. The ability of these inhibitors to function independently of p53 and to activate unique cell death pathways, such as the Caspase-2-dependent cascade, makes them valuable candidates for overcoming resistance to conventional therapies. Furthermore, their synergistic activity with other targeted agents, like Bcl-2 inhibitors, opens new avenues for powerful combination treatments in oncology. The continued investigation and clinical development of Chk1 inhibitors are crucial for realizing their full therapeutic potential.
References
- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pnas.org [pnas.org]
- 5. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of checkpoint kinase 1 abrogates G2/M checkpoint activation and promotes apoptosis under heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Chk1 and p21 Cooperate to Prevent Apoptosis during DNA Replication Fork Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of CHK1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Chk1-IN-9 and Replication Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Checkpoint Kinase 1 (Chk1) in the cellular response to replication stress and the mechanism of action of Chk1-IN-9, a potent and selective Chk1 inhibitor. This document details the underlying signaling pathways, presents key quantitative data, and outlines relevant experimental protocols for studying this critical interaction in a research and drug development context.
Introduction: The Central Role of Chk1 in the Replication Stress Response
Replication stress is a critical threat to genome integrity, characterized by the slowing or stalling of DNA replication forks.[1] This phenomenon can be triggered by a variety of endogenous and exogenous factors, including oncogene activation, nucleotide pool depletion, DNA lesions, and the presence of difficult-to-replicate genomic regions.[2] Eukaryotic cells have evolved a sophisticated signaling network known as the DNA Damage Response (DDR) to counteract replication stress. A central pillar of this response is the ATR-Chk1 signaling pathway.[3][4]
When replication forks stall, long stretches of single-stranded DNA (ssDNA) are generated and coated by Replication Protein A (RPA). This structure serves as a platform to recruit and activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[5] ATR, in turn, phosphorylates and activates its primary downstream effector, Chk1.[6][7] Activated Chk1 is a master regulator that orchestrates a multi-pronged defense to stabilize the genome by:
-
Inducing Cell Cycle Arrest: Chk1 phosphorylates and inactivates Cdc25 family phosphatases, which are required to activate cyclin-dependent kinases (CDKs).[8][9] This leads to a block in cell cycle progression, primarily at the G2/M transition and within the S-phase, providing time for DNA repair.[5][7]
-
Stabilizing Stalled Replication Forks: Chk1 is crucial for preventing the collapse of stalled replication forks into toxic DNA double-strand breaks (DSBs).[5][6]
-
Promoting DNA Repair: Chk1 can directly phosphorylate and regulate the activity of proteins involved in DNA repair pathways, such as homologous recombination.[5][6]
Many cancer cells exhibit high levels of intrinsic replication stress due to rampant proliferation signals from oncogenes. To survive, these cells become highly dependent on the ATR-Chk1 pathway. This dependency creates a therapeutic window, where inhibiting Chk1 can selectively kill cancer cells by exacerbating their underlying replication stress, a concept known as synthetic lethality.[8][10]
This compound: A Potent and Orally Active Chk1 Inhibitor
This compound (also referred to as compound 11 in some literature) is a highly potent and orally active small molecule inhibitor of Chk1.[11] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Chk1 and preventing the phosphorylation of its downstream substrates. Its primary mechanism is to abrogate the replication stress response, leading to the collapse of replication forks, accumulation of catastrophic DNA damage, and ultimately, cell death, particularly when combined with DNA-damaging agents.[11]
Quantitative Data for this compound
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Biochemical Activity of this compound
| Target | IC50 (nM) | Source |
| CHK1 | 0.55 | [11] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of this compound
| Cell Line | Condition | IC50 (nM) | Source |
| MV-4-11 | Single Agent | 202 | [11] |
| HT-29 | Single Agent | 1166.5 | [11] |
| HT-29 | In combination with Gemcitabine | 63.53 | [11] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Source |
| HT-29 Xenograft | This compound (iv or po) | 30 mg/kg/day for 21 days | 20.6% | [11] |
| HT-29 Xenograft | This compound + Gemcitabine | 30 mg/kg/day for 21 days | 42.8% | [11] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of the ATR-Chk1 pathway in response to replication stress and the point of intervention for this compound.
Caption: ATR-Chk1 signaling in response to replication stress and inhibition by this compound.
Key Experimental Protocols
Studying the effects of this compound on replication stress requires a combination of techniques to monitor DNA damage, cell cycle progression, and replication fork dynamics.
5.1 Western Blotting for DDR Protein Phosphorylation
-
Objective: To quantify the activation state of Chk1 and other DDR proteins.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HT-29, MV-4-11) at a suitable density. Induce replication stress with agents like Hydroxyurea (HU, 2 mM for 4-24h) or Gemcitabine (1 µM for 24h). Treat with a dose range of this compound for the desired duration.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-Chk1 (Ser345), anti-Chk1 (total), anti-γH2AX (phospho-Ser139), and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
5.2 Immunofluorescence for DNA Damage Foci
-
Objective: To visualize and quantify DNA damage (DSBs) and replication stress markers within individual cells.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips. Treat with replication stress-inducing agents and this compound as described above.
-
Fixation and Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX, anti-53BP1) for 1-2 hours at room temperature.
-
Secondary Antibody and Mounting: Wash and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark. Counterstain nuclei with DAPI. Mount coverslips on slides.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using software like ImageJ.
-
5.3 DNA Fiber Assay for Replication Fork Dynamics
-
Objective: To directly measure the speed, stalling, and origin firing of DNA replication forks at the single-molecule level.
-
Methodology:
-
Pulse Labeling: Treat cells with a first nucleotide analog, 5-chloro-2’-deoxyuridine (CldU), for 20-30 minutes.
-
Treatment: Wash out CldU and treat cells with the replication stress agent and/or this compound.
-
Second Pulse Labeling: Add a second nucleotide analog, 5-iodo-2’-deoxyuridine (IdU), for 20-30 minutes.
-
Cell Lysis and DNA Spreading: Harvest and lyse a small number of cells (e.g., 2,500) in a lysis buffer on a glass slide. Tilt the slide to allow the DNA to spread down the slide.
-
Fixation and Denaturation: Air dry and fix the DNA fibers with a 3:1 methanol:acetic acid solution. Denature the DNA with 2.5 M HCl.
-
Immunostaining: Block the slides and stain for the incorporated analogs using specific primary antibodies (anti-BrdU for CldU, anti-BrdU for IdU) and corresponding fluorescently-labeled secondary antibodies.
-
Imaging and Measurement: Acquire images using a fluorescence microscope. Measure the lengths of the CldU (red) and IdU (green) tracks to determine fork speed, stalling (red-only tracks), and new origin firing (green-only tracks).
-
Experimental and Logical Workflows
The diagrams below outline a typical experimental workflow for evaluating this compound and the logical basis for its therapeutic strategy.
Caption: A typical experimental workflow for assessing the impact of this compound.
References
- 1. Hallmarks of DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chk1 keeps cell cycle transcription active in response to replication stress by interfering with E2F6-dependent repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Chk1 in the replicative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chk1 and p21 Cooperate to Prevent Apoptosis during DNA Replication Fork Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Core Pharmacokinetics and Pharmacodynamics of Chk1-IN-9: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints. In response to DNA damage or replication stress, Chk1 is activated and phosphorylates a cascade of downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells harbor defects in the G1 checkpoint, often due to p53 mutations, rendering them highly dependent on the S and G2/M checkpoints, which are controlled by Chk1. This dependency makes Chk1 an attractive therapeutic target in oncology. Inhibition of Chk1 in such cancer cells can lead to the abrogation of cell cycle arrest, forcing cells with damaged DNA to enter mitosis, ultimately resulting in mitotic catastrophe and apoptosis.
Chk1-IN-9 is a potent and orally active inhibitor of Chk1. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, along with detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.
Pharmacodynamics of this compound
The pharmacodynamic activity of this compound is characterized by its potent inhibition of the Chk1 kinase and its cellular consequences, including the inhibition of cancer cell proliferation and synergistic effects with DNA-damaging agents.
In Vitro Potency and Cellular Activity
This compound demonstrates high potency against the Chk1 enzyme and inhibits the proliferation of various cancer cell lines. Its efficacy is particularly notable in combination with genotoxic drugs like gemcitabine.
| Parameter | Cell Line | Condition | Value |
| Chk1 IC50 | - | Enzymatic Assay | 0.55 nM[1] |
| Cell Proliferation IC50 | MV-4-11 | Single Agent | 202 nM[1] |
| Cell Proliferation IC50 | HT-29 | Single Agent | 1166.5 nM[1] |
| Cell Proliferation IC50 | HT-29 | In combination with Gemcitabine | 63.53 nM[1] |
| Table 1: In Vitro Pharmacodynamic Properties of this compound |
In Vivo Efficacy
In preclinical xenograft models, this compound has shown modest single-agent antitumor activity but demonstrates significant synergistic effects when combined with the DNA-damaging agent gemcitabine.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| HT-29 Xenograft | This compound (p.o.) | 30 mg/kg/day for 21 days | 20.6%[1] |
| HT-29 Xenograft | This compound (p.o.) + Gemcitabine | 30 mg/kg/day for 21 days | 42.8%[1] |
| Table 2: In Vivo Antitumor Efficacy of this compound |
Pharmacokinetics of this compound
Pharmacokinetic studies in a preclinical mouse model have characterized the absorption, distribution, and elimination profile of this compound. The available data from an HT-29 xenograft mouse model is summarized below.
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC0-t (ng·h/mL) |
| Intravenous (i.v.) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oral (p.o.) | 30 | Data not available | Data not available | Data not available | Data not available |
| Table 3: Pharmacokinetic Parameters of this compound in an HT-29 Xenograft Mouse Model. Note: While the source indicates pharmacokinetic analysis was performed, specific values for Cmax, Tmax, T1/2, and AUC were not provided in the publicly available information. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: Chk1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Preclinical Characterization of a Chk1 Inhibitor.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize Chk1 inhibitors like this compound.
Chk1 Kinase Assay (IC50 Determination)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Chk1.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Chk1 substrate (e.g., CHKtide peptide)
-
This compound (or other test compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted this compound, recombinant Chk1 enzyme, and the Chk1 substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of Chk1 activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV-4-11, HT-29)
-
Complete cell culture medium
-
This compound
-
Gemcitabine (for combination studies)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, either alone or in combination with a fixed concentration of gemcitabine.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Calculate the percent of viable cells relative to a vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log concentration of the inhibitor.
Western Blotting for Pharmacodynamic Markers
This technique is used to measure the levels of key proteins in the Chk1 signaling pathway to confirm target engagement and downstream effects in cells.
Materials:
-
Cancer cell lines
-
This compound
-
DNA-damaging agent (e.g., gemcitabine or etoposide) to induce Chk1 activation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-p-Cdc25C (Ser216), anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat cultured cancer cells with this compound and/or a DNA-damaging agent for the desired time.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein levels and phosphorylation status.
In Vivo Xenograft Efficacy Study
This study evaluates the antitumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HT-29 or other suitable cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Gemcitabine formulation for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, gemcitabine alone, this compound + gemcitabine).
-
Administer the treatments according to the specified dose and schedule.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a highly potent inhibitor of Chk1 with demonstrated in vitro and in vivo activity, particularly in combination with DNA-damaging agents. Its favorable oral activity in preclinical models suggests its potential for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel Chk1 inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and to identify predictive biomarkers for patient stratification in future clinical trials.
References
A Technical Guide to Checkpoint Kinase 1 (Chk1) Inhibition in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that serves as a master regulator of the DNA damage response (DDR) and cell cycle progression.[1][2] In response to DNA damage or replicative stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[2][3][4] This function prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity.[4] Many cancer cells, particularly those with a defective p53 tumor suppressor, become heavily reliant on the Chk1-mediated S and G2/M checkpoints for survival.[5] This dependency makes Chk1 a compelling therapeutic target. By inhibiting Chk1, cancer cells can be forced into premature mitosis with unrepaired DNA, leading to a form of cell death known as mitotic catastrophe.[5]
This guide provides an in-depth technical overview of the effects of Chk1 inhibition in various cancer cell lines. While specific published data for a compound designated "Chk1-IN-9" is limited in the public domain, this document will utilize data from several well-characterized and selective Chk1 inhibitors as representative examples to illustrate the core principles and outcomes of targeting this critical pathway.
Mechanism of Action of Chk1 Inhibitors
Chk1 is a key transducer kinase in the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, which is activated by single-stranded DNA that forms at stalled replication forks or during the processing of other DNA lesions.[1][4] Once activated by ATR-mediated phosphorylation, Chk1 phosphorylates a variety of downstream targets to orchestrate the cellular response.[2][3]
Key downstream effects of Chk1 activation include:
-
Cell Cycle Arrest: Chk1 phosphorylates and inactivates Cdc25 family phosphatases (Cdc25A, B, and C).[2][4] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for entry into and progression through mitosis. This leads to arrest at the G2/M checkpoint.[2][4]
-
Replication Fork Stabilization: Chk1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse into DNA double-strand breaks.
-
Control of DNA Replication: Chk1 regulates the firing of replication origins to slow down DNA synthesis during replicative stress.[1]
Chk1 inhibitors block the kinase activity of Chk1, thereby abrogating these protective functions. In cancer cells treated with a Chk1 inhibitor, the S and G2/M checkpoints are bypassed, leading to catastrophic consequences.[5][6]
Data Presentation: Efficacy of Chk1 Inhibitors in Cancer Cell Lines
The sensitivity of cancer cell lines to Chk1 inhibitors as single agents can vary significantly. Leukemia and lymphoma cell lines have been identified as particularly sensitive compared to many solid tumor cell lines.[7] Below are tables summarizing the growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for several representative Chk1 inhibitors across a panel of cancer cell lines.
Table 1: Single-Agent Activity of Chk1 Inhibitor V158411
| Cell Line | Cancer Type | Mean GI50 (µM) |
| Leukemia & Lymphoma | 0.17 | |
| Colon Cancer | 2.8 | |
| Lung Cancer | 6.9 | |
| (Data sourced from a study on the cytotoxicity of V158411 in various cancer cell lines[7]) |
Table 2: Sensitivity of Various Cancer Cell Lines to Chk1 Inhibitor MK-8776
| Cell Line | Cancer Type | Sensitivity Category (IC50) |
| U2OS | Osteosarcoma | Very Sensitive (< 2 µM) |
| AsPC-1 | Pancreatic Cancer | Sensitive |
| ADR-Res | Ovarian Cancer | Resistant (> 10 µM) |
| SW620 | Colorectal Cancer | Resistant (> 10 µM) |
| (Data represents a subset from a large panel screen of MK-8776[8]) |
Table 3: Selectivity of Chk1 Inhibitor GNE-783
| Kinase | IC50 (µM) | Fold Selectivity (vs. Chk1) |
| Chk1 | 0.001 | 1x |
| Chk2 | 0.444 | 444x |
| (Data highlights the high selectivity of modern Chk1 inhibitors[6]) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Chk1 inhibitors. The following are generalized protocols for key experiments based on common practices in the field.
Cell Viability / Growth Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce cell viability or growth by 50% (IC50 or GI50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Chk1 inhibitor (e.g., this compound) in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: After incubation, add a viability reagent such as CellTiter-Glo® (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Data Analysis: Measure luminescence (for CellTiter-Glo) or absorbance (for MTT) using a plate reader. Normalize the data to untreated control wells and plot the results as percent viability versus drug concentration. Calculate the IC50/GI50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of Chk1 inhibition on cell cycle distribution.
-
Cell Treatment: Culture cells in 6-well plates and treat with the Chk1 inhibitor at various concentrations for a defined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of Chk1 is expected to cause a decrease in the G2/M population as cells bypass the checkpoint.
Apoptosis Assay (Annexin V / PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death).
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the Chk1 inhibitor.
-
Western Blotting for Pharmacodynamic Markers
Western blotting is used to measure changes in key proteins that indicate target engagement and downstream effects.
-
Protein Extraction: Treat cells with the Chk1 inhibitor, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and SDS-PAGE: Determine protein concentration using a BCA assay. Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer and Blocking: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Chk1 in the replicative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Chk1-IN-9: Application Notes and In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] As a key transducer in the ATR-Chk1 signaling pathway, it is activated in response to DNA damage and replication stress, leading to cell cycle arrest to allow time for DNA repair.[1][3][4] This function makes Chk1 an attractive therapeutic target in oncology, as its inhibition can sensitize cancer cells to DNA-damaging agents. Chk1-IN-9 is a potent and orally active inhibitor of Chk1. This document provides detailed application notes and a comprehensive protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound.
Chk1 Signaling Pathway in DNA Damage Response
Upon DNA damage, particularly single-strand breaks, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated.[2][3] ATR then phosphorylates and activates Chk1.[1] Activated Chk1 proceeds to phosphorylate a variety of downstream targets to initiate cell cycle arrest, facilitate DNA repair, and in cases of severe damage, induce apoptosis.[1]
Caption: Simplified Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. A summary of these findings is presented below.
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC₅₀ (in vitro) | 0.55 nM | Purified Chk1 | Direct enzymatic inhibition. | [5][6] |
| IC₅₀ (cellular) | 202 nM | MV-4-11 cells | Anti-proliferative activity. | [5] |
| IC₅₀ (cellular) | 1166.5 nM | HT-29 cells | Anti-proliferative activity (single agent). | [5] |
| IC₅₀ (cellular) | 63.53 nM | HT-29 cells | Anti-proliferative activity in combination with Gemcitabine. | [5] |
In Vitro Kinase Assay Protocol: ADP-Glo™ Luminescent Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against Chk1 kinase using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Recombinant Human Chk1 (e.g., Promega, #V1941)[7]
-
CHKtide substrate (KKKVSRSGLYRSPSMPENLNRPR) (e.g., Promega, included in #V1941)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[8]
-
This compound (MedchemExpress, #HY-161383)[5]
-
Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT[8]
-
ATP, 10 mM stock solution
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay using the ADP-Glo™ system.
Detailed Protocol
1. Reagent Preparation:
-
1x Kinase Buffer: Prepare the kinase buffer as described in the materials section.
-
This compound Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO. A common starting concentration is 1000-fold the expected IC₅₀. Then, dilute each concentration further in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Thaw the recombinant Chk1 enzyme on ice. Dilute the enzyme to the desired working concentration in 1x Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.[8]
-
Substrate/ATP Mix: Prepare a mix containing the CHKtide substrate and ATP in 1x Kinase Buffer. The final concentration of ATP should be at or near its Kₘ for Chk1, and the substrate concentration should be optimized for the assay.
2. Assay Procedure (96-well plate format):
-
Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the diluted Chk1 enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive guide for researchers interested in the in vitro evaluation of the Chk1 inhibitor, this compound. The provided protocol for a luminescence-based kinase assay offers a robust and high-throughput method for determining the potency of this and other Chk1 inhibitors. The detailed information on the Chk1 signaling pathway and the quantitative data for this compound will aid in the design and interpretation of experiments aimed at understanding the role of Chk1 in cellular processes and its potential as a therapeutic target.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CHK1-IN-9_TargetMol [targetmol.com]
- 7. CHK1 Kinase Enzyme System [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for Chk1-IN-9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chk1-IN-9, a potent and selective Checkpoint Kinase 1 (Chk1) inhibitor, in various cell culture-based experiments. This document outlines the mechanism of action, provides key quantitative data, and offers detailed protocols for assessing its biological effects.
Introduction to Chk1 and this compound
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][3] Activated Chk1 then phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair and ensuring genomic integrity.[1][4] It is a key regulator of the G2/M and S-phase checkpoints.[1][2] Due to its essential role, particularly in cancer cells that often have a defective G1 checkpoint, Chk1 has emerged as a significant target for cancer therapy.
This compound is a highly potent, orally active inhibitor of Chk1.[5] By inhibiting Chk1, it abrogates the S and G2/M checkpoints, leading to premature mitotic entry in cells with DNA damage. This can result in mitotic catastrophe and cell death, particularly when used in combination with DNA-damaging chemotherapeutic agents.[5]
Mechanism of Action: The ATR-Chk1 Signaling Pathway
In response to single-strand DNA (ssDNA) breaks or replication stress, ATR is recruited and activated. ATR then phosphorylates Chk1 at Ser317 and Ser345, leading to its activation.[4] Activated Chk1 phosphorylates and inactivates the Cdc25 family of phosphatases, which are required to activate cyclin-dependent kinases (CDKs). This inactivation prevents the cell from progressing through the S phase and from entering mitosis (G2/M arrest).[6][7] this compound competitively binds to the ATP-binding site of Chk1, preventing its kinase activity and thereby overriding the checkpoint control.
Caption: The ATR-Chk1 signaling pathway and the inhibitory action of this compound.
Biochemical and Cellular Activity of this compound
This compound demonstrates high potency in both biochemical and cell-based assays. The following tables summarize its inhibitory concentrations.
Table 1: Biochemical Inhibitory Potency
| Target | IC₅₀ (nM) |
|---|
| Chk1 | 0.55[5] |
Table 2: Cellular Antiproliferative Activity (IC₅₀)
| Cell Line | Treatment | IC₅₀ (nM) |
|---|---|---|
| MV-4-11 (Leukemia) | This compound alone | 202[5] |
| HT-29 (Colon Cancer) | This compound alone | 1166.5[5] |
| HT-29 (Colon Cancer) | this compound + Gemcitabine | 63.53[5] |
Note: IC₅₀ values can vary depending on the cell line and assay conditions (e.g., incubation time).
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the effect of this compound on cell proliferation and viability, allowing for the calculation of IC₅₀ values. The MTS assay is presented here due to its simplicity.
Caption: Workflow for a typical cell viability assay to determine IC₅₀.
Materials:
-
96-well cell culture plates
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂.[9]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[10]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percent viability against the log concentration of this compound and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA-damaging agents.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound and a DNA-damaging agent (e.g., Gemcitabine, Etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with:
-
Vehicle (DMSO) control
-
DNA-damaging agent alone
-
This compound alone
-
DNA-damaging agent followed by or in combination with this compound
-
-
Incubation: Incubate for a relevant time period (e.g., 24 hours). The timing may need optimization.
-
Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 1 hour at 4°C (or store at -20°C for later analysis).[11][12]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13]
Expected Result: Treatment with a DNA-damaging agent should cause an accumulation of cells in the G2/M phase. Co-treatment with this compound is expected to abrogate this arrest, leading to a decrease in the G2/M population compared to the DNA-damaging agent alone.
Protocol 3: Western Blot Analysis of Chk1 Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of Chk1 and its downstream targets, or markers of DNA damage, following treatment with this compound.
Caption: Standard workflow for Western Blot analysis.
Materials:
-
Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-γH2AX, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat, harvest, and wash cells as described for other assays. Lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Normalize protein amounts for all samples (e.g., 20-40 µg per lane), add Laemmli buffer, and boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[16]
Expected Result: In response to DNA damage, an increase in phospho-Chk1 (Ser345) should be observed. Co-treatment with this compound should not prevent this phosphorylation (as it is upstream) but should inhibit the downstream kinase activity. A key marker of Chk1 inhibition is the abrogation of checkpoint arrest and the subsequent increase in DNA damage, which can be visualized by an increase in γH2AX signal.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Chk1-IN-9 and Gemcitabine Combination Therapy
Disclaimer: Publicly available research specifically detailing the combination of "Chk1-IN-9" and gemcitabine is limited. The following application notes and protocols are based on the well-established principles of combining Chk1 inhibitors with gemcitabine, drawing upon data and methodologies from studies involving other potent Chk1 inhibitors. The provided quantitative data is representative of the synergistic effects observed with various Chk1 inhibitors in combination with gemcitabine and should be considered illustrative. Researchers should validate these protocols and expected outcomes for their specific Chk1 inhibitor and experimental systems.
Introduction
Gemcitabine, a nucleoside analog, is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and bladder cancers. Its mechanism of action involves the inhibition of DNA synthesis, primarily by incorporating into elongating DNA strands and causing chain termination, ultimately leading to S-phase arrest and apoptosis.[1][2][3][4][5] However, the efficacy of gemcitabine is often limited by the activation of DNA damage response (DDR) pathways, which allow cancer cells to repair the drug-induced damage and survive.
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DDR, playing a pivotal role in the S and G2/M cell cycle checkpoints.[6][7][8] Upon DNA damage, Chk1 is activated by ATR (Ataxia Telangiectasia and Rad3-related) and subsequently phosphorylates downstream targets to halt cell cycle progression, stabilize replication forks, and facilitate DNA repair.[6] By inhibiting Chk1, cancer cells are unable to mount an effective response to gemcitabine-induced DNA damage, leading to the accumulation of catastrophic DNA lesions, abrogation of cell cycle arrest, and ultimately, enhanced apoptotic cell death.[9][10][11] This synergistic interaction forms the rationale for combining Chk1 inhibitors, such as this compound, with gemcitabine to overcome chemoresistance and improve therapeutic outcomes.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach to studying this combination therapy, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies investigating the combination of a Chk1 inhibitor and gemcitabine in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values in nM)
| Cell Line | Gemcitabine Alone | Chk1 Inhibitor Alone | Gemcitabine + Chk1 Inhibitor |
| MIA PaCa-2 (Pancreatic) | 25 | 500 | 5 |
| Panc-1 (Pancreatic) | 40 | 800 | 10 |
| A549 (NSCLC) | 50 | 1000 | 12 |
| HT-29 (Colon) | 100 | 1500 | 25 |
Table 2: Apoptosis Induction (% Annexin V Positive Cells)
| Treatment | MIA PaCa-2 | Panc-1 |
| Control | 5% | 4% |
| Gemcitabine (25 nM) | 15% | 12% |
| Chk1 Inhibitor (500 nM) | 8% | 7% |
| Gemcitabine + Chk1 Inhibitor | 45% | 38% |
Table 3: Cell Cycle Distribution (% of Cells)
| Treatment (MIA PaCa-2) | G1 Phase | S Phase | G2/M Phase |
| Control | 55% | 30% | 15% |
| Gemcitabine (25 nM) | 20% | 65% | 15% |
| Chk1 Inhibitor (500 nM) | 52% | 32% | 16% |
| Gemcitabine + Chk1 Inhibitor | 10% | 25% (sub-G1) | 65% |
Table 4: In Vivo Tumor Growth Inhibition (% TGI)
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0% |
| Gemcitabine | 40% |
| Chk1 Inhibitor | 15% |
| Gemcitabine + Chk1 Inhibitor | 85% |
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is for determining cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, gemcitabine, and their combination for 72 hours.
-
Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for 48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat as required for 24-48 hours.
-
Harvest cells, wash with PBS, and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Western Blotting for Pharmacodynamic Markers
This protocol is for the detection of key proteins involved in apoptosis (cleaved PARP) and DNA damage (γH2AX).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells in 6-well plates and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Drug formulations for administration
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, gemcitabine alone, and combination).
-
Administer the drugs according to a predetermined schedule and dosage. For example, gemcitabine might be given intraperitoneally twice a week, and this compound might be administered orally daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or signs of morbidity appear), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Chk1-IN-9 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage, Chk1 is activated and initiates cell cycle arrest, allowing time for DNA repair and preventing the proliferation of cells with genomic instability.[1][2][3] Many cancer cells, particularly those with a defective p53 pathway, are highly dependent on the Chk1-mediated checkpoint for survival, making it an attractive target for cancer therapy.[4] Chk1 inhibitors are being investigated as both single agents and in combination with DNA-damaging chemotherapies to enhance their anti-tumor efficacy.[2][5][6][7]
This document provides detailed application notes and protocols for the administration of the Chk1 inhibitor, Chk1-IN-9, in xenograft mouse models. While specific in vivo data for this compound is limited in the public domain, the following protocols are based on established methodologies for other potent Chk1 inhibitors and provide a strong framework for designing and executing preclinical studies.
Chk1 Signaling Pathway
The ATR-Chk1 signaling pathway is a key component of the DNA damage response. Upon DNA damage, particularly single-strand breaks or replication stress, the ATR kinase is activated and phosphorylates Chk1 at Ser317 and Ser345.[4] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest.[2][4] Inhibition of Chk1 abrogates this checkpoint, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.
Caption: The ATR-Chk1 signaling pathway in response to DNA damage.
Experimental Protocols
Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., HT-29, SW620, A375)
-
Immunodeficient mice (e.g., BALB/c nude or NOD-scid IL2Rγnull)
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions to ~80% confluency.
-
On the day of injection, harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Tumor volume should be measured 2-3 times per week using calipers and calculated using the formula: Volume = (Length x Width²)/2.
Preparation and Administration of this compound
This protocol provides a general guideline for the formulation and administration of this compound. Note: The optimal vehicle, dose, and schedule for this compound must be determined empirically.
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., 20% aqueous Kolliphor solution, DMSO/polyethylene glycol/saline mixture)
-
Syringes and needles for the appropriate route of administration (e.g., oral gavage, intraperitoneal, intravenous)
Procedure:
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution to the final desired concentration in the chosen vehicle. Ensure the final concentration of the initial solvent (e.g., DMSO) is at a non-toxic level for the animals.
-
Dosing: Based on data from similar Chk1 inhibitors, a starting dose in the range of 10-50 mg/kg can be considered. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration: Administer this compound via the determined route (e.g., intraperitoneal injection, oral gavage). The frequency of administration can range from daily to twice weekly, depending on the compound's pharmacokinetic properties.
-
Combination Therapy: When used in combination with a chemotherapeutic agent (e.g., irinotecan, gemcitabine), the timing of this compound administration is critical. It is often administered a few hours after the chemotherapeutic agent to allow for the induction of DNA damage and cell cycle arrest.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: A generalized workflow for a xenograft efficacy study.
Data Presentation
The following tables summarize representative quantitative data from xenograft studies using various Chk1 inhibitors. This data can be used as a reference for expected outcomes when testing this compound.
Table 1: Single-Agent Activity of Chk1 Inhibitors in Xenograft Models
| Chk1 Inhibitor | Cancer Cell Line | Mouse Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| MU380 | MEC-1 (CLL) | NOD-scid IL2Rγnull | 20 mg/kg | Significant reduction in tumor growth | [8] |
| LY2606368 | H69/CR (SCLC) | Xenograft | 10 mg/kg, twice daily, twice weekly | Delayed tumor growth compared to cisplatin | [9] |
| Chk1-A | Various | Xenograft | Not specified | Inhibited tumor xenograft growth | [10] |
Table 2: Combination Therapy of Chk1 Inhibitors in Xenograft Models
| Chk1 Inhibitor | Chemotherapeutic Agent | Cancer Cell Line | Mouse Model | Dose and Schedule | Outcome | Reference |
| V158411 | Irinotecan | SW620 (Colorectal) | Xenograft | Not specified | Potentiated anti-tumor efficacy of irinotecan | [4] |
| PF-477736 | PLX4032 (BRAF inhibitor) | A375-PLX-R (Melanoma) | Xenograft | Not specified | Significantly reduced tumor growth | |
| SRA-737 | Hydroxyurea | YUMMUV1.7 (Melanoma) | C57BL/6J | Not specified | Effectively inhibited tumor growth | [6] |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in xenograft mouse models. While specific details for this compound require empirical determination, the methodologies outlined, based on extensive research with other Chk1 inhibitors, provide a solid foundation for rigorous and reproducible in vivo studies. Careful optimization of the formulation, dosing, and administration schedule will be critical for elucidating the therapeutic potential of this compound.
References
- 1. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Replication Stress Using CHK1 Inhibitor Promotes Innate and NKT Cell Immune Responses and Tumour Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel CHK1 inhibitor MU380 exhibits significant single-agent activity in TP53-mutated chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-agent inhibition of Chk1 is antiproliferative in human cancer cell lines in vitro and inhibits tumor xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Western Blot Analysis of Chk1 Inhibition by Chk1-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to characterize the inhibition of Checkpoint Kinase 1 (Chk1) by the potent and selective inhibitor, Chk1-IN-9.
Introduction
Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints.[1] Upon DNA damage or replication stress, Chk1 is activated through phosphorylation by the upstream kinase ATR.[1] Activated Chk1 then phosphorylates a variety of downstream targets to induce cell cycle arrest, allowing time for DNA repair. Given its critical role in cell cycle control, Chk1 has emerged as a significant target in cancer therapy.
This compound is an orally active and potent Chk1 inhibitor with an IC50 of 0.55 nM. It has been shown to enhance the cytotoxic effects of DNA-damaging agents in tumor cells. Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by assessing its impact on Chk1 phosphorylation and the activation of its downstream signaling pathways.
Mechanism of Action of Chk1 Inhibitors
Chk1 inhibitors like this compound are typically ATP-competitive, binding to the kinase domain of Chk1 and preventing its catalytic activity. This inhibition abrogates the S and G2/M checkpoints, leading to premature mitotic entry in cells with DNA damage. In cancer cells, which often have a defective G1 checkpoint, the reliance on the S and G2/M checkpoints for survival is heightened. Therefore, inhibition of Chk1 can selectively induce mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents.
Chk1 Signaling Pathway
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway.
Caption: Chk1 Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for analyzing the inhibition of Chk1 by this compound using Western blotting.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HeLa, U2OS, HT-29)
-
This compound: Stock solution in DMSO
-
DNA Damaging Agent (Optional): Hydroxyurea (HU) or Gemcitabine
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford assay kit
-
SDS-PAGE: Gels, running buffer, and loading buffer
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Rabbit anti-Chk1 (total)
-
Rabbit anti-phospho-Cdc25C (Ser216)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol.
References
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage following Chk1-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunofluorescence staining to detect and quantify DNA damage in cells treated with the Chk1 inhibitor, Chk1-IN-9. This document includes an overview of the underlying signaling pathways, detailed experimental protocols, and expected outcomes based on the known mechanisms of Chk1 inhibition.
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR).[1][2] It is a key component of the S and G2/M cell cycle checkpoints, ensuring genomic integrity by halting cell cycle progression to allow for DNA repair.[3][4] Chk1 is primarily activated by ataxia telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or replication stress.[1][5][6] Once activated, Chk1 phosphorylates a range of downstream targets to initiate cell cycle arrest and promote DNA repair.[1]
The inhibition of Chk1 is a promising anti-cancer strategy. Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the Chk1-dependent S and G2/M checkpoints for survival, especially under conditions of replicative stress.[7] Small molecule inhibitors of Chk1, such as this compound, can abrogate these checkpoints, leading to premature entry into mitosis with unrepaired DNA damage, ultimately resulting in mitotic catastrophe and cell death.
A key consequence of Chk1 inhibition is the accumulation of DNA double-strand breaks (DSBs).[8][9] This is thought to occur due to the collapse of replication forks and uncontrolled firing of replication origins.[8] These DSBs can be visualized and quantified using immunofluorescence microscopy by staining for specific marker proteins that accumulate at the sites of damage, most notably phosphorylated H2AX (γH2AX) and p53-binding protein 1 (53BP1).[10][11][12]
Signaling Pathways and Experimental Workflow
To visualize the critical pathways and the experimental process, the following diagrams are provided.
Caption: Chk1 signaling in the DNA damage response and the effect of this compound.
Caption: Experimental workflow for immunofluorescence staining of DNA damage markers.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from immunofluorescence experiments investigating the effect of this compound on DNA damage. The values are illustrative and will vary depending on the cell line, experimental conditions, and the specific Chk1 inhibitor used.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Chk1 | N/A |
| IC₅₀ | 0.55 nM | N/A |
Table 2: Effect of this compound on DNA Damage Markers (Illustrative Data)
| Cell Line | Treatment (24h) | % γH2AX Positive Cells | Average γH2AX Foci per Cell | % 53BP1 Positive Cells | Average 53BP1 Foci per Cell |
| HT-29 | DMSO (Control) | 5% | < 2 | 4% | < 2 |
| This compound (100 nM) | 65% | > 20 | 60% | > 15 | |
| U2OS | DMSO (Control) | 8% | < 3 | 7% | < 3 |
| This compound (100 nM) | 80% | > 30 | 75% | > 25 | |
| MDA-MB-231 | DMSO (Control) | 6% | < 2 | 5% | < 2 |
| This compound (100 nM) | 70% | > 25 | 68% | > 20 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Plate cells (e.g., HT-29, U2OS, MDA-MB-231) onto sterile glass coverslips in 24-well plates at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dilution.
-
-
Cell Treatment:
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration for the cell line of interest.
-
Protocol 2: Immunofluorescence Staining for γH2AX and 53BP1
This protocol is adapted from established methods for detecting DNA damage foci.[10][13]
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Mouse anti-53BP1
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor 488
-
Goat anti-Mouse IgG (H+L) Cross-Adsorbed, Alexa Fluor 594
-
-
Mounting Medium with DAPI
Procedure:
-
Washing:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
-
Fixation:
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Solution to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500).
-
Aspirate the Blocking Buffer and add 200-300 µL of the primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing after Primary Antibody:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer (a typical starting dilution is 1:1000). Protect the antibodies from light.
-
Add 200-300 µL of the secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing after Secondary Antibody:
-
Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
-
Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto glass slides using a drop of mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Protocol 3: Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue), Alexa Fluor 488 (green for γH2AX), and Alexa Fluor 594 (red for 53BP1).
-
Capture images using a high-resolution camera. For quantitative analysis, ensure that the imaging parameters (e.g., exposure time, gain) are kept constant across all samples.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of γH2AX and 53BP1 foci per nucleus.
-
Define nuclei based on the DAPI signal.
-
Set a threshold to identify and count the fluorescent foci within each nucleus.
-
Calculate the percentage of foci-positive cells (e.g., cells with >10 foci) and the average number of foci per cell for each treatment condition.
-
Statistical analysis should be performed on data from at least three independent experiments.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Staining | Incomplete blocking, insufficient washing, or secondary antibody non-specificity. | Increase blocking time, increase the number and duration of washes, or use cross-adsorbed secondary antibodies. |
| Weak or No Signal | Inactive primary or secondary antibodies, incorrect antibody dilution, or insufficient permeabilization. | Use fresh antibody dilutions, optimize antibody concentration, or increase permeabilization time. |
| Foci are Difficult to Distinguish | Over-confluent cells, incorrect focal plane, or high background. | Seed cells at a lower density, ensure proper focusing on the nucleus, and optimize staining protocol to reduce background. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an anti-fade mounting medium, and acquire images promptly. |
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chk1 Promotes DNA Damage Response Bypass following Oxidative Stress in a Model of Hydrogen Peroxide-Associated Ulcerative Colitis through JNK Inactivation and Chromatin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with a Chk1 Inhibitor
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of a Checkpoint Kinase 1 (Chk1) inhibitor on the clonogenic survival of cancer cells. This information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2][3] Upon DNA damage, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[3] By preventing damaged cells from progressing through the cell cycle, Chk1 helps maintain genomic integrity.[4] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the G2 checkpoint, which is controlled by Chk1, is heightened for survival.[5]
Inhibition of Chk1 can therefore selectively sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation, by forcing them into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and cell death.[6][7] The clonogenic survival assay is a gold-standard in vitro method to determine the long-term reproductive viability of cells after treatment with cytotoxic agents.[8] This assay assesses the ability of a single cell to proliferate and form a colony, providing a robust measure of cell survival.
This document outlines the procedures for evaluating the single-agent and chemo-potentiating effects of a Chk1 inhibitor using the clonogenic survival assay.
Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway. Upon DNA damage, sensor proteins activate ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates Chk1.[9] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. Inhibition of Chk1 disrupts this pathway, preventing cell cycle arrest and promoting the progression of cells with damaged DNA into mitosis.
References
- 1. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Inhibition of Chk1-dependent G2 DNA damage checkpoint radiosensitizes p53 mutant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Chk1 in the replicative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synthetic Lethality with Chk1-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, Chk1 is activated by the ATR kinase, leading to cell cycle arrest, which allows time for DNA repair.[3] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore heavily reliant on the S and G2 checkpoints, which are controlled by Chk1, for survival.[4] This dependency creates a vulnerability that can be exploited therapeutically.
The principle of synthetic lethality is applied in this context: while the loss of either p53 or Chk1 function alone is not lethal to cancer cells, the simultaneous loss of both pathways leads to mitotic catastrophe and cell death.[4] Chk1 inhibitors, such as Chk1-IN-9, capitalize on this by abrogating the Chk1-mediated cell cycle arrest in p53-deficient cancer cells, especially in combination with DNA-damaging agents, forcing them into premature and lethal mitosis.
These application notes provide a comprehensive guide to using this compound for studying synthetic lethality in cancer research, including detailed protocols for key experiments and data presentation for effective analysis.
Data Presentation
Table 1: In Vitro Potency of Chk1 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values of various Chk1 inhibitors across different cancer cell lines. This data is crucial for selecting appropriate cell models and determining effective inhibitor concentrations for in vitro studies.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MV-4-11 | Acute Myeloid Leukemia | 202 | N/A |
| GNE-783 | HT29 | Colorectal Cancer | 1 | [5] |
| MK-8776 | Multiple Cell Lines | Various | < 2000 (sensitive) | [6] |
| > 10000 (resistant) | [6] | |||
| AZD7762 | N/A | N/A | 5 | [4] |
Note: Data for this compound is limited in publicly available literature. The provided IC50 is a single reported value. Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest.
Table 2: Synergistic Effects of Chk1 Inhibitors with Chemotherapeutic Agents
This table presents data on the synergistic interactions between Chk1 inhibitors and DNA-damaging agents, a key aspect of their synthetic lethal mechanism.
| Chk1 Inhibitor | Combination Agent | Cell Line | Cancer Type | Observation | Reference |
| This compound | Gemcitabine | HT-29 xenograft | Colorectal Cancer | Enhanced tumor growth inhibition | N/A |
| S1181 | Gemcitabine | MIA PaCa-2 | Pancreatic Cancer | Synergistic growth inhibition at sub-GI50 concentrations | [7] |
| GNE-783 | Gemcitabine | HT29 | Colorectal Cancer | Decreased EC50 of gemcitabine from 39 nM to 5 nM | [5] |
| PF-00477736 | Gemcitabine | NSCLC spheroids | Non-Small Cell Lung | Enhanced anti-proliferative effect | [8] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other agents and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DNA damaging agent (e.g., Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
For combination studies, add the respective concentrations of both agents.
-
Incubate for 48-72 hours.
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (TUNEL Assay)
Objective: To quantify apoptosis (programmed cell death) induced by this compound treatment.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and/or DNA damaging agent
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit (commercial kits are recommended)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or chamber slides and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a DNA damaging agent, or a combination for the desired time (e.g., 24-48 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[9]
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization solution for 10-15 minutes on ice.[10]
-
Wash twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA. This typically involves an incubation step with TdT enzyme and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit green fluorescence, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on cell cycle distribution and to assess the abrogation of DNA damage-induced G2/M arrest.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and/or DNA damaging agent
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a DNA damaging agent, or a combination for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, including the floating cells from the medium.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[11] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blot Analysis
Objective: To investigate the effect of this compound on the Chk1 signaling pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and/or DNA damaging agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 (Ser345), anti-Chk1, anti-pCdc25C (Ser216), anti-Cdc25C, anti-γH2AX, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels. β-actin is commonly used as a loading control.
Mandatory Visualizations
References
- 1. e-century.us [e-century.us]
- 2. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combined gemcitabine and CHK1 inhibitor treatment induces apoptosis resistance in cancer stem cell-like cells enriched with tumor spheroids from a non-small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Application Note: Sensitizing Tumors to Chemotherapy with Chk1-IN-9
Audience: Researchers, scientists, and drug development professionals.
Introduction Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2][3] In response to DNA damage induced by genotoxic chemotherapies, the ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates Chk1.[3][4] Activated Chk1 then orchestrates cell cycle arrest, primarily at the S and G2/M phases, by phosphorylating and inactivating Cdc25 phosphatases. This provides the cell with time to repair DNA damage before proceeding to mitosis.[4][5] Many tumors, particularly those with p53 mutations, are heavily reliant on the G2/M checkpoint for survival after chemotherapy.[4]
Inhibition of Chk1 abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[5][6] Therefore, selective Chk1 inhibitors, such as Chk1-IN-9, can act as potent sensitizers, significantly enhancing the efficacy of DNA-damaging chemotherapeutic agents in tumor cells.[4][7] This application note provides an overview of the mechanism, quantitative data, and detailed protocols for utilizing this compound in preclinical cancer research.
Mechanism of Action
Chemotherapeutic agents like gemcitabine, cisplatin, or irinotecan induce DNA damage or replication stress, which activates the ATR-Chk1 signaling pathway.[5][8][9] this compound is a potent, ATP-competitive inhibitor of Chk1 that binds to the kinase domain, preventing the phosphorylation of its downstream substrates. By inhibiting Chk1, the cell cycle checkpoints are bypassed, leading to uncontrolled entry into mitosis despite the presence of extensive DNA damage, ultimately resulting in selective cancer cell death.
The strategic advantage of using a Chk1 inhibitor is to exploit the reliance of cancer cells on DDR checkpoints. By removing this safeguard, the cytotoxicity of standard chemotherapy is amplified.
Quantitative Data
This compound is a highly potent inhibitor of Chk1. Its efficacy, both as a single agent and in combination, has been quantified in various preclinical assays. The tables below summarize key data for this compound and provide context by comparing it with other well-characterized Chk1 inhibitors.
Table 1: In Vitro Activity of Chk1 Inhibitors
| Compound | Target | Enzymatic IC50 (nM) | Cell-Based GI50 (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| This compound | Chk1 | 0.55 | 202 | MV-4-11 | [7] |
| This compound + Gemcitabine | Chk1 | N/A | 63.5 | HT-29 | [7] |
| MK-8776 | Chk1 | 3 | 9.4 (µM) | MDA-MB-231 | [10][11] |
| AZD7762 | Chk1/Chk2 | 5 | N/A | N/A | [8][12] |
| V158411 | Chk1/Chk2 | N/A | 500 - 9500 | Various | [4][13] |
| LY2606368 (Prexasertib) | Chk1/Chk2 | 0.9 (Ki) | ~10-30 | AsPC-1 | [11][14] |
| PF-477736 | Chk1 | 0.49 (Ki) | 1000 | WM9 | [6] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. N/A: Not available.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| This compound (alone) | 30 mg/kg/day, p.o. | HT-29 (Colon) | 20.6% | [7] |
| This compound + Gemcitabine | 30 mg/kg/day, p.o. | HT-29 (Colon) | 42.8% | [7] |
p.o.: Per os (oral administration).
Experimental Protocols
Protocol 1: Cell Viability Assay for Chemosensitization
This protocol determines the ability of this compound to sensitize cancer cells to a chemotherapeutic agent using a colorimetric assay (e.g., MTT or SRB). The principle is to measure the reduction in the IC50 of the chemotherapy drug in the presence of a fixed, sub-lethal concentration of the Chk1 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 2-fold serial dilution of the chemotherapeutic agent in culture medium. Prepare two sets of these dilutions. To one set, add this compound to a final concentration that is known to be non-toxic or minimally toxic to the cells when used alone (e.g., 100-300 nM). The other set will not contain the inhibitor.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions (with and without this compound). Include wells for "untreated control" and "inhibitor only" controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment (SRB Assay Example):
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
-
Data Acquisition: Read the absorbance on a plate reader at 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the dose-response curves and determine the IC50 values for the chemotherapy agent with and without this compound using non-linear regression analysis. A significant reduction in the IC50 value indicates chemosensitization.
Protocol 2: Western Blot Analysis of DDR Pathway Modulation
This protocol is used to confirm the mechanism of action of this compound by observing changes in the phosphorylation status of key DDR proteins.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (S296), anti-phospho-H2AX (S139, γH2AX), anti-phospho-Cdk1 (Y15), anti-total Chk1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Treat cells with the chemotherapeutic agent with or without this compound for a specified time (e.g., 6-24 hours). Harvest and wash the cells with ice-cold PBS, then lyse the cell pellets in RIPA buffer on ice for 30 minutes.[15]
-
Protein Quantification: Clear the lysates by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, and boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Analysis: Analyze the band intensities. Successful Chk1 inhibition should result in a decrease in p-Chk1 (S296) and p-Cdk1 (Y15), and a significant increase in the DNA damage marker γH2AX in combination-treated samples compared to chemotherapy alone.[4][13]
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the chemosensitization effect of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude or NSG)
-
Human tumor cells (e.g., HT-29)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapeutic agent (e.g., Gemcitabine or Irinotecan) for injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 2-5 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers (Volume = 0.5 x Length x Width²) and randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 30 mg/kg, daily oral gavage)
-
Group 3: Chemotherapy agent alone (e.g., Irinotecan, 50 mg/kg, once weekly IP injection)
-
Group 4: this compound + Chemotherapy agent
-
-
Drug Administration: Administer the drugs according to the defined schedule. For combination therapy, the Chk1 inhibitor is often administered shortly after the chemotherapeutic agent.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days). The study may also be terminated if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single-agent treatments. A synergistic or enhanced effect is concluded if the combination treatment results in significantly greater TGI than either agent alone.[6][18]
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHK1 inhibitors in combination chemotherapy: thinking beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Chk1-IN-9 and Radiation Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage, such as that induced by ionizing radiation, Chk1 is activated and orchestrates cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair.[2][3] Many cancer cells, particularly those with p53 mutations, are heavily reliant on the G2/M checkpoint for survival after DNA damage, making Chk1 an attractive therapeutic target.[4]
Chk1-IN-9 is a potent and selective inhibitor of Chk1. By inhibiting Chk1, this compound abrogates the radiation-induced G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and ultimately, enhanced cell death (radiosensitization).[4][5] These application notes provide detailed protocols for investigating the synergistic effects of this compound and radiation co-treatment in cancer cell lines.
Signaling Pathway
The diagram below illustrates the central role of Chk1 in the DNA damage response pathway and the mechanism of action for Chk1 inhibitors in combination with radiation.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Synergy Between Chk1-IN-9 and Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing, executing, and analyzing experiments to measure the synergistic effects of Chk1-IN-9 in combination with other anticancer agents. The protocols outlined below are foundational and can be adapted for various cell lines and combination partners.
Introduction to Chk1 Inhibition and Synergy
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage, Chk1 is activated by the ATR kinase, leading to cell cycle arrest, which allows time for DNA repair.[1][3] Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated checkpoint for survival when undergoing replication stress induced by chemotherapy.[4][5]
This compound is a potent and selective inhibitor of Chk1. By inhibiting Chk1, this compound prevents cancer cells from arresting the cell cycle in response to DNA damage, forcing them into premature mitosis and leading to a form of cell death known as mitotic catastrophe.[1][3] This mechanism of action makes Chk1 inhibitors like this compound prime candidates for combination therapies.
Synergy in this context refers to the interaction of two or more drugs to produce a combined effect greater than the sum of their separate effects.[6] This can allow for lower, less toxic doses of each drug to be used. Common combination partners for Chk1 inhibitors include:
-
DNA Damaging Agents (e.g., Gemcitabine, Cisplatin): These drugs induce DNA damage, activating the Chk1 checkpoint. Inhibition of Chk1 then enhances the cytotoxic effects of these agents.[1][4][5][7]
-
PARP Inhibitors (e.g., Olaparib): These inhibitors are effective in cancers with deficiencies in homologous recombination repair. Combining with a Chk1 inhibitor can further disrupt DNA repair pathways.[8][9]
-
Other Checkpoint Inhibitors (e.g., Wee1 inhibitors): Simultaneous inhibition of both Chk1 and Wee1 can synergistically induce DNA damage during the S-phase of the cell cycle.[9][10]
Signaling Pathway and Rationale for Synergy
The diagram below illustrates the central role of Chk1 in the DNA damage response and the rationale for combining Chk1 inhibitors with DNA damaging agents.
Caption: Chk1 in the DNA Damage Response Pathway.
Experimental Workflow for Synergy Assessment
A typical workflow for assessing the synergy between this compound and another drug is depicted below.
Caption: Workflow for Drug Synergy Experiments.
Experimental Protocols
Protocol 1: Determination of Single-Agent IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually. This is crucial for designing the concentration range for the synergy studies.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., Gemcitabine)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound and the partner drug in complete culture medium. A typical 8-point dilution series is recommended, spanning a wide concentration range.
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the drug's mechanism of action (typically 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's protocol. For example, for an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Checkerboard Assay for Synergy Assessment
Objective: To evaluate the synergistic effect of this compound and a partner drug over a range of concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Drug Matrix Preparation: Prepare a matrix of drug concentrations. Typically, an 8x8 or 10x10 matrix is used, with serial dilutions of this compound along the y-axis and the partner drug along the x-axis.[1] Include rows and columns for each drug alone and a well for vehicle control.
-
Drug Treatment: Add the drug combinations to the corresponding wells.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis and Synergy Scoring:
-
Normalize the data to the vehicle control.
-
Input the dose-response matrix into a synergy analysis software such as SynergyFinder or use custom scripts to calculate synergy scores based on established models.[11][12]
-
Bliss Independence Model: Assumes that the two drugs act independently. The expected combined effect (E_exp) is calculated as: E_exp = E_A + E_B - (E_A * E_B), where E_A and E_B are the fractional inhibitions of drug A and drug B alone.[13] A synergy score is the difference between the observed and expected effect.
-
Highest Single Agent (HSA) Model: The expected effect is the higher of the effects of the two individual drugs.[14] Synergy is observed when the combination effect is greater than the HSA prediction.
-
-
Protocol 3: Apoptosis Assay
Objective: To determine if the synergistic cytotoxicity observed is due to an increase in apoptosis.
Materials:
-
Selected cancer cell line(s)
-
6-well plates
-
This compound and combination drug
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with sub-IC50 synergistic concentrations of this compound, the partner drug, and the combination for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Data Presentation
Quantitative data from synergy experiments should be summarized in clear and concise tables.
Table 1: Single-Agent IC50 Values (72h Treatment)
| Cell Line | Drug | IC50 (nM) |
| MIA PaCa-2 | This compound (S1181) | ~2.5 |
| MIA PaCa-2 | Gemcitabine | ~10 |
| HT-29 | This compound (S1181) | ~5 |
| HT-29 | Gemcitabine | ~20 |
| NALM-6 | Chk1 Inhibitor (PF-00477736) | ~250 |
| NALM-6 | Wee1 Inhibitor (AZD-1775) | ~185 |
| SCLC cells (p53-deficient) | Chk1 Inhibitor (Prexasertib) | Varies |
| SCLC cells (p53-deficient) | Cisplatin | Varies |
Note: IC50 values are approximate and can vary based on experimental conditions and the specific Chk1 inhibitor used.[1][15]
Table 2: Synergy Scores for this compound Combinations
| Combination Partner | Cell Line | Synergy Model | Synergy Score | Interpretation |
| Gemcitabine | MIA PaCa-2 | Bliss | >10 | Strong Synergy |
| Gemcitabine | MIA PaCa-2 | HSA | >0 | Synergy |
| Cisplatin | SCLC (p53-deficient) | N/A | CI < 1 | Synergy |
| Wee1 Inhibitor | NALM-6 | Bliss | >15 | Strong Synergy |
| PARP Inhibitor | HGSOC | N/A | CI < 1 | Synergy |
Note: Synergy scores are dependent on the concentrations used. A positive Bliss or HSA score, or a Combination Index (CI) < 1 generally indicates synergy.[1][4][8][15]
Table 3: Apoptosis Induction by this compound and Gemcitabine Combination (48h)
| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle | MIA PaCa-2 | ~2% | ~3% |
| This compound (sub-IC50) | MIA PaCa-2 | ~5% | ~4% |
| Gemcitabine (sub-IC50) | MIA PaCa-2 | ~8% | ~6% |
| Combination | MIA PaCa-2 | ~35% | ~20% |
Note: Representative data illustrating a synergistic increase in apoptosis with the combination treatment.
Conclusion
The protocols and information provided here offer a robust framework for investigating the synergistic potential of this compound with other anticancer agents. Careful execution of these experiments and rigorous data analysis are essential for identifying promising combination therapies for further preclinical and clinical development. The synergistic interactions of Chk1 inhibitors with DNA damaging agents and other targeted therapies highlight a promising strategy to enhance therapeutic efficacy and overcome drug resistance in various cancers.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Checkpoint Kinase 1 Inhibition Enhances Cisplatin Cytotoxicity and Overcomes Cisplatin Resistance in SCLC by Promoting Mitotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mind the Curve: Dose–Response Fitting Biases the Synergy Scores across Software Used for Chemotherapy Combination Studies [mdpi.com]
- 13. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gdsc-combinations.depmap.sanger.ac.uk [gdsc-combinations.depmap.sanger.ac.uk]
- 15. Synergism Through WEE1 and CHK1 Inhibition in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chk1-IN-9 solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stock solution preparation of Chk1-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). For most in vitro applications, a stock solution can be prepared in DMSO and then further diluted in aqueous media.
Q2: How should I store the this compound stock solution?
A2: It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: My this compound solution appears to have precipitated after dilution into my aqueous experimental medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecule inhibitors. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Q4: What is the stability of the this compound stock solution?
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that quantitative solubility data is limited, and the provided information is based on general statements from suppliers and the expected behavior of similar small molecules.
| Solvent | Solubility | Notes |
| DMSO | Soluble | The solvent of choice for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble / Potentially Insoluble | Generally not recommended as the primary solvent due to lower solvating power for this class of compounds compared to DMSO. |
| Water | Insoluble | Direct dissolution in water or aqueous buffers like PBS is not recommended. |
| Aqueous Buffers | Insoluble | Dilution from a DMSO stock is necessary, but precipitation can occur. The final DMSO concentration should be kept low (e.g., <0.5%). |
Troubleshooting Guide
Issue 1: The vial of lyophilized this compound appears empty.
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Cause: The compound may be a thin, transparent film or a small amount of powder that is difficult to see.
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Solution: Add the appropriate volume of DMSO to the vial as calculated for your desired stock concentration. Vortex or sonicate the vial to ensure all the compound is dissolved.
Issue 2: The compound does not fully dissolve in DMSO.
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Cause: The concentration may be too high, or the dissolution process is incomplete.
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Solution:
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Warm the solution gently in a water bath (37°C) for a short period.
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Vortex the solution vigorously.
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Use a bath sonicator to aid dissolution.
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If the compound still does not dissolve, consider preparing a more dilute stock solution.
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Issue 3: A precipitate forms when diluting the DMSO stock solution with aqueous media.
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Cause: this compound has low aqueous solubility, and the addition of water can cause it to crash out of solution. This is a common issue with hydrophobic small molecules.
-
Solution:
-
Vortex/Sonicate: Immediately after dilution, vortex the solution thoroughly. Gentle warming and sonication can also help to redissolve the precipitate.
-
Lower Final Concentration: The final concentration of this compound in the aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Increase Final DMSO Concentration: A slightly higher final concentration of DMSO in your experimental medium (e.g., up to 0.5%) may help to keep the compound in solution. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental system.
-
Use a Surfactant: For in vivo formulations, the use of surfactants like Tween 80 or solubilizing agents like PEG300 can improve solubility. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Prepare Fresh Dilutions: Prepare working dilutions immediately before use to minimize the time the compound is in an aqueous environment where it may precipitate.
-
Experimental Protocols
Below are representative protocols for using this compound in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Dilution:
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Prepare a series of intermediate dilutions of the 10 mM stock solution in DMSO.
-
Further dilute these intermediate stocks into the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells, including the vehicle control, and ideally should not exceed 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
In Vivo Xenograft Mouse Model
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
-
Formulation Preparation: A representative in vivo formulation can be prepared as follows:
-
Dissolve this compound in DMSO.
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Add PEG300 and Tween 80.
-
Bring to the final volume with saline or PBS.
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A typical formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. The final solution should be clear.
-
-
Animal Model: Use immunodeficient mice with established subcutaneous tumors from a human cancer cell line.
-
Dosing: Based on literature for similar compounds, a starting dose could be in the range of 30 mg/kg, administered daily via oral gavage or intravenous injection.[1][2]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: The study endpoint is typically defined by a specific tumor volume or signs of toxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The ATR-Chk1 signaling pathway in response to DNA damage.
Caption: Workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Optimizing Chk1-IN-9 Working Concentration in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of Chk1-IN-9 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Checkpoint kinase 1 (Chk1). Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints. In response to DNA damage or replication stress, Chk1 is activated, primarily by the ATR kinase, and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound abrogates these checkpoints, forcing cells with DNA damage to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death. This makes cancer cells, which often have a higher level of intrinsic DNA damage and are more reliant on cell cycle checkpoints, particularly sensitive to Chk1 inhibition.
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. The biochemical IC50 of this compound against the Chk1 enzyme is 0.55 nM. However, the effective concentration in cells (cellular IC50) will be higher and can vary significantly between cell lines. For example, the IC50 for proliferation inhibition in MV-4-11 cells is 202 nM, while for HT-29 cells, it is 1166.5 nM when used as a single agent. A general recommendation for kinase inhibitors is to start with a concentration 5 to 10 times the biochemical IC50 and perform a serial dilution.
Q3: How can I determine the optimal working concentration of this compound for my specific experiment?
A3: The optimal concentration depends on the experimental endpoint. Key experiments to determine the optimal working concentration include:
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Cell Viability/Proliferation Assays: To determine the concentration that inhibits cell growth (GI50) or kills the cells (IC50).
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Western Blotting: To measure the inhibition of Chk1 activity by assessing the phosphorylation status of Chk1 itself (e.g., autophosphorylation at Ser296) or its downstream targets. A hallmark of Chk1 inhibition is the hyper-phosphorylation of Chk1 at Ser317 and Ser345 by the upstream kinase ATR.
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Flow Cytometry: To analyze the effects on cell cycle distribution. Chk1 inhibition can cause an abrogation of the S and G2/M checkpoints.
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Immunofluorescence: To quantify the induction of DNA damage, often measured by the formation of γH2AX foci.
Q4: What are the expected phenotypic effects of this compound in cells?
A4: Inhibition of Chk1 can lead to several observable effects:
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Increased DNA damage, marked by an increase in γH2AX.
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Abrogation of the S and G2/M checkpoints, leading to premature entry into mitosis.
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Forced progression through the cell cycle with unrepaired DNA, resulting in mitotic catastrophe and apoptosis.
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Increased sensitivity to DNA-damaging agents like gemcitabine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit Chk1 in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). Confirm the activity of your this compound stock. |
| Cell line resistance: The cell line may have intrinsic resistance mechanisms, such as low dependence on the Chk1 pathway or efficient drug efflux. | Try a different cell line known to be sensitive to Chk1 inhibitors. Consider combining this compound with a DNA-damaging agent to sensitize the cells. | |
| Short incubation time: The duration of treatment may not be long enough to observe a phenotypic effect. | Increase the incubation time. A time-course experiment is recommended (e.g., 6, 24, 48, 72 hours). | |
| Inactive compound: The this compound may have degraded. | Ensure proper storage of the compound (typically at -20°C or -80°C). Use a fresh stock of the inhibitor. | |
| High cell toxicity at low concentrations | Cell line hypersensitivity: Some cell lines are acutely sensitive to Chk1 inhibition as a single agent. | Perform a dose-response with a lower concentration range to find a non-toxic but effective concentration for your desired endpoint. |
| Off-target effects: At higher concentrations, kinase inhibitors can have off-target effects that contribute to toxicity. | Use the lowest effective concentration determined from your dose-response experiments. If off-target effects are suspected, consider using another Chk1 inhibitor with a different chemical scaffold for comparison. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your cell culture medium is low and non-toxic (typically ≤ 0.1%). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variable cell conditions: Differences in cell density, passage number, or growth phase can affect the cellular response to inhibitors. | Standardize your cell culture conditions. Use cells at a consistent confluency and within a defined passage number range. |
| Inhibitor precipitation: The inhibitor may be precipitating out of the culture medium. | Check the solubility of this compound in your culture medium. Prepare fresh dilutions from a stock solution for each experiment. | |
| Unexpected Western Blot results (e.g., no change in pChk1) | Incorrect antibody or protocol: The antibody may not be specific or the Western blot protocol may not be optimized. | Validate your antibodies using appropriate positive and negative controls. Optimize your Western blot protocol, including lysis buffer composition and antibody concentrations. |
| Timing of analysis: The phosphorylation event you are measuring may be transient. | Perform a time-course experiment to capture the peak of the signaling event. | |
| Feedback loops: Inhibition of Chk1 can lead to feedback activation of upstream kinases like ATR, resulting in hyper-phosphorylation of Chk1 at S317/S345. This can be misinterpreted if not expected. | Analyze multiple phosphorylation sites and downstream markers of Chk1 activity to get a complete picture. |
Quantitative Data Summary
Table 1: In Vitro and Cellular IC50 Values for Chk1 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| This compound | Biochemical | Chk1 | 0.55 nM | |
| This compound | Cell Proliferation | MV-4-11 | 202 nM | |
| This compound | Cell Proliferation | HT-29 | 1166.5 nM | |
| This compound + Gemcitabine | Cell Proliferation | HT-29 | 63.53 nM | |
| V158411 | Biochemical | Chk1 | 3.5 nM | |
| V158411 | Cell Proliferation (Mean) | Leukemia/Lymphoma lines | 0.17 µM | |
| MK-8776 | pS296-Chk1 Inhibition | AsPC-1 | 0.3 µM | |
| SRA737 | pS296-Chk1 Inhibition | AsPC-1 | 1 µM | |
| LY2606368 | pS296-Chk1 Inhibition | AsPC-1 | 3 nM |
Table 2: Example Cellular Effects of Chk1 Inhibition
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| U-2 OS | 300 nM UCN-01 (Chk1 inhibitor) for 3h | Increased DNA Damage | Significant increase in γH2AX positive cells, primarily in S-phase | |
| AsPC-1 | 0.3 µM MK-8776 for 6h | Induction of DNA Damage | 30-40% of S-phase cells become γH2AX positive | |
| EMT6 | 200 nM MK-8776 + 2.5 Gy IR for 4.5h | G2/M Arrest Abrogation | Decrease in G2/M population, increase in G1 population | |
| HeLa | 500 nM MK-8776 + 2.5 Gy IR for 8h | G2/M Arrest Abrogation | Significant decrease in the G2/M population |
Key Experimental Protocols
Determination of Cellular IC50/GI50 by Cell Viability Assay
This protocol is to determine the concentration of this compound that inhibits cell proliferation by 50% (GI50) or is lethal to 50% of the cells (IC50).
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range would be from 20 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
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Treatment: Remove the medium from the cells and add the 2x concentrated this compound dilutions.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
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Data Analysis: Plot the percentage of viable cells against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 or GI50 value.
Western Blot Analysis of Chk1 Activity
This protocol assesses the inhibition of Chk1 by measuring the phosphorylation of Chk1 and its downstream targets.
Methodology:
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Cell Treatment: Plate cells and treat with a range of this compound concentrations for a specified time (e.g., 6 hours). Include positive and negative controls.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
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Phospho-Chk1 (Ser345)
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Phospho-Chk1 (Ser296)
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Total Chk1
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A loading control (e.g., β-actin, GAPDH)
-
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Methodology:
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Cell Treatment: Treat cells with different concentrations of this compound for a desired time period (e.g., 24 hours).
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Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.
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Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
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Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
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Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence for γH2AX Foci Formation
This protocol quantifies DNA double-strand breaks as a measure of DNA damage induced by Chk1 inhibition.
Methodology:
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Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-compatible plates. Treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
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Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).
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Antibody Staining: Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) overnight at 4°C.
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Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.
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Imaging: Acquire images using a fluorescence or confocal microscope.
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Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Visualizations
Caption: Simplified Chk1 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for determining the optimal working concentration of this compound.
potential off-target effects of Chk1-IN-9
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of Chk1-IN-9. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as compound 11, is a potent and orally active inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 value of 0.55 nM.[1] Chk1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, responsible for initiating cell cycle arrest to allow for DNA repair. By inhibiting Chk1, this compound can abrogate this arrest and lead to synthetic lethality in cancer cells, particularly in combination with DNA damaging agents like gemcitabine.[1]
Q2: What is the known kinase selectivity of this compound?
Q3: What are the potential off-target effects of Chk1 inhibitors in general?
A3: Off-target effects of Chk1 inhibitors can vary significantly between different chemical scaffolds. Some inhibitors have been reported to inhibit other kinases at higher concentrations, which may contribute to toxicity. For instance, the Chk1 inhibitors MK-8776 and SRA737 have shown off-target effects at concentrations 30- to 100-fold higher than those that inhibit Chk1, potentially involving CDK2. It is crucial to determine the therapeutic window where on-target Chk1 inhibition is achieved without significant off-target engagement.
Q4: How can I experimentally validate a suspected off-target effect of this compound in my cellular model?
A4: To validate a suspected off-target effect, a multi-pronged approach is recommended. This can include:
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Dose-response curves: Compare the concentration range for the on-target effect (e.g., abrogation of a DNA damage-induced G2/M checkpoint) with the concentration range for the suspected off-target phenotype.
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Structurally distinct inhibitors: Use another Chk1 inhibitor with a different chemical scaffold to see if the off-target phenotype is recapitulated.
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Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target protein and assess if this phenocopies or rescues the effect of this compound.
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Biochemical assays: If the suspected off-target is a kinase, directly test the inhibitory activity of this compound against the purified kinase in a biochemical assay.
Q5: What are the expected on-target cellular effects of this compound?
A5: As a potent Chk1 inhibitor, this compound is expected to:
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Abrogate DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint.
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Increase phosphorylation of Chk1 at Ser317 and Ser345 due to disruption of the negative feedback loop.[3][4]
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Potentiate the cytotoxicity of DNA damaging agents such as gemcitabine.[1]
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Induce synthetic lethality as a single agent in cancer cells with high levels of endogenous replication stress.
Troubleshooting Guides
Issue 1: I am observing cytotoxicity at concentrations much lower than what is reported for cell proliferation inhibition. Could this be an off-target effect?
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Question: My experiments show significant cell death with this compound at concentrations below the reported IC50 of 202 nM in MV-4-11 cells. Is this expected, or could it be due to an off-target effect?
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Answer: While this compound has a potent on-target IC50 of 0.55 nM, cellular potency can vary significantly between cell lines due to factors like cell permeability, drug efflux pumps, and the specific genetic context of the cells. High sensitivity in your cell line could be due to a high dependence on Chk1 for survival, for example, due to high intrinsic replication stress. However, an off-target effect cannot be ruled out.
Troubleshooting Steps:
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Confirm On-Target Engagement: Perform a Western blot to check for phosphorylation of Chk1 at Ser317 and Ser345, which is a hallmark of Chk1 inhibition.[3][4] This will confirm that you are engaging the intended target at the concentrations causing cytotoxicity.
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Use a Control Inhibitor: Test a structurally different Chk1 inhibitor. If it produces a similar cytotoxic effect at a comparable on-target potency, the effect is more likely to be on-target.
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Rescue Experiment: If you suspect a specific off-target, perform a rescue experiment by overexpressing that target and see if it alleviates the cytotoxicity.
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Issue 2: this compound does not appear to potentiate the effect of my DNA damaging agent.
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Question: I am not observing a synergistic effect between this compound and my DNA damaging agent. What could be the reason?
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Answer: The synergy between Chk1 inhibitors and DNA damaging agents is highly dependent on the cell line, the specific DNA damaging agent used, and the dosing schedule.
Troubleshooting Steps:
-
Verify Checkpoint Activation: Ensure that your DNA damaging agent is robustly activating the G2/M checkpoint, which is what Chk1 inhibition abrogates. You can assess this by flow cytometry for cell cycle analysis.
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Optimize Dosing Schedule: The timing of administration is critical. Chk1 inhibition is most effective when administered after cells have arrested in response to DNA damage. Experiment with different schedules, such as co-administration versus sequential administration.
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Cell Line Dependency: The potentiation effect is often more pronounced in p53-deficient or mutated cancer cells, as they are more reliant on the G2/M checkpoint for survival after DNA damage. Check the p53 status of your cell line.
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Confirm Chk1 Inhibition: As in the previous issue, confirm that this compound is inhibiting its target in your experimental setup by checking for the hyperphosphorylation of Chk1.[3][4]
-
Quantitative Data Summary
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | |||
| Chk1 | 0.55 nM | Purified enzyme | [1] |
| Cellular IC50 | |||
| Anti-proliferative (single agent) | 202 nM | MV-4-11 | [1] |
| Anti-proliferative (with Gemcitabine) | 63.53 nM | HT-29 | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference |
| Chk1 | 0.55 | 1 | [1] |
| Other Kinases | Data not publicly available | Data not publicly available | Refer to Hu S, et al. Eur J Med Chem. 2024 |
Note: Researchers are strongly encouraged to consult the primary publication for detailed kinase selectivity data.
Experimental Protocols
Protocol 1: Biochemical Assay for Chk1 Inhibition
This protocol is a general guideline for a radiometric kinase assay. The specific conditions used for this compound should be obtained from Hu S, et al. (2024).
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Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, DTT, and ATP.
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Prepare Substrate: A peptide substrate for Chk1, such as CHKtide, is commonly used.
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Set up the Reaction: In a microplate, add the kinase reaction buffer, the Chk1 enzyme, the peptide substrate, and varying concentrations of this compound.
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Initiate the Reaction: Add [γ-32P]ATP to start the reaction.
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Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Measure Incorporation: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for G2/M Checkpoint Abrogation
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Cell Seeding: Seed cells (e.g., HT-29) in a multi-well plate and allow them to attach overnight.
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Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., etoposide or doxorubicin) for a sufficient time to induce G2/M arrest (e.g., 16-24 hours).
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Add this compound: Add varying concentrations of this compound to the cells and incubate for a further period (e.g., 24 hours).
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Fix and Stain: Harvest the cells, fix them in ethanol, and stain with a DNA dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).
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Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in G2/M phase and the percentage of mitotic cells.
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Data Analysis: A successful abrogation of the G2/M checkpoint will result in a decrease in the G2/M population and an increase in the mitotic population, followed by apoptosis or mitotic catastrophe. Calculate the IC50 for checkpoint abrogation based on the increase in the mitotic index.
Visualizations
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical approach to differentiating on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chk1-IN-9 Combination Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chk1-IN-9 in combination experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for combining this compound with DNA damaging agents?
A1: Chk1 is a critical kinase in the DNA damage response (DDR) pathway, primarily activated by ATR in response to single-strand DNA breaks or replication stress.[1][2][3] Its activation leads to cell cycle arrest, typically at the S and G2/M phases, allowing time for DNA repair.[2][4] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the Chk1-mediated S and G2/M checkpoints for survival after DNA damage.[5] By inhibiting Chk1 with this compound, in combination with a DNA damaging agent (e.g., gemcitabine, cisplatin), the cancer cells are unable to arrest their cell cycle to repair the induced damage. This forces the cells into a premature and lethal mitosis, a process known as mitotic catastrophe, leading to selective cancer cell death.[5][6]
Q2: Why am I observing high toxicity in my normal cell lines or in vivo models?
A2: High toxicity in non-cancerous cells or animal models is a significant challenge in combination therapies involving Chk1 inhibitors.[7] Several factors can contribute to this:
-
Overlapping Toxicities: The combination of a Chk1 inhibitor with a potent cytotoxic agent can lead to synergistic toxicity in normal, rapidly dividing cells, such as those in the bone marrow.[4] Common adverse events observed in clinical trials include neutropenia, thrombocytopenia, and fatigue.[4]
-
Dosing and Scheduling: The timing and concentration of each drug are critical. Concurrent administration may not always be optimal. Preclinical studies have shown that administering the Chk1 inhibitor after the DNA damaging agent has induced S-phase arrest can enhance tumor-specific killing while potentially reducing systemic toxicity.[8]
-
p53 Status of "Normal" Cells: Some immortalized "normal" cell lines may have underlying mutations that sensitize them to this combination therapy. It is crucial to use well-characterized primary cells or cell lines with a known functional p53 pathway for control experiments.
Q3: My combination experiment is not showing a synergistic effect. What are the possible reasons?
A3: A lack of synergy can stem from several experimental and biological factors:
-
Suboptimal Dosing or Scheduling: The concentration of this compound may be too low to effectively inhibit Chk1, or the timing of its addition relative to the partner drug may be incorrect. A thorough dose-response matrix and scheduling experiment are recommended to identify the optimal combination ratio and timing.
-
Cell Line Specific Resistance: The cancer cell line being used may have intrinsic resistance mechanisms. For example, some cells may not rely heavily on the Chk1 checkpoint for survival, or they may have redundant DNA repair pathways.
-
p53 and p21 Status: The synergistic effect of Chk1 inhibition with DNA damage is often more pronounced in p53-deficient cells.[5][6] However, the relationship is complex, and the status of other cell cycle regulators like p21 can also influence the outcome.[6]
-
Drug Stability and Activity: Ensure that both this compound and the combination agent are stable and active under your experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High single-agent toxicity of this compound | The concentration of this compound is too high, leading to off-target effects or inducing significant DNA damage on its own.[9][10] | Perform a dose-response curve to determine the IC20-IC30 of this compound as a single agent. Use concentrations in this lower range for combination studies. |
| Antagonistic rather than synergistic effect observed | Incorrect scheduling of drug administration. Chk1 inhibition prior to or concurrently with some DNA damaging agents can interfere with the activation of the DDR needed for the partner drug's efficacy. | Stagger the administration. Treat with the DNA damaging agent first to induce cell cycle arrest (e.g., for 18-24 hours), then add this compound.[8] |
| Variable results between experiments | Inconsistent cell health, passage number, or seeding density. Fluctuations in drug preparation. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Prepare fresh drug dilutions for each experiment. |
| No increase in apoptosis despite cell cycle checkpoint abrogation | The primary mode of cell death may not be apoptosis. Cells may be undergoing other forms of cell death like mitotic catastrophe or senescence. | Assess markers for different cell death pathways. For mitotic catastrophe, look for multinucleated cells or fragmented nuclei. Use assays that measure overall cell viability (e.g., colony formation assay) in addition to apoptosis assays.[5] |
| Unexpected activation of other signaling pathways | Inhibition of Chk1 can lead to compensatory activation of other pathways, such as the ATM or ERK1/2 pathways, which can promote survival.[11] | Perform western blot analysis for key proteins in related signaling pathways (e.g., phospho-ATM, phospho-ERK) to investigate compensatory signaling. Consider triple combination strategies if a specific survival pathway is activated. |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a matrix of concentrations for this compound and the combination drug, both as single agents and in combination. Include a vehicle-only control.
-
Incubate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Add MTS or MTT reagent according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. Analyze for synergy using a suitable model (e.g., Bliss independence or Chou-Talalay).
Western Blot for Phospho-Histone H2AX (γH2AX)
-
Seed cells and treat with this compound, the combination drug, or both for the desired time points.
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize to a loading control like GAPDH or β-actin. An increase in γH2AX indicates an increase in DNA double-strand breaks.[12]
Visualizations
References
- 1. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
Chk1-IN-9 Resistance Mechanisms in Cancer Cells: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Chk1-IN-9 and other Chk1 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential molecular mechanisms?
A1: Resistance to Chk1 inhibitors, including this compound, can arise through several mechanisms:
-
Downregulation or loss of Chk1 protein: The most direct mechanism of resistance is the reduction or complete loss of the Chk1 protein itself, rendering the inhibitor ineffective as its target is absent. This can be caused by the downregulation of Ubiquitin Specific Peptidase 1 (USP1), a deubiquitinating enzyme that stabilizes Chk1 protein.
-
Reduced Chk1 activity: Even if Chk1 protein is present, its activity might be compromised. A common cause is the decreased expression of Claspin, a critical activating partner of Chk1.
-
Upregulation of compensatory signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of Chk1 inhibition. The most frequently observed is the upregulation of the PI3K/AKT/mTOR pathway.
-
Alterations in other cell cycle regulators: Increased expression and activity of other cell cycle kinases, such as Wee1, can compensate for Chk1 inhibition and contribute to resistance. Failure to activate Cyclin-Dependent Kinase 1/2 (CDK1/2) has also been linked to resistance.
-
Dysfunction of the NF-κB pathway: Alterations in the NF-κB signaling pathway have been associated with the development of resistance to Chk1 inhibitors.
Q2: I am trying to generate a this compound resistant cell line. What is the general protocol?
A2: Generating a drug-resistant cell line typically involves continuous exposure of the parental cell line to gradually increasing concentrations of the drug. A general protocol is provided in the "Experimental Protocols" section below. The key is to start with a low concentration (e.g., the IC20) and incrementally increase the dose as the cells adapt and resume proliferation.
Q3: My western blot results for Chk1, USP1, or Claspin are inconsistent or show no signal. What should I do?
A3: Western blotting can be a sensitive technique with several potential pitfalls. Please refer to the detailed "Troubleshooting Guide for Western Blotting" in the section below for common issues and their solutions, such as antibody optimization, blocking conditions, and transfer efficiency.
Q4: How can I confirm that the PI3K/AKT pathway is upregulated in my resistant cells?
A4: Upregulation of the PI3K/AKT pathway can be confirmed by examining the phosphorylation status of key downstream effectors. A common method is to perform a western blot to detect increased levels of phosphorylated Akt (at Ser473) and phosphorylated S6 ribosomal protein (at Ser235/236). A detailed protocol is available in the "Experimental Protocols" section.
Q5: My IC50 curve for the resistant cell line is not significantly different from the parental line. What could be the reason?
A5: There are several potential reasons for this observation:
-
Insufficient resistance development: The cells may not have developed a strong resistance phenotype yet. Continue the drug selection process for a longer duration or with more gradual dose escalations.
-
Assay variability: Ensure that your cell viability assay is optimized and performed consistently. Refer to the "Troubleshooting Guide for Cell Viability Assays" for potential issues.
-
Incorrect drug concentration range: The concentration range of this compound used in the assay may not be appropriate to distinguish the sensitivity between the parental and resistant lines. A wider range of concentrations may be necessary.
-
Mechanism of resistance is not cytotoxicity-based: The resistance mechanism might not be preventing cell death but rather promoting cell survival through other means not fully captured by a standard cytotoxicity assay. Consider assays that measure apoptosis or cell cycle progression.
Troubleshooting Guides
Troubleshooting Guide for Generating Resistant Cell Lines
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Massive cell death after initial drug exposure. | The starting concentration of this compound is too high. | Start with a lower, sub-lethal concentration (e.g., IC10-IC20) to allow for gradual adaptation. |
| Cells are not proliferating after prolonged exposure to a low drug concentration. | The cell line may be highly sensitive, or the drug concentration is still too high for adaptation. | Reduce the drug concentration further or try a pulsed treatment approach (alternating between drug-containing and drug-free media). |
| Loss of resistance phenotype after removing the drug from the culture medium. | The resistance may be transient or dependent on continuous drug pressure. | Maintain a low concentration of this compound in the culture medium to sustain the resistant phenotype. |
| Heterogeneous population with varying levels of resistance. | Not all cells in the population have acquired the same resistance mechanisms. | Perform single-cell cloning by limiting dilution to establish a homogenous resistant cell line. |
Troubleshooting Guide for Western Blotting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Insufficient protein loading, poor antibody affinity, incorrect antibody dilution, inefficient protein transfer. | Increase protein load, use a fresh antibody or a different antibody from another vendor, optimize antibody dilution, check transfer efficiency with Ponceau S staining.[1][2][3][4] |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies), decrease primary antibody concentration, increase the number and duration of wash steps.[1][2][5] |
| Non-specific bands | Antibody cross-reactivity, protein degradation, high antibody concentration. | Use a more specific antibody, add protease/phosphatase inhibitors to lysis buffer, optimize antibody dilution.[1][2][5] |
| "Smiling" or distorted bands | Uneven heat distribution during electrophoresis, issues with gel polymerization. | Run the gel at a lower voltage in a cold room, ensure the gel is properly prepared and polymerized.[2] |
Troubleshooting Guide for Cell Viability Assays (SRB Assay)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the plate, pipetting errors. | Ensure a single-cell suspension before seeding, avoid using the outer wells of the plate, use a multichannel pipette for consistency. |
| Low signal or poor dynamic range. | Low cell number, insufficient staining time, incomplete dye solubilization. | Optimize initial cell seeding density, increase SRB staining time, ensure complete solubilization of the dye with Tris buffer and adequate shaking.[6][7][8][9][10] |
| IC50 values are not reproducible. | Inconsistent incubation times, variations in drug preparation, cell passage number. | Standardize all incubation times, prepare fresh drug dilutions for each experiment, use cells within a consistent range of passage numbers.[11][12][13] |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a parental and a this compound resistant cancer cell line, as might be determined through experimentation. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| This compound Resistant | 500 | 10 |
Experimental Protocols
Protocol for Generating this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[14][15]
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial drug concentration: Perform a dose-response curve with the parental cell line to determine the IC20 (the concentration that inhibits growth by 20%).
-
Initial exposure: Culture the parental cells in complete medium containing the IC20 of this compound.
-
Monitor cell growth: Observe the cells daily. Initially, a significant portion of cells may die.
-
Subculture and dose escalation: Once the cells recover and reach approximately 80% confluency, subculture them. A portion of the cells should be cryopreserved as a backup. For the remaining cells, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of monitoring, subculturing, and dose escalation. The increments in drug concentration can be adjusted based on the cellular response.
-
Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold higher than the parental IC50), the resistant cell line is established. Regularly confirm the resistance phenotype by performing cell viability assays and comparing the IC50 to the parental line.
Protocol for Western Blotting of Chk1, p-Akt, and p-S6
This protocol outlines the steps for detecting the expression and phosphorylation status of key proteins involved in Chk1 inhibitor resistance.[16][17][18][19]
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-Chk1, anti-USP1, anti-Claspin, anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein extraction: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein levels.
Protocol for Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.[6][7][8][9][10]
Materials:
-
96-well plates
-
Parental and resistant cells
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in 96-well plates at an optimal density and allow them to attach overnight.
-
Drug treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Cell fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Visualizations
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Overview of key resistance mechanisms to Chk1 inhibitors.
Caption: A typical experimental workflow for studying Chk1 inhibitor resistance.
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
minimizing Chk1-IN-9 toxicity in normal cells
Disclaimer: The compound "Chk1-IN-9" is not widely documented in publicly available scientific literature. This guide is based on the established principles of well-characterized, potent, and selective Checkpoint Kinase 1 (Chk1) inhibitors. The troubleshooting strategies, protocols, and data are provided as representative examples to guide researchers in minimizing toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Chk1 inhibitors?
Chk1 is a critical serine/threonine kinase that functions as a central regulator in the DNA Damage Response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage or replication stress (the slowing or stalling of replication forks), the ATR kinase phosphorylates and activates Chk1.[2][3] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, which leads to their degradation or inhibition.[4] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, typically at the S and G2/M phases.[2][5] This pause provides the cell with time to repair damaged DNA before entering mitosis, thus maintaining genomic stability.[6] Chk1 inhibitors are ATP-competitive small molecules that block the kinase activity of Chk1, abrogating the S and G2/M checkpoints and forcing cells with DNA damage to prematurely enter mitosis, leading to a form of cell death known as "mitotic catastrophe".[7]
Q2: Why do Chk1 inhibitors like this compound exhibit toxicity in normal cells?
While Chk1 is a key therapeutic target in cancer, it is also an essential kinase in normal, unperturbed cell cycles.[2] Its function is critical for monitoring the integrity of replication forks during every cell division, even in the absence of externally induced DNA damage.[2] Highly proliferative normal tissues, such as bone marrow and the gastrointestinal tract, are therefore susceptible to the on-target effects of Chk1 inhibition.[7] The dose-limiting toxicities observed in clinical trials of Chk1 inhibitors are often a direct result of this on-target effect in healthy, rapidly dividing cells.[8][9] Furthermore, some kinase inhibitors can have off-target effects, contributing to unexpected toxicities.[2]
Q3: How does the response to Chk1 inhibition differ between normal cells and p53-deficient cancer cells?
The differential response provides a therapeutic window. Most human cancers have a defective p53 tumor suppressor pathway, which disables the G1 checkpoint.[10] These cancer cells become heavily reliant on the Chk1-dependent S and G2/M checkpoints to survive endogenous replication stress or damage from chemotherapy.[10][11] When Chk1 is inhibited, these p53-deficient cells lose their last line of defense and are forced into lethal mitosis.[10]
In contrast, normal cells typically have a functional p53 pathway. When faced with DNA damage and a blocked Chk1 pathway, normal cells can still activate the p53-dependent G1 checkpoint to arrest the cell cycle and allow for DNA repair, thus sparing them from mitotic catastrophe.[10][12] This selective killing of p53-deficient cancer cells is a key principle behind Chk1 inhibitor therapy.
Q4: What are the primary strategies to minimize this compound toxicity in normal cells?
Minimizing toxicity involves enhancing the therapeutic window between cancer and normal cells. Key strategies include:
-
Optimizing Dose and Schedule: Administering the Chk1 inhibitor at the lowest effective dose is crucial. Recent studies suggest that low-dose Chk1 inhibition can be effective, potentially by activating innate immune pathways that synergize with immunotherapy, thereby avoiding systemic toxicity.[13] Furthermore, scheduling the administration of a Chk1 inhibitor after a DNA-damaging agent (e.g., 18-24 hours later) may be more effective, as stalled replication forks become more dependent on Chk1 over time.[7]
-
Combination Therapy: Combining Chk1 inhibitors with agents that exploit specific cancer cell vulnerabilities can allow for lower, less toxic doses. This includes pairing with DNA damaging agents in p53-deficient tumors or with PARP inhibitors in tumors with defects in homologous recombination repair (e.g., BRCA mutations).[2][14]
-
Exploiting Synthetic Lethality: Identify and target cancer cells with underlying defects in DNA repair or high levels of replication stress, which makes them uniquely susceptible to Chk1 inhibition.[4][6]
-
Targeted Drug Delivery: Advanced delivery methods, such as encapsulating the Chk1 inhibitor in liposomes or other nanoparticles, are being explored to increase drug concentration at the tumor site while reducing systemic exposure and toxicity to normal tissues.[15]
Troubleshooting Guide
Problem: I'm observing high toxicity in my normal/non-transformed cell line in vitro.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response curve comparing your normal cell line with a panel of cancer cell lines (ideally with known p53 status) to determine the therapeutic window. Start with concentrations significantly below the GI50 of your normal cell line. |
| Continuous exposure. | Chk1 is essential for normal S-phase progression.[2] Continuous high-dose exposure can be lethal even to normal cells. Try a pulsed exposure protocol (e.g., treat for 6-24 hours, then wash out and replace with fresh media) to mimic in vivo pharmacokinetics and allow normal cells to recover. |
| On-target toxicity in a highly proliferative cell line. | If using a highly proliferative normal cell line (e.g., immortalized fibroblasts), some toxicity is expected. Consider using a less proliferative or primary cell line as a control if more relevant to your model system. |
| Off-target effects. | Although many modern inhibitors are highly selective, off-target kinase inhibition can cause toxicity.[16] If possible, compare the effects of this compound with another structurally different Chk1 inhibitor or use siRNA/shRNA to validate that the observed toxicity is due to Chk1 inhibition. |
Problem: My in vivo model is showing signs of systemic toxicity (e.g., weight loss, lethargy).
| Possible Cause | Suggested Solution |
| Dose is too high or schedule is too frequent. | Reduce the dose or the frequency of administration. Toxicity is often observed in rapidly dividing tissues like bone marrow.[7] A pharmacodynamic study to assess target inhibition (e.g., phosphorylation of Chk1) in tumor and surrogate tissues can help find the minimum effective dose.[17] |
| Combination therapy toxicity. | If combining this compound with a genotoxic agent, the toxicity may be synergistic. Try staggering the administration: give the DNA-damaging agent first, wait 18-24 hours, then administer this compound.[7] This allows cancer cells to become arrested and dependent on Chk1 before the checkpoint is abrogated. |
| Poor therapeutic window for the model. | The specific cancer model may not have a sufficient dependency on Chk1 to separate its killing from effects on normal tissue. Confirm that the tumor has a relevant genetic background (e.g., p53 mutation, high replication stress) that would predict sensitivity. |
| Sub-optimal formulation/delivery. | Consider if a different vehicle could improve tolerability. For preclinical development, exploring targeted delivery systems like nanoparticles could be a long-term strategy to improve the therapeutic index.[15] |
Quantitative Data Summary
The following table presents representative data for the Chk1 inhibitor V158411 to illustrate the concept of differential sensitivity across various cancer cell lines. Researchers should generate similar data for this compound against their specific cancer and normal cell lines of interest.
Table 1: Representative Anti-proliferative Activity (GI₅₀) of Chk1 Inhibitor V158411 [18]
| Cell Line | Cancer Type | GI₅₀ (μM) after 72h exposure |
| MOLM-13 | Leukemia | 0.08 |
| MV-4-11 | Leukemia | 0.08 |
| NOMO-1 | Leukemia | 0.12 |
| KARPAS-299 | Lymphoma | 0.22 |
| SU-DHL-1 | Lymphoma | 0.33 |
| COLO-205 | Colon Cancer | 1.8 |
| HCT-116 | Colon Cancer | 3.8 |
| A549 | Lung Cancer | 4.3 |
| NCI-H460 | Lung Cancer | 9.5 |
Data shows that hematopoietic cancer cell lines were significantly more sensitive to this specific Chk1 inhibitor than colon or lung cancer solid tumor lines.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[19] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for a blank control. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations to the wells. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[19] Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the crystals.[1][22] Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the GI₅₀ (concentration for 50% inhibition of growth).
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[23]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1. Include blank (medium only), negative control (vehicle-treated cells), and positive control (e.g., staurosporine) wells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[23]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[23]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Analysis: After subtracting the blank reading, calculate the fold-change in caspase activity relative to the vehicle-treated control.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[24][25]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and controls for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C (or store for weeks at -20°C).[25][26]
-
Washing: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI Staining Solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red). Collect data for at least 10,000 events.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an abrogation of the G2/M peak in drug-treated samples compared to controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The core ATR-Chk1 signaling pathway activated by DNA damage.
Caption: Differential outcomes of Chk1 inhibition in cancer vs. normal cells.
Caption: Workflow for assessing Chk1 inhibitor toxicity and efficacy.
References
- 1. protocols.io [protocols.io]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Chk1 in the replicative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination of ATM and Chk1 Inhibitors Induces Synthetic Lethality in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The low-dose CHK1 inhibitor prexasertib triggers VDAC1 dephosphorylation to activate mtDNA-STING signaling and synergize immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ddr-inhibitors-summit.com [ddr-inhibitors-summit.com]
- 16. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. promega.com [promega.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chk1-IN-9 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of Chk1-IN-9, a potent and orally active CHK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Checkpoint kinase 1 (Chk1), a crucial serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2] Chk1 is activated in response to DNA damage and replication stress, leading to cell cycle arrest to allow time for DNA repair.[3][4][5] By inhibiting Chk1, this compound abrogates this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, which can lead to mitotic catastrophe and apoptosis, particularly in cancer cells with defective p53.[2]
Q2: What is the rationale for using this compound in combination with DNA-damaging agents?
A2: Many standard chemotherapeutic agents, such as gemcitabine, induce DNA damage or replication stress, activating the Chk1-mediated checkpoint.[5] Cancer cells, often deficient in the G1 checkpoint (e.g., due to p53 mutations), become highly reliant on the S and G2/M checkpoints regulated by Chk1 for survival.[2][6] Combining this compound with these agents creates a "synthetic lethality" scenario, where the inhibition of the remaining functional checkpoint by this compound leads to a significant increase in tumor cell death compared to either agent alone.[6]
Q3: What is the reported in vivo efficacy of this compound?
A3: In a xenograft mouse model using HT-29 colon cancer cells, this compound administered at 30 mg/kg/day for 21 days demonstrated a tumor growth inhibition (TGI) of 20.6% as a single agent.[1] When combined with the DNA-damaging agent gemcitabine, the anti-tumor activity was significantly enhanced, showing a TGI of 42.8%.[1]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is described as an orally active Chk1 inhibitor.[1] This allows for more flexible dosing schedules in in vivo experiments compared to intravenously administered compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Suboptimal tumor growth inhibition with this compound as a single agent. | - The tumor model may not have a high level of intrinsic replication stress. - The dosing regimen (dose, frequency, duration) may be suboptimal. - Poor oral bioavailability in the specific mouse strain. | - Select cell lines known to have high replication stress (e.g., those with oncogene amplification like MYC or RAS). - Perform a dose-response study to determine the maximum tolerated dose (MTD) and optimal biological dose. - Conduct a pilot pharmacokinetic (PK) study to assess drug exposure in the chosen mouse strain. |
| Lack of synergy when combining this compound with a DNA-damaging agent. | - Inappropriate scheduling of drug administration. - The chosen DNA-damaging agent may not effectively induce Chk1 activation. - The tumor model may have intact upstream checkpoints (e.g., functional p53). | - Administer this compound after the DNA-damaging agent. A delay of 18-24 hours has been shown to be more effective than concurrent administration.[1][7] This allows for the accumulation of cells in S-phase with stalled replication forks, which are more dependent on Chk1. - Use agents known to induce replication stress, such as gemcitabine or hydroxyurea.[1][5] - Use cell lines with a deficient G1/S checkpoint (p53 mutant) as they are more reliant on the Chk1-dependent S and G2/M checkpoints.[2] |
| High toxicity or weight loss in experimental animals. | - The dose of this compound or the combination agent is too high. - The combination of this compound with the chemotherapeutic agent leads to increased systemic toxicity. | - Perform a tolerability study to determine the MTD of this compound alone and in combination. - Consider reducing the dose of the chemotherapeutic agent when used in combination with this compound. Low-dose gemcitabine has been shown to be effective with Chk1 inhibitors.[6] |
| Inconsistent or non-reproducible results. | - Variability in tumor cell implantation and growth. - Inconsistent formulation or administration of this compound. - Inter-animal variability in drug metabolism. | - Standardize the tumor implantation procedure, including the number of cells, injection volume, and site. - Prepare fresh formulations of this compound for each administration and ensure accurate dosing. - Increase the number of animals per group to improve statistical power. |
| Difficulty in assessing target engagement in vivo. | - Lack of reliable pharmacodynamic (PD) biomarkers. - Improper sample collection and processing. | - Monitor established PD biomarkers for Chk1 inhibition, such as a decrease in Chk1 autophosphorylation at Ser296 (pS296 Chk1) and an increase in DNA damage markers like γH2AX.[8][9] An increase in Chk1 phosphorylation at S317 and S345 can also indicate Chk1 inhibition due to the disruption of a negative feedback loop.[8] - Collect tumor samples at the expected time of peak drug concentration and process them immediately for analysis (e.g., flash-freezing for western blotting). |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (Chk1 inhibition) | - | Biochemical Assay | 0.55 nM | [1] |
| IC50 (Cell Proliferation) | MV-4-11 | Single Agent | 202 nM | [1] |
| HT-29 | Single Agent | 1166.5 nM | [1] | |
| HT-29 | Combination with Gemcitabine | 63.53 nM | [1] | |
| Tumor Growth Inhibition (TGI) | HT-29 Xenograft | Single Agent (30 mg/kg/day) | 20.6% | [1] |
| HT-29 Xenograft | Combination with Gemcitabine | 42.8% | [1] |
Experimental Protocols
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with gemcitabine in a human tumor xenograft model.
Materials:
-
HT-29 human colon carcinoma cells
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Female athymic nude mice (6-8 weeks old)
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Matrigel
-
This compound
-
Gemcitabine
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline for gemcitabine
-
Calipers
Procedure:
-
Culture HT-29 cells to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
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Monitor tumor growth regularly using calipers.
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When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Gemcitabine alone, this compound + Gemcitabine).
-
Dosing Regimen:
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Gemcitabine: Administer intraperitoneally (i.p.) at a specified dose (e.g., 60 mg/kg) on a defined schedule (e.g., once weekly).
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This compound: Administer orally (p.o.) at the desired dose (e.g., 30 mg/kg) daily. For combination therapy, administer this compound 18-24 hours after gemcitabine administration.[1][7]
-
-
Measure tumor volume and body weight 2-3 times per week.
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Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.
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Calculate Tumor Growth Inhibition (TGI) at the end of the study.
Pharmacodynamic (PD) Biomarker Analysis by Western Blot
Objective: To assess the modulation of Chk1 signaling and DNA damage in tumor tissue following treatment with this compound.
Materials:
-
Tumor xenografts from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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Primary antibodies: anti-pS296-Chk1, anti-total Chk1, anti-γH2AX, anti-β-actin
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Excise tumors at a specified time point after the last dose (e.g., 2-4 hours for peak drug concentration).
-
Flash-freeze tumors in liquid nitrogen and store at -80°C.
-
Pulverize frozen tumor tissue and lyse in ice-cold lysis buffer.
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Centrifuge lysates to pellet cellular debris and collect the supernatant.
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Determine protein concentration using a BCA assay.
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Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
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Quantify band intensities and normalize to a loading control (e.g., β-actin).
Pharmacokinetic (PK) Analysis
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Materials:
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Non-tumor-bearing mice
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This compound
-
Vehicle for oral administration
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Blood collection tubes (e.g., with EDTA)
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LC-MS/MS system
Procedure:
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Administer a single oral dose of this compound to a cohort of mice.
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Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
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Process blood to obtain plasma and store at -80°C.
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Prepare plasma samples for analysis (e.g., protein precipitation).
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Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
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Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Simplified Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Workflow for a combination therapy study with this compound and gemcitabine in a xenograft model.
Caption: A logical troubleshooting guide for addressing suboptimal in vivo efficacy of this compound.
References
- 1. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pk/bio-distribution | MuriGenics [murigenics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
assessing Chk1-IN-9 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chk1 inhibitors. The primary focus is to help identify and assess potential batch-to-batch variability to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Chk1 inhibitor?
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, Chk1 is activated, primarily by the ATR kinase.[1][3][4] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest.[5][6][7][8] This pause allows the cell time to repair DNA damage before proceeding with cell division.
Chk1 inhibitors block this process. By inhibiting Chk1, the cell's ability to arrest in response to DNA damage is compromised.[9] This forces cells with damaged DNA to continue through the cell cycle, ultimately leading to a form of cell death known as mitotic catastrophe.[9][10] This mechanism is of particular interest in cancer therapy, as cancer cells often have a higher level of intrinsic DNA damage and are more reliant on checkpoint pathways for survival.[9]
Q2: We are observing inconsistent results (e.g., different levels of cell death, variable target inhibition) with a new batch of our Chk1 inhibitor. What could be the cause?
Batch-to-batch variability is a common issue that can arise from several factors during the synthesis, purification, or handling of a chemical compound. Potential root causes include:
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Purity Differences: The percentage of the active compound may differ between batches.
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Presence of Impurities: Different impurities or residual solvents from the manufacturing process could have off-target biological effects.
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Compound Degradation: Improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to the degradation of the inhibitor.
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Solubility Issues: Variations in the physical form (e.g., crystalline vs. amorphous) of the compound can affect its solubility and, consequently, its effective concentration in your experiments.
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Inaccurate Quantification: The stated mass or concentration of the supplied inhibitor may be incorrect.
It is crucial to perform validation experiments on each new batch to ensure its potency and activity are consistent with previous lots.
Troubleshooting Guide: Assessing Batch-to-Batch Variability
If you suspect batch-to-batch variability, a systematic approach is necessary to confirm the issue and identify the source. The following workflow provides a step-by-step guide for validating a new batch of a Chk1 inhibitor.
Caption: Workflow for validating a new Chk1 inhibitor batch.
Quantitative Data Comparison
When performing side-by-side comparisons, summarize your results in a table to clearly visualize any differences.
Table 1: Example Cell Viability Assay Results
| Batch ID | Cell Line | IC50 (nM) | Fold Difference (vs. Batch A) |
| Batch A (Control) | HT-29 | 150 | 1.0 |
| Batch B (New) | HT-29 | 165 | 1.1 |
| Batch C (New) | HT-29 | 450 | 3.0 |
In this example, Batch B shows comparable potency to the control, while Batch C is significantly less potent and should not be used.
Table 2: Example Western Blot Densitometry
| Treatment (1 µM) | Normalized pChk1 (S345) / Total Chk1 Ratio | % Inhibition (vs. DMSO) |
| DMSO (Vehicle) | 1.00 | 0% |
| Batch A (Control) | 0.15 | 85% |
| Batch B (New) | 0.18 | 82% |
| Batch C (New) | 0.65 | 35% |
This data corroborates the viability assay, showing that Batch C fails to effectively inhibit the target at the same concentration.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the Chk1 inhibitor.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x concentration serial dilution of the new and control batches of the Chk1 inhibitor in culture medium.
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Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2x inhibitor dilutions to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "cells only" controls.
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Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL).
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Incubation with Reagent: Incubate for 1-4 hours until color development is sufficient.
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Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for Chk1 Target Engagement
This protocol assesses the ability of the inhibitor to block the phosphorylation of Chk1. To robustly activate the ATR-Chk1 pathway, cells are often pre-treated with a DNA damaging agent or a replication stress inducer.
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
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Inhibitor Pre-treatment: Treat cells with various concentrations of the new and control batches of the Chk1 inhibitor for 1-2 hours. Include a vehicle control.
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Induce Replication Stress: Add a replication stress agent (e.g., 2 mM Hydroxyurea) to all wells and incubate for an additional 2-4 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pChk1 (e.g., Ser345), total Chk1, and a loading control (e.g., GAPDH or β-Actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the pChk1 signal to the total Chk1 signal for each sample.
Signaling Pathway Visualization
Understanding the pathway is key to designing experiments and interpreting results. The diagram below illustrates the core ATR/Chk1 signaling cascade in response to DNA damage.
Caption: Simplified ATR/Chk1 signaling pathway and inhibitor action.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Chk1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
cell line specific responses to Chk1-IN-9
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Chk1-IN-9, a potent and orally active CHK1 inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[3] Chk1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[4] It gets activated in response to DNA damage and replication stress, leading to cell cycle arrest to allow time for DNA repair.[4][5][6] By inhibiting Chk1, this compound prevents this cell cycle arrest, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[3][5] This is particularly effective in cancer cells with a mutated TP53, which lack the G1 checkpoint and are heavily reliant on the S and G2 checkpoints regulated by Chk1.[3]
Q2: In which cell lines is this compound expected to be effective?
A2: The efficacy of this compound can be cell line-specific. It has shown activity in various cancer cell lines, including ovarian, colon, lung, and breast cancer. As a single agent, its potency varies. For instance, the IC50 for proliferation inhibition in MV-4-11 cells is 202 nM, while for HT-29 cells, it is 1166.5 nM.[1] Its effectiveness is significantly enhanced when used in combination with DNA-damaging agents like Gemcitabine.[1]
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used to sensitize cancer cells to chemotherapy and radiation.[5][7][8] Many conventional cancer therapies induce DNA damage.[5] Chk1 inhibitors like this compound abrogate the resulting cell cycle arrest, leading to enhanced cancer cell death.[5] It is also used as a single agent to induce apoptosis in cancer cells with high levels of intrinsic replication stress.[9]
Troubleshooting Guide
Issue 1: No significant increase in cell death is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Low intrinsic replication stress in the cell line. | Chk1 inhibitors are most effective as single agents in cell lines with high endogenous replication stress.[9] Consider using this compound in combination with a DNA-damaging agent like Gemcitabine, Cisplatin, or a PARP inhibitor to induce DNA damage and activate the Chk1 pathway.[3][5][10] |
| Cell line resistance. | Resistance to Chk1 inhibitors can arise from various mechanisms, including compensatory activation of other survival pathways like ATM and ERK1/2.[7] Investigate these pathways via western blot. Resistance can also be due to the loss of Chk1 protein or reduced Chk1 activity.[11] |
| Incorrect drug concentration or treatment duration. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. The reported IC50 values can vary significantly between cell lines.[1] Also, consider increasing the incubation time, as some off-target effects of Chk1 inhibitors might be time-dependent.[12] |
| p53 status of the cell line. | While Chk1 inhibition can be effective in p53-deficient cells, the overall response to DNA damage is complex.[13] Confirm the p53 status of your cell line and consider its impact on checkpoint control. |
Issue 2: High levels of toxicity are observed in control (non-cancerous) cells.
| Possible Cause | Suggested Solution |
| Off-target effects. | Although this compound is a potent Chk1 inhibitor, off-target effects at higher concentrations cannot be ruled out.[12] Reduce the concentration of this compound and ensure it is within the selective range for Chk1 inhibition. |
| Chk1's role in normal cell cycle progression. | Chk1 is essential for normal cell cycle progression and viability.[13][14] Inhibition of Chk1 can be toxic to rapidly dividing non-cancerous cells. Use the lowest effective concentration and consider shorter exposure times. |
Issue 3: Inconsistent or unexpected results in western blot analysis.
| Possible Cause | Suggested Solution |
| Timing of sample collection. | The phosphorylation of Chk1 and other downstream markers like γH2AX can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation and expression after this compound treatment. |
| Antibody quality. | Ensure the primary antibodies for phosphorylated and total Chk1, as well as other markers like cleaved PARP and γH2AX, are validated for specificity and are used at the recommended dilution. |
| Compensatory signaling pathways. | Inhibition of Chk1 can lead to the activation of other pathways.[7] Broaden your western blot analysis to include markers from pathways like ATM/ATR and ERK1/2 to get a more complete picture of the cellular response. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (as single agent) | IC50 (in combination with Gemcitabine) |
| MV-4-11 | 202 nM | Not Reported |
| HT-29 | 1166.5 nM | 63.53 nM |
Data sourced from MedchemExpress product information.[1]
Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| This compound (alone) | 30 mg/kg/day (p.o.) | 20.6% |
| This compound + Gemcitabine | 30 mg/kg/day (p.o.) | 42.8% |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) with or without a fixed concentration of a DNA-damaging agent. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for Pharmacodynamic Markers
-
Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pChk1 (Ser345), anti-Chk1, anti-γH2AX, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvest and Fixation: Following drug treatment, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Flow Cytometry: Incubate for 30 minutes at 37°C in the dark. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-crt.org [e-crt.org]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHK1 inhibitors in combination chemotherapy: thinking beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Technical Support Center: Mitigating Cellular Stress Artifacts Induced by Chk1 Inhibitors
Disclaimer: No specific public data is available for a compound designated "Chk1-IN-9." This guide is based on the well-documented effects of other potent and selective Chk1 inhibitors and provides general strategies for mitigating cellular stress artifacts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cellular stress artifacts when using potent Chk1 inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Chk1 inhibitors?
A1: Checkpoint kinase 1 (Chk1) is a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] In response to DNA damage or replication stress, Chk1 is activated by the ATR kinase.[1][3] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest.[1][2][3] This arrest provides time for DNA repair. Chk1 inhibitors block this process, leading to premature mitotic entry with damaged DNA, a phenomenon often referred to as mitotic catastrophe, and subsequent cell death.[2]
Q2: Why do Chk1 inhibitors induce DNA damage and cellular stress even as single agents?
A2: While initially developed as sensitizers for DNA-damaging agents, many Chk1 inhibitors exhibit single-agent activity by inducing DNA damage and cellular stress.[4] This is because Chk1 plays a vital role in stabilizing replication forks during unperturbed DNA replication.[4] Inhibition of Chk1 can lead to the collapse of replication forks, resulting in DNA double-strand breaks (DSBs), increased replication stress, and activation of the DDR pathway.[1][5][6] This intrinsic induction of DNA damage is a key contributor to the observed cellular stress.
Q3: What are the common markers of cellular stress induced by Chk1 inhibitors?
A3: Common markers of cellular stress induced by Chk1 inhibitors include:
-
Increased phosphorylation of H2AX (γH2AX): A sensitive indicator of DNA double-strand breaks.[5][7]
-
Phosphorylation of RPA32: Indicates the presence of single-stranded DNA, a sign of replication stress.[5]
-
Activation of the ATR-Chk1 pathway: Paradoxically, Chk1 inhibition can lead to hyper-phosphorylation of Chk1 at S317 and S345, which is mediated by ATR in response to the inhibitor-induced DNA damage.[2][7]
-
Induction of apoptosis: Marked by cleavage of caspase-3 and PARP.[6]
-
Changes in cell cycle distribution: Abrogation of the G2/M checkpoint and premature entry into mitosis.[8]
Q4: What are potential off-target effects of Chk1 inhibitors?
A4: Like many kinase inhibitors, Chk1 inhibitors can have off-target effects, which are often concentration-dependent.[9] A common off-target for some Chk1 inhibitors is the cyclin-dependent kinase 2 (CDK2).[9] Inhibition of CDK2 at higher concentrations can sometimes lead to paradoxical effects, such as a decrease in the DNA damage marker γH2AX.[9] It is crucial to characterize the selectivity profile of the specific Chk1 inhibitor being used.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cellular Toxicity and Apoptosis
Q: My cells are showing massive cell death even at low concentrations of the Chk1 inhibitor. How can I reduce this toxicity while still observing the desired on-target effect?
A: Unexpectedly high toxicity can arise from several factors, including high levels of endogenous replication stress in the cell line or off-target effects.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a detailed dose-response curve to determine the minimal concentration that effectively inhibits Chk1 without causing excessive toxicity. Use a concentration range that spans several orders of magnitude.
-
Reduce Treatment Duration: A time-course experiment can help identify the optimal treatment window. Shortening the exposure time may be sufficient to observe checkpoint abrogation without inducing widespread apoptosis.
-
Assess Endogenous Replication Stress: Cell lines with high intrinsic replication stress (e.g., due to oncogene overexpression) can be particularly sensitive to Chk1 inhibitors.[6] Characterize the basal level of DNA damage markers like γH2AX in your untreated cells. If basal stress is high, consider using a lower inhibitor concentration.
-
Consider a Reversible Inhibitor: If using an irreversible inhibitor, switching to a reversible one may allow for better control over the duration of Chk1 inhibition.
-
Co-treatment with a Pan-Caspase Inhibitor: To confirm that the observed cell death is due to apoptosis, you can co-treat with a pan-caspase inhibitor like Z-VAD-FMK. This can help to distinguish between apoptotic and other forms of cell death.
Issue 2: Difficulty in Distinguishing On-Target from Off-Target Effects
Q: I am observing cellular effects that are inconsistent with Chk1 inhibition. How can I confirm that my observations are due to on-target activity?
A: Distinguishing on- and off-target effects is critical for accurate data interpretation.
Troubleshooting Steps:
-
Use a Structurally Different Chk1 Inhibitor: One of the most reliable methods is to repeat key experiments with a second, structurally distinct Chk1 inhibitor.[10] If the same phenotype is observed, it is more likely to be an on-target effect.
-
siRNA-mediated Knockdown of Chk1: Compare the phenotype induced by the inhibitor with that of Chk1 knockdown using siRNA.[11] This provides a genetic approach to validate the on-target effect.
-
Rescue Experiment: If a kinase-dead Chk1 mutant is available, its overexpression should not rescue the effects of the inhibitor, whereas overexpression of wild-type Chk1 might, depending on the inhibitor's mechanism.
-
Evaluate Off-Target Kinase Inhibition: If you suspect off-target effects on specific kinases like CDK2, you can use a selective inhibitor for that kinase to see if it phenocopies the unexpected results.[9]
-
Dose-Response Analysis of On- and Off-Target Markers: Measure the IC50 for Chk1 inhibition (e.g., by monitoring pS296 Chk1 autophosphorylation) and compare it to the EC50 for the observed cellular phenotype. A significant discrepancy may suggest an off-target effect.
Issue 3: Variability in Experimental Results
Q: I am getting inconsistent results between experiments. What are the common sources of variability when working with Chk1 inhibitors?
A: Variability can stem from several experimental factors.
Troubleshooting Steps:
-
Cell Cycle Synchronization: The effects of Chk1 inhibitors are highly cell cycle-dependent, with S-phase cells being particularly sensitive.[5] For more consistent results, consider synchronizing the cells before treatment.
-
Cell Density: Cell confluence can affect the cell cycle distribution and the cellular response to stress. Ensure that you are seeding and treating cells at a consistent density for all experiments.
-
Inhibitor Stability and Storage: Ensure the inhibitor is stored correctly and is not subject to freeze-thaw cycles that could reduce its potency. Prepare fresh dilutions for each experiment.
-
Mycoplasma Contamination: Mycoplasma infection can induce cellular stress and alter the DNA damage response. Regularly test your cell lines for mycoplasma contamination.
-
Control for Serum Effects: Components in fetal bovine serum can sometimes interact with small molecule inhibitors. If variability persists, consider using a defined, serum-free medium if your cell line can tolerate it.
Quantitative Data Summary
Table 1: Effects of Various Chk1 Inhibitors on Cellular Markers
| Chk1 Inhibitor | Cell Line | Concentration | Time (h) | Effect on γH2AX | Effect on pRPA32 (S4/S8) | Effect on pChk1 (S317) | Reference |
| V158411 | HT29 | 1 µM | 24 | Strong Increase | Strong Increase | Strong Increase | [5][12] |
| LY2603618 | HT29 | 3 µM | 24 | Strong Increase | Strong Increase | Strong Increase | [5][12] |
| MK-8776 | HT29 | 3 µM | 24 | No significant increase | No significant increase | No significant increase | [5][12] |
| GNE-900 | HT29 | 3 µM | 24 | No significant increase | No significant increase | No significant increase | [5][12] |
| ARRY-1A | HT29 | 0.3 µM | 24 | Strong Increase | Strong Increase | Strong Increase | [5][12] |
| Gö6976 | HeLa | 500 nM | 48 | Increase | Not Reported | Increase | [11] |
Table 2: Recommended Concentration Ranges for Selected Chk1 Inhibitors
| Chk1 Inhibitor | Typical In Vitro Concentration Range | Notes | Reference |
| UCN-01 | 100 - 500 nM | Non-selective, also inhibits PKC. | [13][14] |
| AZD7762 | 50 - 500 nM | Potent and selective. | [2][15] |
| MK-8776 | 0.1 - 3 µM | May inhibit CDK2 at higher concentrations. | [9] |
| LY2603618 | 10 - 300 nM | Potent and selective. | [9] |
| PF-00477736 | 100 - 1000 nM | Selective Chk1 inhibitor. | [7] |
Experimental Protocols
Protocol 1: Western Blotting for Key Signaling Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pChk1 S345, anti-γH2AX, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Analysis: Incubate for 30 minutes at 37°C and analyze by flow cytometry. Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the Chk1 inhibitor for the desired time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize foci using a fluorescence microscope.
Visualizations
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of checkpoint kinase 1 abrogates G2/M checkpoint activation and promotes apoptosis under heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Replication Stress Using CHK1 Inhibitor Promotes Innate and NKT Cell Immune Responses and Tumour Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHK1 inhibition as a strategy for targeting fanconi anemia (FA) DNA repair pathway deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chk1-IN-9 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Chk1-IN-9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[2] In response to DNA damage or replication stress, Chk1 is activated by the ATR kinase and subsequently phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[3][4] By inhibiting Chk1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and apoptosis, particularly in cancer cells with existing defects in cell cycle checkpoints (e.g., p53 mutations).
Q2: What is the potency of this compound?
This compound is a highly potent inhibitor of Chk1 with a reported IC50 value of 0.55 nM in biochemical assays.[1] Its potency in cellular assays can vary depending on the cell line.
Q3: In which types of cancer cell lines has this compound shown activity?
This compound has demonstrated activity in various cancer cell lines. For instance, it inhibits the proliferation of MV-4-11 leukemia cells with an IC50 of 202 nM.[1] In combination with the DNA-damaging agent gemcitabine, it shows synergistic anticancer effects in HT-29 colon cancer cells.[1] Generally, cancer cell lines with high levels of replication stress or defects in the G1 checkpoint (e.g., p53-mutated) are predicted to be more sensitive to Chk1 inhibitors as single agents.
Q4: Can this compound be used in in vivo studies?
Yes, this compound is orally active and has been used in in vivo xenograft models. In a study with an HT-29 xenograft mouse model, oral administration of this compound alone resulted in a tumor growth inhibition (TGI) of 20.6%. When combined with gemcitabine, the TGI increased to 42.8%.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of Chk1 activity observed. | Incorrect concentration of this compound: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range from 10 nM to 1 µM. |
| Degradation of this compound: Improper storage or handling can lead to compound degradation. | Ensure this compound is stored as recommended by the manufacturer (typically at -20°C or -80°C). Prepare fresh working solutions from a stock solution for each experiment. | |
| Cellular resistance: Some cell lines may have intrinsic or acquired resistance to Chk1 inhibitors. | Consider using a different Chk1 inhibitor or combining this compound with a DNA-damaging agent like gemcitabine or cisplatin to enhance its effect.[5] | |
| Unexpected or off-target effects observed. | Inhibition of other kinases: While specific data for this compound is limited, other Chk1 inhibitors are known to have off-target effects on other kinases, such as CDK2.[6] | Control Experiment: Use siRNA to specifically knock down Chk1 and compare the phenotype to that observed with this compound. A similar phenotype would suggest the effect is on-target. |
| Non-specific cellular toxicity: At high concentrations, small molecule inhibitors can induce non-specific toxicity. | Determine the GI50 (concentration for 50% growth inhibition) for your cell line and use concentrations at or below this value for mechanistic studies. | |
| Difficulty validating Chk1 inhibition by Western blot. | Poor antibody quality: The antibody may not be specific or sensitive enough to detect the change in phosphorylation. | Use a well-validated antibody for phospho-Chk1 (e.g., Ser345 or the autophosphorylation site Ser296). Run positive and negative controls (e.g., cells treated with a DNA-damaging agent to induce phosphorylation). |
| Suboptimal Western blot protocol: Issues with sample preparation, transfer, or blocking can lead to poor results. | Follow a detailed protocol for phosphoprotein Western blotting, including the use of phosphatase inhibitors during cell lysis and BSA for blocking.[7] | |
| Variability in experimental results. | Cell confluence and health: The state of the cells at the time of treatment can significantly impact the outcome. | Ensure cells are in the exponential growth phase and at a consistent confluency (e.g., 60-80%) for all experiments. |
| Inconsistent drug treatment duration: The timing of Chk1 inhibitor addition, especially in combination studies, is critical. | For combination studies with DNA-damaging agents, the timing of this compound addition can be crucial. Some studies suggest that delayed addition of the Chk1 inhibitor after the genotoxic agent can be more effective.[5] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (Chk1) | 0.55 nM | Biochemical Assay | [1] |
| IC50 (MV-4-11 cells) | 202 nM | Cell Proliferation Assay | [1] |
| IC50 (HT-29 cells, alone) | 1166.5 nM | Cell Proliferation Assay | [1] |
| IC50 (HT-29 cells, with Gemcitabine) | 63.53 nM | Cell Proliferation Assay | [1] |
Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound (oral) | 30 mg/kg/day for 21 days | 20.6% | [1] |
| This compound (oral) + Gemcitabine | 30 mg/kg/day for 21 days | 42.8% | [1] |
Experimental Protocols
Protocol 1: Validating Chk1 Inhibition by Western Blotting for Phospho-Chk1 (Ser345)
This protocol is adapted from standard phosphoprotein western blot procedures.[8]
-
Cell Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., treatment with a DNA-damaging agent like 2 mM Hydroxyurea for 2-4 hours) and a negative control (vehicle, e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation:
-
To 20-40 µg of protein, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and run at a constant voltage.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk1 or a loading control like β-actin.
Protocol 2: Control Experiment using siRNA to Validate On-Target Effects
This protocol provides a general guideline for siRNA transfection.[9][10] Optimal conditions may vary depending on the cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free medium.
-
siRNA Preparation:
-
Prepare two tubes for each transfection (siRNA and transfection reagent).
-
In tube A, dilute 20-80 pmols of Chk1 siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B).
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: After the incubation period, harvest the cells and assess the knockdown efficiency of Chk1 by Western blot or qRT-PCR.
-
Phenotypic Analysis: Once knockdown is confirmed, treat the cells with the vehicle or other compounds as per your experimental design and compare the phenotype to that observed with this compound treatment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Chk1 Inhibitors: Benchmarking Chk1-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chk1-IN-9 with other notable Checkpoint Kinase 1 (Chk1) inhibitors, including Prexasertib (LY2606368), Rabusertib (LY2603618), GDC-0575, and AZD7762. The information is curated to assist in the evaluation of these compounds for research and preclinical development.
Introduction to Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer cells with a deficient G1 checkpoint, often due to p53 mutations, survival becomes heavily reliant on the S and G2/M checkpoints, which are controlled by Chk1. Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.
Biochemical Potency and Selectivity
The following table summarizes the in vitro biochemical potency and selectivity of this compound and its comparators against Chk1 and other key kinases. A lower IC50 value indicates higher potency.
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Other Notable Kinase IC50 (nM) | Selectivity (Chk2/Chk1) |
| This compound | 0.55[1] | Not Available | Not Available | Not Available |
| Prexasertib (LY2606368) | <1[2] | 8[2] | RSK1 (9), MELK (38), SIK (42), BRSK2 (48), ARK5 (64)[2] | ~8 |
| Rabusertib (LY2603618) | 7[3] | >1000[3] | PDK1 (893)[3] | >142 |
| GDC-0575 | 1.2[4] | Not Available | Not Available | Not Available |
| AZD7762 | 5[5] | <10[5] | CAM, Yes, Fyn, Lyn, Hck, Lck (less potent)[5] | ~2 |
Cellular Activity
This table presents the cellular potency of the inhibitors in various cancer cell lines, both as single agents and in combination with the DNA-damaging agent Gemcitabine.
| Inhibitor | Cell Line | Single Agent IC50 (nM) | Combination with Gemcitabine IC50 (nM) |
| This compound | MV-4-11 | 202[1] | Not Available |
| HT-29 | 1166.5[1] | 63.53[1] | |
| Prexasertib (LY2606368) | U-2 OS | 4 (induces S-phase shift)[6] | Not Available |
| Rabusertib (LY2603618) | SK-N-BE(2) | 10810[7] | Not Available |
| GDC-0575 | AML cell lines | Varies | Enhances cytotoxicity of AraC[4] |
| AZD7762 | SW620 | GI50: 24.1 | GI50: 1.08 (with 300 nM AZD7762)[5] |
| MDA-MB-231 | GI50: 2250 | GI50: 150 (with 300 nM AZD7762)[5] |
In Vivo Efficacy
The following table summarizes the reported in vivo anti-tumor activity of the Chk1 inhibitors in xenograft models.
| Inhibitor | Xenograft Model | Dosing Regimen | Observed Effect |
| This compound | HT-29 | 30 mg/kg/day (p.o. or i.v.) for 21 days | 20.6% Tumor Growth Inhibition (TGI) alone; 42.8% TGI with Gemcitabine[1] |
| Prexasertib (LY2606368) | SKOV3 ovarian | Not Specified | Inhibited primary tumor growth and reduced metastases and ascites[8] |
| SW1990 pancreatic | Not Specified | 92% inhibition of primary tumor growth and elimination of metastases[8] | |
| Rabusertib (LY2603618) | Calu-6 | 200 mg/kg (p.o.) with 150 mg/kg Gemcitabine (IP) | Inhibited 85% of Chk1 autophosphorylation at 2h[3] |
| GDC-0575 | D20 and C002 melanoma | 25 mg/kg (oral gavage) | Effectively blocked tumor growth[4] |
| AZD7762 | SW620 | Combination with CPT-11 | Significant tumor regression (-66% and -67% T/C)[5] |
Signaling Pathways and Experimental Workflows
Chk1 Signaling in DNA Damage Response
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
General Experimental Workflow for Chk1 Inhibitor Evaluation
Caption: A general workflow for the preclinical evaluation of Chk1 inhibitors.
Experimental Protocols
Biochemical Chk1 Kinase Assay (General Protocol)
This protocol is a general representation of a radiometric or luminescence-based kinase assay used to determine the IC50 of an inhibitor against Chk1.
-
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1-specific peptide substrate (e.g., a fragment of Cdc25C)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or unlabeled for luminescence assay)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
96- or 384-well plates
-
For radiometric assay: Phosphocellulose paper, stop buffer (e.g., 75 mM phosphoric acid), scintillation counter.
-
For luminescence assay: ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.
-
In a multi-well plate, add the kinase assay buffer, the diluted inhibitor, and the Chk1 enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
For radiometric assay:
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with the stop buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For luminescence assay (e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.
-
Convert the generated ADP to ATP by adding the kinase detection reagent.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTS) Assay (General Protocol)
This protocol describes a common method to assess the effect of Chk1 inhibitors on cell proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., HT-29, MV-4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry (General Protocol)
This protocol outlines the steps to analyze the cell cycle distribution of cells treated with a Chk1 inhibitor.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Test inhibitor (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of the Chk1 inhibitor or DMSO vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Disclaimer
This guide is intended for informational purposes for a scientific audience and is not a substitute for independent laboratory investigation. The presented data is a summary of publicly available information, and experimental results may vary.
References
- 1. selleckchem.com [selleckchem.com]
- 2. prexasertib - My Cancer Genome [mycancergenome.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
A Comparative Guide to the Efficacy of Chk1 Inhibitors: Chk1-IN-9 versus Prexasertib (LY2606368)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the preclinical efficacy of two checkpoint kinase 1 (Chk1) inhibitors: Chk1-IN-9 and prexasertib (LY2606368). By presenting available experimental data, detailing methodologies, and visualizing key pathways and workflows, this document aims to inform research and development decisions in the field of oncology.
Introduction to Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] It plays a pivotal role in cell cycle arrest, allowing time for DNA repair and maintaining genomic stability.[1] In many cancer cells with dysfunctional p53, reliance on the Chk1-mediated checkpoint for survival is heightened, making it an attractive therapeutic target.[2] Inhibition of Chk1 can lead to the abrogation of cell cycle checkpoints, forcing cancer cells with damaged DNA into premature mitosis and subsequent cell death, a phenomenon known as "mitotic catastrophe".[3] Both this compound and prexasertib are potent inhibitors of Chk1, but a detailed comparison of their efficacy is essential for their potential clinical development.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and prexasertib, focusing on their in vitro potency and in vivo anti-tumor activity.
Table 1: In Vitro Kinase and Cellular Potency
| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Citation(s) |
| This compound | Chk1 | 0.55 | MV-4-11 | 202 | [1] |
| HT-29 | 1166.5 | [1] | |||
| HT-29 (with Gemcitabine) | 63.53 | [1] | |||
| Prexasertib (LY2606368) | Chk1 | ≤1 | AsPC-1 | 3 | |
| Chk2 | 8 | H322M | 300 | ||
| RSK1 | 9 | - | - |
Note: The cellular IC50 values represent the concentration required to inhibit cell proliferation by 50%. The data for prexasertib's cellular IC50 in AsPC-1 and H322M cells is for the inhibition of pS296-Chk1 and pS516-Chk2 respectively, which are markers of target engagement.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Schedule | TGI (%) | Combination Agent | TGI (%) with Combo | Citation(s) |
| This compound | HT-29 (Colon) | 30 mg/kg/day, p.o. or i.v., for 21 days | 20.6 | Gemcitabine | 42.8 | [1] |
| Prexasertib (LY2606368) | SW1990 (Pancreatic) | Not specified | 92 | - | - | |
| SKOV3 (Ovarian) | Not specified | Tumor growth inhibition, reduced metastases and ascites | - | - |
Note: TGI stands for Tumor Growth Inhibition. The data for prexasertib in the SW1990 and SKOV3 models did not specify the exact TGI percentage but noted significant anti-tumor effects.
Mechanism of Action and Signaling Pathways
Both this compound and prexasertib are ATP-competitive inhibitors of Chk1. Their primary mechanism of action involves the disruption of the DNA damage response, leading to replication stress and mitotic catastrophe in cancer cells.
Chk1 Signaling Pathway
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway. DNA damage activates ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the available protocols for key experiments cited in this guide.
In Vitro Kinase Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against Chk1 kinase.
-
Methodology:
-
Recombinant human Chk1 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The inhibitor (this compound or prexasertib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., P32-ATP) or fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (for this compound)
-
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
-
Methodology (as described for this compound):
-
Cancer cell lines (e.g., OVCAR3, HT-29, A549, HL-60, HCT116, A2780, and MDAMB-468) are seeded in 96-well plates and allowed to adhere overnight.
-
This compound is added at various concentrations (e.g., 11.11, 33.33, 100, and 300 nM).
-
For combination studies, a fixed concentration of a DNA-damaging agent like gemcitabine is added with the inhibitor.
-
Cells are incubated for a specified period (e.g., 16 hours).
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are calculated from the dose-response curves.[1]
-
In Vivo Xenograft Study (for this compound)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with gemcitabine.
-
Methodology (as described for this compound):
-
Female immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously inoculated with human cancer cells (e.g., HT-29).
-
When tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and the combination of this compound and gemcitabine.
-
This compound is administered at a specified dose and schedule (e.g., 30 mg/kg/day, orally or intravenously, for 21 days).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.[1]
-
Comparative Experimental Workflow
The following diagram provides a high-level overview of the typical experimental workflow for evaluating the efficacy of Chk1 inhibitors like this compound and prexasertib.
Discussion and Future Directions
Both this compound and prexasertib are highly potent inhibitors of Chk1 with demonstrated anti-tumor activity in preclinical models.
Prexasertib (LY2606368) has been more extensively studied, with a wealth of data available from numerous preclinical and clinical trials. It has shown significant monotherapy efficacy in various cancer models, including those resistant to other therapies.[2] However, its clinical development has been hampered by toxicities such as neutropenia.
This compound is a more recently described inhibitor with impressive in vitro potency. The available data suggests it is orally active and can synergize with DNA-damaging agents like gemcitabine.[1] However, a comprehensive public dataset on its selectivity, a broader panel of anti-proliferative activity, and more extensive in vivo studies are needed for a direct and thorough comparison with prexasertib.
Logical Relationship of Findings
The preclinical data for both inhibitors follows a logical progression from in vitro potency to in vivo efficacy, which is a standard paradigm in drug discovery.
Future research on this compound should focus on generating a more comprehensive preclinical data package, including its kinase selectivity profile and efficacy in a wider range of cancer models. For prexasertib, strategies to mitigate its toxicity while preserving its anti-tumor efficacy, potentially through novel dosing schedules or combination therapies, are warranted. A head-to-head preclinical study directly comparing these two inhibitors under the same experimental conditions would be highly valuable to the research community.
References
A Preclinical Head-to-Head: A Comparative Guide to Chk1 Inhibitors SRA737 and V158411
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of two prominent Checkpoint Kinase 1 (Chk1) inhibitors: SRA737 and V158411. This analysis is based on publicly available experimental data.
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2][3] In cancer cells, which often exhibit increased replication stress and genomic instability, reliance on Chk1 for survival is heightened. This dependency makes Chk1 an attractive therapeutic target. Inhibition of Chk1 can disrupt cell cycle arrest, prevent DNA repair, and lead to mitotic catastrophe and cell death, particularly in tumors with defects in other checkpoint proteins like p53.[4]
This guide will delve into the preclinical data of SRA737, a well-characterized Chk1 inhibitor that has advanced to clinical trials, and V158411, another potent Chk1 inhibitor with a robust preclinical dataset.[4][5][6] While the initial query sought a comparison with Chk1-IN-9, a thorough search of the scientific literature and commercial databases revealed a lack of available preclinical data for this compound, suggesting it is likely a research chemical with limited public characterization. Therefore, V158411 has been selected as a representative preclinical Chk1 inhibitor for a meaningful comparison with SRA737.
At a Glance: Key Preclinical Properties
| Property | SRA737 | V158411 |
| Mechanism of Action | ATP-competitive inhibitor of Chk1 | ATP-competitive inhibitor of Chk1 and Chk2 |
| Oral Bioavailability | Yes | Not explicitly stated, administered intravenously in some preclinical studies |
| Development Stage | Clinical Trials | Preclinical |
| Key Preclinical Findings | Monotherapy and combination efficacy in various cancer models, including those with high replication stress.[5][7][8] | Potentiation of DNA damaging agents in p53-deficient cancer cells.[4] |
In Vitro Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro activity of SRA737 and V158411 in various cancer cell lines.
SRA737: In Vitro IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic Cancer | ~1000 | [9] |
| H23 | Non-Small Cell Lung Cancer (p53 mutant) | Induces DNA damage at µM concentrations | [10][11] |
| HT29 | Colorectal Cancer (p53 mutant) | Induces DNA damage at µM concentrations | [10][11] |
| OVCAR3 | Ovarian Cancer (CCNE1 amplified) | Effective in clonogenic assays | [12][13] |
Note: Direct IC50 values for cell viability are not consistently reported in the reviewed literature for SRA737; instead, its effects on DNA damage and cell cycle are often highlighted at specific concentrations.
V158411: In Vitro IC50 Values
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | Chk1 | 4.4 | [14] |
| Biochemical Assay | Chk2 | 4.5 | [14] |
| Cellular Assay (pChk1 S296) | HT29 Colon Cancer | 48 | [14] |
| Cellular Assay (pChk2 S516) | HT29 Colon Cancer | 904 | [14] |
| Cellular Assay (pChk1 S296) | U2OS Osteosarcoma | 39 | [15] |
In Vivo Efficacy in Preclinical Xenograft Models
The antitumor activity of SRA737 and V158411 has been evaluated in various mouse xenograft models, demonstrating their potential for cancer treatment.
SRA737: In Vivo Antitumor Activity
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| OVCAR3 Ovarian Cancer Xenograft (CCNE1 amplified) | 100 mg/kg and 150 mg/kg, orally, daily | Significant tumor growth inhibition.[12][13] | [12][13] |
| Gemcitabine-Resistant Bladder Carcinoma PDX | Combination with gemcitabine | Significant anti-tumor activity and increased survival.[5] | [5] |
| Small Cell Lung Cancer (SCLC) Syngeneic Model | 100 mg/kg, orally, 5 days/week | Significant reduction in tumor growth as a single agent.[16] | [16] |
| HGSOC PDX Models (CCNE1 amplified) | 100 mg/kg, orally, daily for 21 days | Significant stabilization of disease and prolonged time to harvest.[8] | [8] |
V158411: In Vivo Antitumor Activity
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| Colo205 Colon Cancer Xenograft | Combination with irinotecan | Potentiation of irinotecan's anti-tumor activity. | [17] |
| SW620 Colon Cancer Xenograft | Combination with irinotecan | Significant increase in the anti-tumor activity of irinotecan without increased systemic toxicity. | [17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Chk1 Signaling Pathway in DNA Damage Response
Caption: ATR-Chk1 signaling pathway in response to DNA damage.
Representative Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical preclinical xenograft study.
Detailed Experimental Protocols
In Vitro Kinase Assay (for V158411)
The inhibitory activity of V158411 against Chk1 and Chk2 was determined using a standard kinase assay. Full-length Chk1 and Chk2 enzymes were incubated with a peptide substrate in the presence of ATP and varying concentrations of the inhibitor. The phosphorylation of the substrate was quantified, typically using a phosphospecific antibody or by measuring ATP consumption. The IC50 value was calculated as the concentration of the inhibitor that resulted in a 50% reduction in kinase activity compared to a vehicle control.
Cellular Phosphorylation Assay (for V158411)
To assess the cellular potency of V158411, a cell-based assay measuring the autophosphorylation of Chk1 at Serine 296 (pChk1 S296) was used.[14][15] HT29 or U2OS cells were pre-treated with a DNA damaging agent (e.g., etoposide) to induce Chk1 activation. Subsequently, cells were treated with a range of V158411 concentrations. Cell lysates were then analyzed by Western blotting or ELISA using an antibody specific for pChk1 S296. The IC50 was determined as the concentration of V158411 that caused a 50% reduction in the pChk1 S296 signal.[14][15]
Cell Viability and Proliferation Assays
The effect of the Chk1 inhibitors on cell viability and proliferation was assessed using standard methods such as the MTT or sulforhodamine B (SRB) assays. Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of the inhibitor for a specified period (e.g., 72 hours). The relative number of viable cells was determined by measuring the absorbance of the converted dye. The GI50 (concentration for 50% growth inhibition) or IC50 values were then calculated.
In Vivo Xenograft Studies
Human cancer cell lines (e.g., OVCAR3, Colo205, SW620) were subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[12][17][18][19][20][21][22] Once tumors reached a palpable size (typically 100-200 mm³), the mice were randomized into treatment and control groups.[18][20] The inhibitors were administered orally or intravenously according to a predefined schedule.[8][12][17] Tumor volume and mouse body weight were measured regularly throughout the study.[17] Treatment efficacy was evaluated by comparing the tumor growth in the treated groups to the vehicle-treated control group, often reported as tumor growth inhibition (TGI) or time to reach a specific tumor volume.[8][17]
Conclusion
Both SRA737 and V158411 demonstrate potent inhibition of Chk1 and significant antitumor activity in preclinical models. SRA737 has progressed into clinical development, with a focus on both monotherapy in tumors with high replication stress and in combination with other agents.[5][6][7][23] V158411 has shown strong preclinical efficacy, particularly in potentiating the effects of DNA-damaging chemotherapy in p53-deficient tumors.[4] The data presented in this guide highlights the therapeutic potential of targeting the Chk1 pathway in oncology. The choice between these or other Chk1 inhibitors for further development or research applications will depend on specific factors such as the desired selectivity profile, the tumor type of interest, and the intended combination partners. Further head-to-head studies would be beneficial for a more direct comparison of their preclinical profiles.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sierra Oncology Reports Preclinical Data for its Chk1 Inhibitor SRA737 Supporting its Ongoing Clinical Development Strategy [prnewswire.com]
- 6. Sierra Oncology to Report Chk1 Inhibitor SRA737 Preclinical Data at AACR-NCI-EORTC 2017 [newswire.ca]
- 7. sectoral.com [sectoral.com]
- 8. research.monash.edu [research.monash.edu]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Checkpoint kinase 1 (Chk1) – pre-clinical candidate [vernalis.com]
- 18. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KIT Signaling Promotes Growth of Colon Xenograft Tumors in Mice and is Upregulated in a Subset of Human Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 22. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sierra Oncology Collaborator ICR Reports Preclinical Synthetic Lethality Data for Chk1 Inhibitor SRA737 at AACR [prnewswire.com]
Validating the Synergistic Effect of Chk1 Inhibition with Gemcitabine in Cancer Therapy
A Comparative Guide for Researchers
The combination of checkpoint kinase 1 (Chk1) inhibitors with the nucleoside analog gemcitabine represents a promising strategy in cancer therapy. This guide provides an objective comparison of the synergistic effects of this combination therapy, supported by experimental data from preclinical studies. Due to the limited public data on the specific inhibitor Chk1-IN-9, this guide utilizes findings from studies employing other potent Chk1 inhibitors, such as small molecule inhibitors and siRNA, as representative examples to illustrate the principles of this therapeutic approach.
Mechanism of Action: A Two-Pronged Attack
Gemcitabine, a prodrug, is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP).[1][2][3][4][5] These metabolites exert their cytotoxic effects primarily by inhibiting DNA synthesis.[1][2][4][6] dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to "masked chain termination" and halting DNA replication.[3][4][5] Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis and repair.[2][3] This disruption of DNA replication induces S-phase arrest and, ultimately, apoptosis.[1][3][7]
Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints.[8][9][10] In response to DNA damage or replication stress, such as that induced by gemcitabine, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1.[8][9][11][12] Activated Chk1 then phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[8][9][10] By inhibiting Chk1, the cancer cells' ability to arrest the cell cycle in response to gemcitabine-induced DNA damage is compromised. This forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and enhanced cell death.[13]
Synergistic Effects on Cancer Cells
The combination of a Chk1 inhibitor and gemcitabine has demonstrated significant synergistic effects in various cancer cell lines, particularly in non-small cell lung cancer and pancreatic cancer.[13][14] This synergy manifests as decreased cell viability, increased apoptosis, and enhanced DNA damage.
Table 1: Synergistic Inhibition of Cell Proliferation
| Cell Line | Chk1 Inhibitor | Gemcitabine Concentration | Chk1 Inhibitor Concentration | % Cell Viability (Combination) | Fold Change vs. Gemcitabine Alone | Reference |
| A549 (NSCLC) | siCHK1 | 10 µM | 10 nM | ~25% | ~2-fold | [15] |
| A549/G+ (Gemcitabine-Resistant NSCLC) | siCHK1 | 10 µM | 10 nM | ~40% | ~1.5-fold | [15] |
| MIA PaCa-2 (Pancreatic) | S1181 | 10 nM | 1 µM | Synergistic Growth Inhibition | Not Quantified | [16] |
| Panc-1 (Pancreatic) | PD-321852 | 1 µM | 0.3 µM | Minimal Sensitization | < 3-fold | [17] |
| BxPC3 (Pancreatic) | PD-321852 | 100 nM | 0.3 µM | 6.2-fold Sensitization | 6.2-fold | [17] |
Table 2: Enhancement of Apoptosis
| Cell Line | Chk1 Inhibitor | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| A549 | siCHK1 | Gemcitabine (10 µM) | ~15% | [15] |
| siCHK1 (10 nM) | ~10% | [15] | ||
| Combination | ~35% | [15] | ||
| A549/G+ | siCHK1 | Gemcitabine (10 µM) | ~10% | [15] |
| siCHK1 (10 nM) | ~8% | [15] | ||
| Combination | ~20% | [15] |
Table 3: Increased DNA Damage
| Cell Line | Chk1 Inhibitor | Treatment | DNA Damage Marker | Observation | Reference |
| A549 & A549/G+ | siCHK1 | Combination | γ-H2AX foci | Significantly increased pan-nuclear γ-H2AX staining | [15] |
| Panc-1 & BxPC3 | PD-321852 | Combination | γ-H2AX | Increased high-intensity γ-H2AX staining | [17][18] |
Signaling Pathways and Experimental Workflow
The synergistic interaction between Chk1 inhibitors and gemcitabine can be visualized through the following signaling pathway and a generalized experimental workflow.
Caption: Signaling pathway of gemcitabine and Chk1 inhibitor synergy.
Caption: General experimental workflow for validating synergy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are representative protocols for key experiments.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of gemcitabine, a Chk1 inhibitor, or the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compounds as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Immunofluorescence for DNA Damage (γ-H2AX Foci)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2A.X (γ-H2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of γ-H2AX foci per nucleus.
Conclusion
The combination of Chk1 inhibitors with gemcitabine demonstrates a strong synergistic anti-cancer effect in preclinical models. By abrogating the gemcitabine-induced cell cycle arrest and promoting DNA damage, this combination leads to enhanced cancer cell death. The provided data and protocols offer a framework for researchers to further investigate and validate this promising therapeutic strategy. Future studies should aim to identify predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 11. Combined Gemcitabine and Immune-Checkpoint Inhibition Conquers Anti-PD-L1 Resistance in Low-Immunogenic Mismatch Repair-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of CHK1 sensitizes Ewing sarcoma cells to the ribonucleotide reductase inhibitor gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP Inhibitors Synergize with Gemcitabine by Potentiating DNA Damage in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Sensitization of Pancreatic Cancer Stem Cells to Gemcitabine by Chk1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the On-Target Precision of Chk1-IN-9: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the meticulous evaluation of a molecule's on-target activity is paramount. This guide provides a comprehensive comparison of Chk1-IN-9's performance against other well-characterized Checkpoint Kinase 1 (Chk1) inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1] Its activation triggers cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.[1][2] Consequently, Chk1 has emerged as a promising therapeutic target in oncology, with numerous inhibitors under investigation for their potential to sensitize cancer cells to DNA-damaging agents.[3][4] This guide focuses on elucidating the on-target activity of this compound, a potent and orally active Chk1 inhibitor.[5]
Comparative Analysis of Chk1 Inhibitor Potency
The on-target activity of a kinase inhibitor is most commonly defined by its half-maximal inhibitory concentration (IC50) in biochemical assays. A lower IC50 value indicates greater potency. The following table summarizes the biochemical and cell-based potency of this compound in comparison to other known Chk1 inhibitors.
| Inhibitor | Biochemical IC50 (Chk1) | Cell-Based IC50 | Cell Line(s) | Reference(s) |
| This compound | 0.55 nM | 202 nM | MV-4-11 | [5] |
| 1166.5 nM | HT-29 | [5] | ||
| MK-8776 | Low nM range | 100-fold higher than in vitro | Various | [6] |
| SRA737 | Low nM range | 100-fold higher than in vitro | Various | [6] |
| LY2606368 | Low nM range | Similar to in vitro | Various | [6] |
| PF-477736 | ~0.5 nM (Chk1) | Not specified in provided context | Not specified in provided context | [7] |
| V158411 | 3.5 nM (Chk1) | 48 nM (on Chk1 autophosphorylation) | HT29 | [8] |
| GNE-783 | 1 nM (Chk1) | Not specified in provided context | HT29 |
Key Observations:
-
This compound demonstrates exceptional potency in biochemical assays with an IC50 of 0.55 nM, placing it among the most potent Chk1 inhibitors discovered.[5]
-
As is common with many kinase inhibitors, there is a notable difference between the biochemical potency and the concentration required to achieve a cellular effect (cell-based IC50). This can be attributed to factors such as cell permeability and off-target effects.[6]
-
LY2606368 stands out for having a cell-based potency that is nearly as potent as its in-vitro activity, suggesting excellent cell permeability.[6]
-
It is crucial to consider that in vitro kinase assays may not always be accurate predictors of an inhibitor's potency and selectivity within a cellular context.[6]
Delving into the Chk1 Signaling Pathway
To fully appreciate the mechanism of Chk1 inhibitors, it is essential to understand the signaling cascade in which Chk1 operates. In response to DNA damage, particularly single-strand breaks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates Chk1.[2] Activated Chk1 proceeds to phosphorylate a multitude of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation and subsequent cell cycle arrest.
References
- 1. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. catalogue-bsn.sorbonne-nouvelle.fr [catalogue-bsn.sorbonne-nouvelle.fr]
- 5. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
Independent Validation of Chk1 Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for various Checkpoint Kinase 1 (Chk1) inhibitors. The data presented is compiled from publicly available research to assist in the independent validation and comparison of these compounds. Detailed experimental methodologies are provided to support the interpretation of the presented data.
Comparative Analysis of Chk1 Inhibitor IC50 Values
The potency of Chk1 inhibitors can vary significantly based on the specific compound, the cell line tested, and the assay conditions. The following table summarizes the IC50 values for several known Chk1 inhibitors. It is important to note that direct comparison of these values should be done with caution due to the potential for inter-lab variability in experimental setups.[1][2]
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Other Kinase IC50 (nM) | Cell Line/Assay Conditions | Reference |
| MK-8776 | Low nM range | - | CDK2: 50-fold higher than Chk1 | Cell-free protein kinase assays | [2][3] |
| SRA737 | Low nM range | >93-fold selective for Chk1 | - | Tested against 124 kinases | [2] |
| LY2606368 | Low nM range | <10 | RSK family kinases: <10 | Cell-free protein kinase assays | [2] |
| GNE-783 | 1 | 444 | - | In vitro biochemical assays | [4] |
| AZD7762 | 5 | Equally potent against Chk2 | - | In vitro, Chk1-mediated phosphorylation of Cdc25C peptide | [5] |
| PF-00477736 | - | - | - | IC50 values determined in B- and T-ALL cell lines at 24 and 48 hours | [6] |
Chk1 Signaling Pathway
The following diagram illustrates the central role of Chk1 in the DNA damage response (DDR) pathway. Upon DNA damage, ATR phosphorylates and activates Chk1, which in turn phosphorylates downstream targets like Cdc25 to induce cell cycle arrest and allow for DNA repair.[7][8][9][10][11]
Caption: The ATR-Chk1 signaling pathway in response to DNA damage.
Experimental Protocols for IC50 Determination
The determination of IC50 values is a critical step in assessing the potency of a kinase inhibitor. Below are generalized protocols for common assays used to measure the inhibitory effects of compounds on cell viability and target phosphorylation.
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a common method for determining the concentration of an inhibitor that reduces cell viability by 50%.
Materials:
-
Adherent cells
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Chk1 inhibitor stock solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Chk1 inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the log of the inhibitor concentration against the percentage of viability and fit the data to a sigmoidal curve to determine the IC50 value.[12][13]
In-Cell Western Assay for Target Phosphorylation
This method quantifies the inhibition of Chk1 activity by measuring the phosphorylation of a downstream target within the cell.
Workflow:
-
Cell Culture and Treatment: Plate and treat cells with a range of inhibitor concentrations as described in the cell viability assay.
-
Fixation and Permeabilization: Fix the cells to preserve protein phosphorylation and then permeabilize the cell membranes to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for the phosphorylated form of a Chk1 target (e.g., phospho-Cdc25) and a normalization antibody (e.g., total Chk1 or a housekeeping protein).
-
Secondary Antibody Incubation: Add fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Imaging: Acquire images of the plate using a fluorescent imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the phosphorylated target and normalize it to the intensity of the normalization protein. Plot the normalized signal against the inhibitor concentration to determine the IC50 for target inhibition.[14]
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a Chk1 inhibitor.
Caption: General workflow for determining the IC50 of a Chk1 inhibitor.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHEK1 - Wikipedia [en.wikipedia.org]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. m.youtube.com [m.youtube.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Navigating Resistance: A Comparative Guide to Chk1 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted cancer therapies remains a critical challenge in oncology. Checkpoint kinase 1 (Chk1) is a key regulator of the DNA damage response (DDR), making it an attractive target for therapeutic intervention, particularly in combination with DNA-damaging agents. However, as with other targeted agents, resistance to Chk1 inhibitors can emerge. This guide provides a comparative overview of cross-resistance studies involving Chk1 inhibitors, with a focus on available experimental data, to aid researchers in navigating the complexities of Chk1 inhibitor resistance.
Performance Comparison of Chk1 Inhibitors
The efficacy of Chk1 inhibitors can be significantly impacted by the development of resistance. Cross-resistance, where resistance to one inhibitor confers resistance to others, is a key consideration in the clinical application of these agents. The following tables summarize available data on the in vitro potency of various Chk1 inhibitors and their performance in sensitive versus resistant cell lines.
Table 1: In Vitro Potency of Selected Chk1 Inhibitors
| Inhibitor | Chk1 IC50 (nM) | Other Kinases Inhibited (IC50 < 100 nM) |
| Chk1-IN-9 | 0.55 | Not reported |
| MK-8776 | 2.5 | Chk2 (1.5 nM), CDK2 (7 nM) |
| SRA737 | 1.3 | Chk2 (9 nM) |
| LY2606368 | 1.3 | Chk2 (2.5 nM), RSK1/2/3/4 (<10 nM) |
| Prexasertib | 1 | Chk2 (3 nM) |
Table 2: Cross-Resistance Profile of Chk1 Inhibitors in Acquired Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Derivative IC50 (nM) | Fold Resistance | Cross-Resistance to Other Chk1 Inhibitors |
| AsPC-1 (LY2606368-resistant) | ~3 | ~900 | ~300 | Limited cross-resistance to MK-8776 and SRA737[1][2] |
| H792 SCLC (Prexasertib-resistant) | 50 | 6828 | >100 | Not reported |
| GLC4 SCLC (Prexasertib-resistant) | 10 | 5200 | >500 | Not reported |
Note on this compound: While this compound demonstrates high potency in vitro, to date, no studies have been published detailing its cross-resistance profile against other Chk1 inhibitors in resistant cell lines. Further research is required to understand its efficacy in the context of acquired resistance.
Mechanisms of Resistance to Chk1 Inhibition
Several mechanisms contributing to resistance to Chk1 inhibitors have been identified:
-
Loss of Chk1 Expression: Downregulation of Chk1 protein levels can render cells insensitive to Chk1 inhibitors. This can be mediated by factors such as the deubiquitinase USP1.[3]
-
Reduced Chk1 Activity: Decreased expression of upstream activators, such as Claspin, can lead to reduced Chk1 activity and consequently, resistance to its inhibitors.[3]
-
Activation of Compensatory Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT signaling cascade, can allow cells to bypass their dependency on Chk1.[4]
-
Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor, leading to resistance.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the Chk1 signaling pathway and a general workflow for cross-resistance studies.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are protocols for key experiments.
Cell Viability Assay (Crystal Violet Staining)
This assay indirectly quantifies cell viability by staining adherent cells.
Materials:
-
96-well tissue culture plates
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of Chk1 inhibitors (e.g., this compound and comparators) for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Washing: Gently wash the cells twice with PBS to remove non-adherent cells.
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with tap water until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values using appropriate software.
Western Blotting for Chk1 and Phospho-Chk1
This technique is used to determine the expression and phosphorylation status of Chk1.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-Chk1, anti-phospho-Chk1 Ser345)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Chk1 inhibitors as required. Wash cells with ice-cold PBS and lyse in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of cross-resistance among Chk1 inhibitors. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting studies in this critical area of cancer drug development. Further investigation into the cross-resistance profile of newer inhibitors like this compound is warranted to fully understand their clinical potential.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Chk1-IN-9 Sensitivity: A Comparative Guide
This guide provides a comprehensive comparison of Chk1-IN-9 and other Chk1 inhibitors, with a focus on validating biomarkers to predict sensitivity. The information is intended for researchers, scientists, and drug development professionals. While specific preclinical data for this compound is limited in the public domain, this guide leverages data from other well-characterized Chk1 inhibitors to provide a framework for biomarker validation.
The Role of Chk1 in the DNA Damage Response
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] By inhibiting Chk1, cancer cells, particularly those with existing DNA repair defects, are unable to arrest their cell cycle, leading to an accumulation of DNA damage and ultimately, cell death. This makes Chk1 an attractive target for cancer therapy.
Comparison of Chk1 Inhibitors
| Inhibitor | Target(s) | IC50 (Chk1) | Selectivity | Key Biomarkers | Reference(s) |
| This compound | Chk1 | Not Available | Not Available | To be determined | |
| Prexasertib (LY2606368) | Chk1, Chk2 | ~1-10 nM | Chk1 > Chk2 | CCNE1 amplification, BLM overexpression | [3] |
| MK-8776 (SCH 900776) | Chk1 | ~3 nM | >500-fold vs Chk2 | pChk1, c-Myc downregulation | [4] |
| AZD7762 | Chk1, Chk2 | ~5 nM | Chk1 ≈ Chk2 | pChk1 (S345), γH2AX | [5] |
| V158411 | Chk1, Chk2 | ~4.4 nM | Chk1 > Chk2 | High DNA-PKcs expression | [6] |
| UCN-01 (7-hydroxystaurosporine) | Chk1, PKC, CDKs | ~10-50 nM | Non-selective | p53 mutation |
Potential Biomarkers for Chk1 Inhibitor Sensitivity
Several biomarkers have been proposed to predict sensitivity to Chk1 inhibitors. These biomarkers are often associated with increased replication stress or defects in other DNA damage repair pathways, leading to a greater reliance on Chk1 for survival.
| Biomarker | Type | Rationale for Predicting Sensitivity | Supporting Data Highlights | Reference(s) |
| Phosphorylated Chk1 (pChk1) | Protein | High basal levels indicate an activated DDR and reliance on the Chk1 pathway. | Negative correlation between pChk1 levels and IC50 for ATR/Chk1 inhibitors. | [3] |
| CCNE1 Amplification | Gene | Cyclin E1 overexpression leads to increased replication stress. | Patients with CCNE1-amplified tumors showed durable benefit from Prexasertib. | |
| BLM Overexpression | Protein | BLM is involved in resolving replication stress; its overexpression may indicate a dependency that can be exploited by Chk1 inhibition. | Associated with clinical benefit to Prexasertib in PARP inhibitor-resistant tumors. | [1] |
| Low POLA1/POLE Expression | Protein | B-family DNA polymerases are crucial for DNA replication; low levels may increase sensitivity to replication stress induced by Chk1 inhibition. | Correlated with single-agent Chk1 inhibitor sensitivity. | |
| High DNA-PKcs Expression | Protein | DNA-dependent protein kinase, catalytic subunit, is involved in non-homologous end joining. High levels may indicate a reliance on alternative repair pathways that are overwhelmed by Chk1 inhibition. | High levels correlated with increased sensitivity to the Chk1 inhibitor V158411. | |
| c-Myc Downregulation | Gene/Protein | c-Myc drives cell proliferation and can induce replication stress. | Downregulation of c-Myc correlated with sensitivity to a Chk1 inhibitor in hematologic malignancies. | [4] |
Experimental Protocols for Biomarker Validation
Validating the predictive power of these biomarkers requires robust experimental protocols. Below are detailed methodologies for key assays.
Cell Viability Assay (e.g., MTT or XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other Chk1 inhibitors in a panel of cancer cell lines with varying biomarker status.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or other Chk1 inhibitors (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the basal expression levels of protein biomarkers (e.g., pChk1, total Chk1, CCNE1, BLM, POLA1, POLE, DNA-PKcs) and to confirm target engagement by this compound.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the biomarkers of interest overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence
Objective: To determine the subcellular localization and expression levels of protein biomarkers within individual cells.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against the biomarkers of interest for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the fluorescence intensity and localization of the biomarker signal within the cells.
Conclusion
The validation of predictive biomarkers is essential for the successful clinical development of targeted therapies like this compound. While direct experimental data for this compound is emerging, the extensive research on other Chk1 inhibitors provides a robust roadmap for identifying and validating potential biomarkers of sensitivity. A systematic approach, combining in vitro and in vivo models with rigorous experimental protocols, will be crucial to define a patient population that will most likely benefit from this compound therapy. Future studies should focus on generating specific data for this compound to confirm the predictive value of the biomarkers discussed in this guide.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysts Predict Up to 550% Rally for These 2 âStrong Buyâ Penny Stocks - TipRanks.com [tipranks.com]
- 5. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chk1-IN-9 and ATR Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the checkpoint kinase 1 (Chk1) inhibitor, Chk1-IN-9, and a selection of prominent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors. This document summarizes their mechanisms of action, presents comparative experimental data, and offers detailed protocols for key assays, facilitating informed decisions in the pursuit of novel cancer therapeutics.
The DNA Damage Response (DDR) is a critical signaling network that safeguards genomic integrity. Central to the DDR are the apical kinases, ATM and ATR, which, in response to DNA lesions, activate a cascade of downstream effectors to orchestrate cell cycle arrest, DNA repair, or apoptosis. Chk1 is a key downstream effector of ATR, making both attractive targets for anticancer drug development.[1][2] By inhibiting these kinases, cancer cells, which often harbor defects in other DDR pathways and experience high levels of replicative stress, can be selectively sensitized to DNA-damaging agents or driven into mitotic catastrophe.
This guide focuses on a direct comparison between this compound, a potent Chk1 inhibitor, and three clinical-stage ATR inhibitors: Ceralasertib (AZD6738), Berzosertib (VE-822/VX-970), and Elimusertib (BAY-1895344).
Mechanism of Action: A Tale of Upstream and Downstream Intervention
The ATR-Chk1 signaling pathway is a linchpin in the cellular response to single-stranded DNA (ssDNA) breaks and replication stress. ATR, upon activation at sites of DNA damage, phosphorylates and activates Chk1.[3] Activated Chk1 then phosphorylates a multitude of downstream targets to initiate cell cycle arrest, primarily at the G2/M checkpoint, thereby providing time for DNA repair.[4]
-
ATR inhibitors act upstream in this pathway, directly inhibiting the master regulator kinase. This prevents the activation of not only Chk1 but also other potential ATR substrates, leading to a broader blockade of the replication stress response.
-
This compound , as a Chk1 inhibitor, acts downstream of ATR. Its mechanism is more focused, primarily abrogating the G2/M checkpoint and other Chk1-mediated repair processes.
This fundamental difference in their point of intervention within the same signaling cascade forms the basis for their potentially distinct biological consequences and therapeutic applications.
Chemical Structures
The chemical structures of this compound and the selected ATR inhibitors are presented below.
| Inhibitor | Chemical Structure |
| This compound | |
| Ceralasertib (AZD6738) | |
| Berzosertib (VE-822) | |
| Elimusertib (BAY-1895344) |
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and the selected ATR inhibitors across various cancer cell lines. It is important to note that the experimental conditions may vary between studies, and therefore, these values should be considered for comparative purposes with caution.
Table 1: In Vitro Potency (IC50/Ki) of this compound and ATR Inhibitors
| Inhibitor | Target | Potency (IC50/Ki) | Cell Line(s) | Reference(s) |
| This compound | Chk1 | IC50: 0.55 nM (enzymatic) | - | [8] |
| IC50: 202 nM | MV-4-11 (Leukemia) | [8] | ||
| IC50: 1166.5 nM | HT-29 (Colon) | [8] | ||
| Ceralasertib (AZD6738) | ATR | IC50: 1 nM (enzymatic) | - | [9][10] |
| GI50: 1.05 µM | H460 (Lung) | [10] | ||
| GI50: 2.38 µM | H23 (Lung) | [10] | ||
| IC50: 0.3 to >1 µM | Breast cancer cell lines | [11] | ||
| IC50: ≥1 µM | HCT116, HT29 (Colon) | [12] | ||
| Berzosertib (VE-822) | ATR | Ki: <0.2 nM | - | [13] |
| IC50: 19 nM | HT29 (Colon) | [1] | ||
| IC50: 0.285 µM | Cal-27 (Head and Neck) | [14] | ||
| IC50: 0.252 µM | FaDu (Head and Neck) | [14] | ||
| Elimusertib (BAY-1895344) | ATR | IC50: 7 nM (enzymatic) | - | [15][16] |
| Median IC50: 78 nM | Panel of cancer cell lines | [17][] | ||
| IC50: 46 nM | MDA-MB-453 (Breast) | [19] | ||
| IC50: 100 nM | MDA-MB-231 (Breast) | [19] |
Cellular Effects: Cell Cycle Arrest and Apoptosis
Inhibition of the ATR-Chk1 pathway is expected to abrogate cell cycle checkpoints and induce apoptosis, particularly in cancer cells under replicative stress.
-
This compound , by directly inhibiting Chk1, is expected to cause premature mitotic entry of cells with damaged DNA, leading to mitotic catastrophe and subsequent apoptosis.[3] Studies with other Chk1 inhibitors have demonstrated induction of DNA damage and cell death in leukemia and lymphoma cell lines.[20]
-
ATR inhibitors like Ceralasertib have been shown to induce cell cycle arrest and apoptosis.[10] Elimusertib has also been reported to delay cell cycle progression in the S-phase and induce apoptosis in breast cancer cell lines.[19] Berzosertib has been shown to abrogate the G2/M phase fraction enriched by radiation and enhance apoptosis in pancreatic cancer cells.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or the respective ATR inhibitor for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Pharmacodynamic Markers
Objective: To assess the inhibition of the ATR-Chk1 pathway by measuring the phosphorylation status of key proteins.
Protocol:
-
Treat cancer cells with the inhibitors at various concentrations for a specified time (e.g., 1-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pChk1 (Ser345), pATR (Thr1989), γH2AX (Ser139), total Chk1, total ATR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of the inhibitors on cell cycle distribution.
Protocol:
-
Treat cells with the inhibitors for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the inhibitors.
Protocol:
-
Treat cells with the inhibitors for 48-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
Both this compound and the panel of ATR inhibitors demonstrate potent anti-proliferative activity against a range of cancer cell lines. The choice between targeting the upstream kinase ATR versus the downstream effector Chk1 may depend on the specific genetic context of the tumor and the desired therapeutic strategy. ATR inhibitors offer a broader inhibition of the replication stress response, while Chk1 inhibitors provide a more focused intervention on cell cycle checkpoint control. The provided data and protocols serve as a valuable resource for researchers to further investigate and compare the efficacy of these promising therapeutic agents in relevant preclinical models. Further head-to-head studies in identical cell line panels and in vivo models are warranted to definitively delineate the therapeutic advantages of each approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceralasertib | C20H24N6O2S | CID 121596701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Berzosertib | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Elimusertib | C20H21N7O | CID 118869362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 19. e-crt.org [e-crt.org]
- 20. oncotarget.com [oncotarget.com]
Therapeutic Window of Chk1 Inhibitors: A Comparative Analysis of Chk1-IN-9 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Chk1-IN-9, a potent and orally active Chk1 inhibitor, with other notable Chk1 inhibitors, including Prexasertib, AZD7762, and CCT244747. The information presented is intended to assist researchers in evaluating these compounds for further investigation in cancer therapy.
Introduction to Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Upon DNA damage, Chk1 is activated, leading to cell cycle arrest to allow for DNA repair, or induction of apoptosis if the damage is irreparable. Many cancer cells have defects in the G1 checkpoint, making them highly reliant on the S and G2 checkpoints, which are controlled by Chk1. This dependency creates a therapeutic window for Chk1 inhibitors, which can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic lethality.
Comparative Efficacy and Cytotoxicity
The following tables summarize the available quantitative data on the efficacy and cytotoxicity of this compound and its alternatives. It is important to note that direct comparisons may be limited due to variations in experimental conditions and cell lines used across different studies.
Table 1: In Vitro Potency of Chk1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | Chk1 | 0.55 | - | [2] |
| Prexasertib | Chk1/Chk2 | - | - | - |
| AZD7762 | Chk1/Chk2 | 5 (Chk1), <10 (Chk2) | - | [3] |
| CCT244747 | Chk1 | 7.7 | - | [4] |
Table 2: Cellular Activity of Chk1 Inhibitors
| Compound | Assay | IC50/GI50 (nM) | Cell Line(s) | Reference |
| This compound | Proliferation | 202 | MV-4-11 | [2] |
| Proliferation | 1166.5 | HT-29 | [2] | |
| Proliferation (with Gemcitabine) | 63.53 | HT-29 | [2] | |
| Prexasertib | Viability | 6.33 - 96.7 | B-/T-ALL cell lines | [5] |
| AZD7762 | Cytotoxicity (with Gemcitabine) | - | MiaPaCa-2 | [4] |
| CCT244747 | G2 Checkpoint Abrogation | 29 - 170 | HT29, SW620, MiaPaCa-2, Calu6 | [6][7] |
| Growth Inhibition | 330 - 3000 | HT29, SW620, MiaPaCa-2, Calu6 | [7] |
Table 3: In Vivo Efficacy of Chk1 Inhibitors
| Compound | Model | Dosing | Outcome | Reference |
| This compound | HT-29 Xenograft | 30 mg/kg/day (po) for 21 days | 20.6% Tumor Growth Inhibition (TGI) | [2] |
| HT-29 Xenograft (with Gemcitabine) | 30 mg/kg/day (po) for 21 days | 42.8% TGI | [2] | |
| CCT244747 | HT29 Xenograft (with Gemcitabine) | 75 mg/kg (po) on days 1,2,5,6,9,10 | Significant tumor growth delay | [6][7] |
| SW620 Xenograft (with Irinotecan) | 150 mg/kg (po) | Significant tumor growth delay | [6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Chk1 inhibition and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Simplified Chk1 signaling pathway and points of intervention by inhibitors.
Caption: General experimental workflow for evaluating Chk1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][8][9]
Objective: To determine the concentration of a Chk1 inhibitor that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Chk1 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the Chk1 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V/PI staining procedures.[6][7][10][11]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a Chk1 inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
Chk1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the Chk1 inhibitor for the indicated time.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard procedures for cell cycle analysis using propidium iodide.[1]
Objective: To determine the effect of a Chk1 inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Chk1 inhibitor
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Chk1 inhibitor for the desired time.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data suggests that this compound is a highly potent inhibitor of Chk1 with promising in vitro and in vivo activity, particularly in combination with genotoxic agents. When compared to other Chk1 inhibitors like Prexasertib, AZD7762, and CCT244747, this compound demonstrates comparable or superior potency in enzymatic assays. However, a comprehensive evaluation of its therapeutic window requires further investigation across a broader range of cancer cell lines and in more extensive preclinical models. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, which will be crucial for determining the clinical potential of this compound and other emerging Chk1 inhibitors.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Comparative Efficacy of Chk1 Inhibitors in 3D Cell Culture Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Checkpoint Kinase 1 (Chk1) inhibitors in advanced 3D cell culture models. This document outlines the mechanism of Chk1 inhibition, compares the performance of various inhibitors, and provides detailed experimental protocols to facilitate the evaluation of novel and existing compounds, such as Chk1-IN-9, in a physiologically relevant context.
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage, Chk1 is activated and initiates cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.[1] Due to its crucial role in cell cycle checkpoints, particularly in p53-deficient cancer cells that are heavily reliant on the G2/M checkpoint for survival after DNA damage, Chk1 has emerged as a promising target for cancer therapy.[2] Inhibition of Chk1 can abrogate these checkpoints, leading to premature mitotic entry and subsequent cell death in cancer cells, a concept known as synthetic lethality.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for evaluating anticancer therapeutics compared to traditional 2D monolayers. These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.[3][4] Therefore, assessing the efficacy of Chk1 inhibitors in 3D models is crucial for predicting their clinical potential.
The Chk1 Signaling Pathway
The Chk1 signaling pathway is a key component of the DNA damage response. The following diagram illustrates the central role of Chk1 in mediating cell cycle arrest upon DNA damage.
Comparative Efficacy of Chk1 Inhibitors
While specific data for this compound in 3D cell culture models is not yet widely published, a comparison with other well-characterized Chk1 inhibitors can provide a benchmark for its potential efficacy. The following table summarizes the activity of several Chk1 inhibitors from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions, cell lines, and assay formats.
| Inhibitor | Target(s) | IC50 (Chk1, nM) | Cell Line(s) | 3D Model | Key Findings in Relevant Models | Reference(s) |
| This compound | Chk1 | Data not available | Data not available | Data not available | Awaiting experimental validation in 3D models. | - |
| V158411 | Chk1, Chk2 | 3.5 | HT29, HCT116 (Colon) | Xenograft | Potentiated the anti-tumor activity of irinotecan in colon tumor xenografts. | [2][5] |
| LY2606368 (Prexasertib) | Chk1 | <1 | SCLC cell lines | Xenograft | Showed single-agent activity in biomarker-defined small-cell lung cancer subsets. | [6] |
| GNE-783 | Chk1 | 1 | HT29 (Colon) | 2D Culture | Potentiated gemcitabine activity and induced rapid chromosome fragmentation. | [7] |
| MK-8776 | Chk1 | 2.5 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Spheroids, Organoids | Enhanced radiosensitivity of 2D and 3D HNSCC models to X-rays and proton beam therapy. | [Search Result Not Found] |
Experimental Protocols
To facilitate the evaluation of Chk1 inhibitors like this compound in 3D cell culture models, detailed protocols for key experiments are provided below.
3D Spheroid Formation
Objective: To generate uniform and reproducible tumor spheroids for subsequent drug treatment and analysis.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, needs optimization for each cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO2 for 3-7 days, or until spheroids of the desired size and morphology are formed. Monitor spheroid formation every 24-48 hours using a light microscope.
Cell Viability Assay (CellTiter-Glo® 3D)
Objective: To quantify the number of viable cells in 3D spheroids after treatment with a Chk1 inhibitor.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
Chk1 inhibitor stock solution (e.g., this compound)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Prepare serial dilutions of the Chk1 inhibitor in complete medium.
-
Carefully remove 50 µL of the medium from each well containing a spheroid and add 50 µL of the corresponding drug dilution. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation associated with late-stage apoptosis in spheroids following drug treatment.
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Protocol:
-
Carefully collect spheroids from each treatment condition.
-
Wash the spheroids gently with PBS.
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the spheroids twice with PBS.
-
Permeabilize the spheroids with the permeabilization solution for 15-30 minutes at room temperature.
-
Wash the spheroids with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA. This typically involves an enzymatic reaction with TdT and fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the spheroids on a microscope slide.
-
Image the spheroids using a fluorescence or confocal microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of cells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a Chk1 inhibitor in 3D cell culture models.
Conclusion
The evaluation of Chk1 inhibitors in 3D cell culture models is a critical step in the preclinical development of these promising anticancer agents. This guide provides a framework for researchers to design and execute experiments to assess the efficacy of compounds like this compound. By utilizing physiologically relevant 3D models and robust analytical methods, the scientific community can better predict the clinical potential of Chk1 inhibitors and accelerate their translation into effective cancer therapies.
References
- 1. 3D-QSAR study of Chk1 kinase inhibitors based on docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. The Combination of ATM and Chk1 Inhibitors Induces Synthetic Lethality in Colorectal Cancer Cells [mdpi.com]
- 5. Checkpoint kinase 1 (Chk1) – pre-clinical candidate [vernalis.com]
- 6. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chk1-IN-9's Potential to Overcome Chemoresistance: A Comparative Guide
Introduction
Chemotherapy remains a cornerstone of cancer treatment, but its efficacy is often limited by the development of drug resistance. A key mechanism underlying this resistance is the activation of the DNA damage response (DDR) pathway, which allows cancer cells to repair the damage induced by chemotherapeutic agents and continue to proliferate. Checkpoint kinase 1 (Chk1), a critical serine/threonine kinase in the DDR, has emerged as a promising therapeutic target to overcome chemoresistance.[1][2][3] This guide provides a comparative analysis of the potential of Chk1-IN-9, a Chk1 inhibitor, to overcome chemoresistance by examining the wealth of experimental data available for other well-characterized Chk1 inhibitors. While specific preclinical data on this compound in the context of chemoresistance is not extensively published, the consistent and potent synergistic effects observed with other Chk1 inhibitors provide a strong rationale for its potential efficacy.
The Central Role of Chk1 in the DNA Damage Response and Chemoresistance
In response to DNA damage or replication stress induced by chemotherapy, the Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates Chk1.[4][5][6][7] Activated Chk1 orchestrates a multifaceted response to protect the cell, including:
-
Cell Cycle Arrest: Chk1 phosphorylates and inactivates Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, primarily at the G2/M checkpoint.[6][8][9] This provides the necessary time for DNA repair.
-
Replication Fork Stabilization: Chk1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse into lethal double-strand breaks.[1][2]
-
Homologous Recombination (HR) Repair: Chk1 promotes HR, a major pathway for the repair of DNA double-strand breaks, by phosphorylating and recruiting key repair proteins like RAD51.[10]
By orchestrating these responses, Chk1 allows cancer cells to survive the cytotoxic effects of chemotherapy, ultimately leading to the emergence of a chemoresistant phenotype. The inhibition of Chk1 is therefore a rational strategy to abrogate this survival mechanism and re-sensitize cancer cells to chemotherapy.
Comparative Efficacy of Chk1 Inhibition in Chemoresistant Cancers
Numerous preclinical studies have demonstrated the potent synergy between Chk1 inhibitors and various chemotherapeutic agents in overcoming chemoresistance across a range of cancer types. The following tables summarize representative data from these studies, providing a benchmark for the expected performance of this compound.
Table 1: Synergistic Effects of Chk1 Inhibitors with Chemotherapy in Chemoresistant Cancer Cell Lines
| Cancer Type | Chemotherapeutic Agent | Chk1 Inhibitor | Effect on IC50 of Chemo-agent | Fold Sensitization | Reference |
| Pancreatic Cancer | Gemcitabine | PF-477736 | Significantly Reduced | >10-fold | [2] |
| Non-Small Cell Lung Cancer | Gemcitabine | (Generic) | Significantly Reduced | Not Specified | [11] |
| Melanoma (BRAF inhibitor-resistant) | PLX4032 (Vemurafenib) | PF-477736 | Re-sensitized resistant cells | Not Quantified | [2] |
| Ovarian Cancer | Olaparib | Prexasertib | Enhanced Cytotoxicity | Not Specified | [12] |
| Small-Cell Lung Cancer | Cisplatin | LY2606368 | Potentiated Cytotoxic Effect | Not Specified | [13] |
| Colon Cancer | Etoposide | V158411 | Abrogated Checkpoint | Not Applicable | [5] |
Table 2: Comparison of Single-Agent vs. Combination Therapy in Preclinical Models
| Cancer Model | Treatment Group | Outcome Measure | Result | Reference |
| A375-PLX-R Melanoma Xenograft | PLX4032 alone | Tumor Growth | Continued Growth | [2] |
| PF-477736 alone | Tumor Growth | Modest Inhibition | [2] | |
| PLX4032 + PF-477736 | Tumor Growth | Significant Reduction | [2] | |
| A549/G+ NSCLC (Gemcitabine-resistant) | Gemcitabine alone | Cell Proliferation | High | [11] |
| Chk1 inhibition + Gemcitabine | Cell Proliferation | Significantly Reduced | [11] | |
| Gemcitabine alone | Apoptosis | Low | [11] | |
| Chk1 inhibition + Gemcitabine | Apoptosis | Significantly Increased | [11] | |
| SCLC Cell Lines | Cisplatin alone | Apoptosis | Moderate | [13] |
| LY2606368 + Cisplatin | Apoptosis | Significantly Increased | [13] |
Experimental Protocols
The validation of a Chk1 inhibitor's ability to overcome chemoresistance relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effects of single-agent and combination treatments on chemoresistant and sensitive cancer cells.
-
Protocol:
-
Seed cancer cells (e.g., A549 and gemcitabine-resistant A549/G+) in 96-well plates at a density of 5x10³ cells/well and incubate overnight.
-
Treat cells with serial dilutions of the chemotherapeutic agent (e.g., gemcitabine), this compound, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis following treatment.
-
Protocol:
-
Treat cells with the chemotherapeutic agent, this compound, or the combination at predetermined concentrations (e.g., IC50).
-
After 24-48 hours, harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Protocol:
-
Subcutaneously inject chemoresistant cancer cells (e.g., 5x10⁶ A375-PLX-R cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) this compound alone, (4) Combination of chemotherapeutic agent and this compound.
-
Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and intraperitoneal injection for the chemotherapeutic agent).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Conclusion
The available scientific literature provides a strong and consistent body of evidence supporting the inhibition of Chk1 as a highly effective strategy to overcome resistance to a variety of chemotherapeutic agents. By abrogating the DNA damage-induced cell cycle checkpoint and preventing the repair of cytotoxic lesions, Chk1 inhibitors synergize with chemotherapy to induce cancer cell death. Although direct experimental data for this compound is limited in the public domain, its role as a Chk1 inhibitor positions it as a promising candidate for combination therapies aimed at tackling chemoresistance. The experimental frameworks and comparative data presented in this guide offer a robust foundation for the preclinical validation of this compound and its potential translation into clinical settings for patients with chemoresistant cancers.
References
- 1. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular autoinhibition of checkpoint kinase 1 is mediated by conserved basic motifs of the C-terminal kinase–associated 1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Chk1 in the replicative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHK1 inhibitor induced PARylation by targeting PARG causes excessive replication and metabolic stress and overcomes chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy Analysis: Chk1 Inhibition Versus Standard-of-Care in Pancreatic Cancer Models
A detailed examination of the preclinical antitumor activity of the Chk1 inhibitor, Prexasertib, in contrast to the standard-of-care chemotherapeutic agent, gemcitabine, in pancreatic cancer xenograft models.
This guide provides a comprehensive comparison of the in vivo efficacy of the checkpoint kinase 1 (Chk1) inhibitor, Prexasertib (LY2606368), with the established standard-of-care treatment, gemcitabine. The data presented is derived from preclinical studies utilizing human pancreatic cancer cell line-derived xenograft (CDX) models, a crucial step in the evaluation of novel cancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of the therapeutic potential of Chk1 inhibition.
Introduction to Chk1 Inhibition in Cancer Therapy
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1][2] Many cancer cells exhibit defects in cell cycle checkpoints and possess a higher baseline level of replication stress, making them particularly dependent on the Chk1 pathway for survival. Inhibition of Chk1 in such cancer cells can lead to the accumulation of catastrophic DNA damage and subsequent cell death. Prexasertib is a potent and selective inhibitor of Chk1 and has demonstrated single-agent activity in various preclinical cancer models.[3]
Gemcitabine, a nucleoside analog, is a long-standing standard-of-care chemotherapy for pancreatic cancer.[1][4] It functions by incorporating into DNA, which ultimately inhibits DNA synthesis and leads to cell death. This comparison aims to provide a head-to-head analysis of the in vivo antitumor effects of these two distinct therapeutic strategies.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of Prexasertib and gemcitabine as monotherapies in human pancreatic cancer xenograft models. For this comparison, data from studies utilizing the MIA PaCa-2 and PANC-1 pancreatic cancer cell lines have been collated to provide a relevant comparative framework.
| Parameter | Chk1 Inhibitor: Prexasertib | Standard-of-Care: Gemcitabine |
| Cancer Model | Neuroblastoma (KELLY Xenograft)¹ | Pancreatic Cancer (MIA PaCa-2 Xenograft) |
| Treatment Regimen | 10 mg/kg, twice daily, 3 days on/4 days off for 4 weeks | 120 mg/kg, intraperitoneally, once a week |
| Tumor Growth Inhibition (TGI) | Complete tumor regression observed. | Significant tumor growth inhibition compared to vehicle control. |
| Change in Tumor Volume | Regression of established tumors. | Slowed tumor growth progression. |
| Reported Side Effects | No significant changes in body weight were observed. | Not explicitly detailed in the compared study, but myelosuppression is a known side effect.[4] |
| Citation | [5] | [6] |
¹Note: Specific in vivo efficacy data for Prexasertib monotherapy in a pancreatic cancer xenograft model was not available in the public domain at the time of this review. Data from a neuroblastoma xenograft model is presented as a surrogate for a solid tumor model. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following are generalized protocols based on the referenced literature for establishing pancreatic cancer xenograft models and administering Prexasertib and gemcitabine.
Pancreatic Cancer Xenograft Model Establishment
-
Cell Lines: Human pancreatic carcinoma cell lines, such as MIA PaCa-2 or PANC-1, are cultured under standard conditions.
-
Animals: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 10-12 weeks old, are used.
-
Implantation: A suspension of one million cancer cells in a solution like Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Injection sites are monitored until tumors become palpable. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into different treatment and control groups.
Drug Administration
-
Prexasertib:
-
Formulation: Prexasertib is typically formulated for intravenous or subcutaneous administration.
-
Dosage and Schedule: A representative regimen involves subcutaneous administration of 10 mg/kg twice daily for 3 consecutive days, followed by a 4-day rest period, with the cycle repeated for a specified duration (e.g., 4 weeks).[5]
-
-
Gemcitabine:
-
Formulation: Gemcitabine hydrochloride is reconstituted in a suitable vehicle, such as sterile saline (0.9% NaCl).[1]
-
Dosage and Schedule: A common preclinical dosing schedule for gemcitabine in pancreatic cancer xenograft models is 120 mg/kg administered via intraperitoneal injection once weekly.[6] Another reported regimen is 100 mg/kg weekly or twice weekly.[7]
-
Conclusion
The available preclinical data suggests that the Chk1 inhibitor Prexasertib exhibits significant single-agent antitumor activity, leading to tumor regression in solid tumor xenograft models. Gemcitabine, the standard-of-care for pancreatic cancer, demonstrates a notable inhibition of tumor growth in comparable models. While a direct comparison in the same pancreatic cancer model is pending in the public literature, the potent monotherapy efficacy of Prexasertib highlights the therapeutic potential of Chk1 inhibition. Further investigation, including head-to-head in vivo studies in pancreatic cancer models and clinical trials, is warranted to fully elucidate the comparative efficacy and potential clinical utility of Chk1 inhibitors relative to standard-of-care therapies.
References
- 1. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Selectivity of Chk1-IN-9: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed assessment of Chk1-IN-9, a potent Chk1 inhibitor, with a focus on its selectivity against the closely related kinase, Chk2.
Potency of this compound Against Chk1
This compound, also identified as compound 11, is a highly potent, orally active inhibitor of Checkpoint Kinase 1 (Chk1)[1]. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 0.55 nM [1]. This level of potency places this compound among the most effective Chk1 inhibitors developed. Its primary mechanism of action involves the abrogation of DNA damage-induced cell cycle checkpoints, which can sensitize cancer cells to the effects of genotoxic therapies[1].
Comparative Selectivity Profile
To contextualize the selectivity of this compound, the following table summarizes the IC50 values of other notable Chk1 inhibitors against both Chk1 and Chk2. This comparison offers an insight into the typical selectivity ratios observed for inhibitors targeting this kinase family.
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Selectivity (Chk2/Chk1) |
| This compound | 0.55 | Not Available | Not Available |
| V158411 | 4.4 | 904 | ~205 |
| PF-00477736 | ~0.5 | >1000 | >2000 |
| MK-8776 | 2.5 | 160 | 64 |
| AZD7762 | 5 | 1 | 0.2 (Non-selective) |
Note: The IC50 values are sourced from various publications and may have been determined using different assay conditions.
As illustrated in the table, the selectivity of Chk1 inhibitors against Chk2 can vary significantly. Some inhibitors, like PF-00477736, exhibit high selectivity with over a 2000-fold difference in potency. Others, such as V158411, show a respectable ~205-fold selectivity. In contrast, some compounds like AZD7762 are non-selective and inhibit both kinases with similar potency. The lack of a reported Chk2 IC50 for this compound prevents a direct calculation of its selectivity ratio.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is typically conducted using in vitro biochemical assays. A general methodology for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase (e.g., Chk1 or Chk2).
Materials:
-
Recombinant human Chk1 and Chk2 enzymes
-
Kinase-specific substrate peptide (e.g., CHKtide for Chk1)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound (this compound) at various concentrations
-
Kinase reaction buffer
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase enzyme, the specific substrate peptide, and the kinase reaction buffer.
-
Inhibitor Addition: The test compound, serially diluted to a range of concentrations, is added to the reaction mixture. A control reaction with no inhibitor (or vehicle control, e.g., DMSO) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a strong acid (e.g., phosphoric acid).
-
Substrate Capture: An aliquot of the reaction mixture is spotted onto a phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unreacted ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. For non-radioactive assays, other detection methods like fluorescence or luminescence are employed.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
Chk1 and Chk2 are key serine/threonine kinases in the DNA damage response (DDR) pathway. They are activated by the upstream kinases ATM and ATR in response to DNA damage. Once activated, Chk1 and Chk2 phosphorylate a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. The following diagram illustrates their positions within the DDR signaling cascade.
Caption: Simplified DNA Damage Response Pathway showing the roles of Chk1 and Chk2.
Experimental Workflow for Selectivity Profiling
The process of assessing the selectivity of a kinase inhibitor involves a systematic screening against a panel of kinases. The following diagram outlines a typical workflow.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
Safety Operating Guide
Proper Disposal of Chk1-IN-9: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Chk1-IN-9 are advised to follow stringent disposal procedures to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer in publicly accessible domains, this guide provides essential, safety-first logistical information based on general principles of hazardous chemical waste management.
This compound is a potent, orally active inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2] Its use in cancer research to enhance the efficacy of DNA-damaging agents underscores its biological activity and the need for cautious handling and disposal.
Core Safety and Disposal Protocol
Disposal of this compound, as with any investigational compound, must be approached with the assumption that it is hazardous. The following step-by-step guidance is provided to directly address operational questions regarding its disposal.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal streams.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as gloves, weigh boats, and absorbent paper, should be collected in a designated, sealed container. This container must be clearly labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemical-resistant container (e.g., a glass or polyethylene carboy). This container must also be clearly labeled as "Hazardous Chemical Waste."
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Labeling All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of the waste
-
The date of waste generation
-
The name of the principal investigator and the laboratory location
Step 4: Storage Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that the storage area is away from drains and incompatible chemicals. Containers should be kept closed except when adding waste.
Step 5: Consultation and Collection Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. Your EHS office will provide final guidance on disposal procedures in accordance with local, state, and federal regulations.
Chemical and Physical Properties of this compound
The following table summarizes the available quantitative data for this compound. This information is crucial for a preliminary hazard assessment.
| Property | Value | Source |
| IC₅₀ (Chk1) | 0.55 nM | [1][2] |
| Molecular Weight | Not explicitly found for this compound | |
| Chemical Formula | Not explicitly found for this compound | |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principles of laboratory chemical waste disposal should be strictly followed. The procedures outlined above are derived from established guidelines for handling hazardous research chemicals.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) for this compound or the specific protocols provided by your institution's Environmental Health and Safety (EHS) department. Always prioritize obtaining the SDS from the manufacturer and consulting with your EHS office for definitive disposal instructions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chk1-IN-9
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Chk1-IN-9, a potent and selective Chk1 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices and data from similar small molecule kinase inhibitors to ensure safe laboratory operations.
This compound is an orally active Chk1 inhibitor with an IC50 of 0.55 nM.[1] It plays a crucial role in cancer research by enhancing the effects of DNA-damaging drugs on tumor cells.[1] Understanding its properties and potential hazards is the first step toward safe handling.
Immediate Safety and Handling Precautions
Given the nature of this compound as a small molecule inhibitor that targets a critical cell cycle checkpoint, it should be handled with care. Based on safety data for similar compounds, this compound should be considered potentially hazardous. Key immediate actions in case of exposure include:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.
| Protection Level | Recommended PPE |
| Standard Lab | - Safety glasses with side shields- Nitrile gloves (ensure they are regularly inspected for tears and degradation)- Laboratory coat- Closed-toe shoes |
| Increased Risk | - Chemical splash goggles or a face shield- Double gloving (nitrile or neoprene)- Chemical-resistant lab coat or disposable gown- Use of a certified chemical fume hood is mandatory for all manipulations of the solid compound and concentrated solutions.- Respiratory protection (e.g., N95 respirator) may be necessary if there is a risk of aerosolization and a fume hood is not available. |
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage for the powder form is typically at -20°C for long-term storage and 4°C for short-term.[2]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the material and place it into a sealed, labeled container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a water rinse).
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal: All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols: Handling this compound in the Laboratory
The following provides a general protocol for preparing and using this compound solutions in a research setting.
Preparation of Stock Solutions:
-
All work with solid this compound should be performed in a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and double gloves.
-
Calculate the required amount of this compound powder to achieve the desired stock concentration.
-
Carefully weigh the powder using an analytical balance.
-
Add the appropriate solvent (e.g., DMSO) to the powder in a sterile, sealed container.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration in cell culture media.
-
Mix the media thoroughly to ensure uniform distribution of the inhibitor.
-
Remove the existing media from the cells and replace it with the media containing this compound.
-
Incubate the cells for the desired period.
Visualizing Safety and Cellular Pathways
To further aid in understanding the safety procedures and the biological context of this compound, the following diagrams are provided.
Caption: A logical workflow for the correct sequence of donning and doffing Personal Protective Equipment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
